molecular formula C19H13F2N7 B7856064 JNJ-38877605 CAS No. 1072116-03-0

JNJ-38877605

Cat. No.: B7856064
CAS No.: 1072116-03-0
M. Wt: 377.3 g/mol
InChI Key: JRWCBEOAFGHNNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[difluoro-[6-(1-methyl-4-pyrazolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline is a member of quinolines.
JNJ-38877605 has been used in trials studying the treatment of Neoplasms.
c-Met Inhibitor this compound is an orally bioavailable, small-molecule receptor tyrosine kinase inhibitor with potential antineoplastic activity. c-Met inhibitor this compound selectively inhibits c-Met, a receptor tyrosine kinase (RTK) involved in cancer cell survival and invasiveness, and tumor angiogenesis. c-Met is also known as hepatocyte growth factor receptor (HGFR).

Properties

IUPAC Name

6-[difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N7/c1-27-11-13(10-23-27)16-6-7-17-24-25-18(28(17)26-16)19(20,21)14-4-5-15-12(9-14)3-2-8-22-15/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWCBEOAFGHNNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NN3C(=NN=C3C(C4=CC5=C(C=C4)N=CC=C5)(F)F)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20677253
Record name 6-{Difluoro[6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943540-75-8
Record name 6-[Difluoro[6-(1-methyl-1H-pyrazol-4-yl)-1,2,4-triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=943540-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name JNJ-38877605
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943540758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JNJ-38877605
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13113
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 6-{Difluoro[6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JNJ-38877605
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15UDG410PN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

JNJ-38877605: A Technical Guide to its c-Met Inhibition Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-38877605 is a potent and highly selective, ATP-competitive small molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] Extensive preclinical investigations demonstrated its ability to inhibit both HGF-stimulated and constitutively active c-Met phosphorylation, leading to the suppression of downstream signaling pathways implicated in cell proliferation, survival, and invasion.[2] In cellular assays, this compound exhibited low nanomolar efficacy in inhibiting c-Met activity and cell growth in c-Met dependent cancer cell lines.[2] Furthermore, in vivo studies using a GTL16 gastric carcinoma xenograft model showed significant tumor growth inhibition and modulation of plasma biomarkers. Despite promising preclinical activity, the clinical development of this compound was terminated in Phase I due to species-specific renal toxicity. This toxicity was attributed to the formation of insoluble metabolites generated by aldehyde oxidase, an enzyme with differing activity between preclinical species and humans. This document provides a comprehensive technical overview of the c-Met inhibition pathway of this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: c-Met Inhibition

This compound exerts its therapeutic effect by directly targeting the c-Met receptor tyrosine kinase, also known as the hepatocyte growth factor (HGF) receptor. As an ATP-competitive inhibitor, this compound binds to the ATP-binding pocket of the c-Met kinase domain, preventing the phosphorylation of the receptor and subsequent activation of downstream signaling cascades. This inhibition is highly selective, with this compound demonstrating over 600-fold greater potency for c-Met compared to a panel of over 200 other tyrosine and serine-threonine kinases.

The binding of HGF to the extracellular domain of c-Met induces receptor dimerization and autophosphorylation of key tyrosine residues within the intracellular kinase domain. This phosphorylation event creates docking sites for various adaptor proteins and signaling molecules, leading to the activation of multiple downstream pathways crucial for cell growth, survival, and motility.

Signaling Pathways Downstream of c-Met

The primary signaling cascades activated by c-Met include:

  • RAS/MAPK Pathway: This pathway is centrally involved in cell proliferation and differentiation.

  • PI3K/AKT Pathway: This cascade plays a critical role in cell survival by inhibiting apoptosis.

  • STAT3 Pathway: Activation of STAT3 is associated with cell proliferation and survival.

  • FAK/Paxillin Pathway: This pathway is involved in cell motility and invasion.

By blocking the initial autophosphorylation of c-Met, this compound effectively abrogates the activation of these downstream pathways, thereby inhibiting the oncogenic signaling driven by an overactive c-Met receptor.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Signaling Pathways HGF HGF c-Met Receptor c-Met Tyrosine Kinase Domain HGF->c-Met Receptor:f0 Binds p-c-Met Phosphorylated c-Met c-Met Receptor:f0->p-c-Met:f0 Dimerization & Autophosphorylation This compound This compound This compound->c-Met Receptor:f1 Inhibits ATP Binding ATP ATP ATP->c-Met Receptor:f1 Binds RAS/MAPK Pathway RAS/MAPK Pathway p-c-Met:f0->RAS/MAPK Pathway PI3K/AKT Pathway PI3K/AKT Pathway p-c-Met:f0->PI3K/AKT Pathway STAT3 Pathway STAT3 Pathway p-c-Met:f0->STAT3 Pathway FAK/Paxillin Pathway FAK/Paxillin Pathway p-c-Met:f0->FAK/Paxillin Pathway Proliferation Proliferation RAS/MAPK Pathway->Proliferation Survival Survival PI3K/AKT Pathway->Survival STAT3 Pathway->Proliferation STAT3 Pathway->Survival Invasion Invasion FAK/Paxillin Pathway->Invasion

Figure 1: this compound Inhibition of the c-Met Signaling Pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

ParameterValueAssay TypeReference
c-Met IC50 4 nMBiochemical Kinase Assay
Selectivity >600-fold vs. >200 kinasesKinase Panel Screening

Table 1: Biochemical Activity of this compound.

Cell LineIC50 (nM)Assay TypeReference
EBC1 (NSCLC)9.5Proliferation Assay (72h)
MKN45 (Gastric)10.9Proliferation Assay (72h)
SNU5 (Gastric)15.8Proliferation Assay (72h)

Table 2: In Vitro Cellular Proliferation IC50 Values for this compound.

BiomarkerChange in Plasma LevelsAnimal ModelTreatmentReference
Human IL-8 Decrease from 0.150 ng/mL to 0.050 ng/mLGTL16 Xenograft (nu/nu mice)40 mg/kg/day p.o. for 72h
Human GROα Decrease from 0.080 ng/mL to 0.030 ng/mLGTL16 Xenograft (nu/nu mice)40 mg/kg/day p.o. for 72h
Human uPAR >50% reductionGTL16 Xenograft (nu/nu mice)40 mg/kg/day p.o. for 72h

Table 3: In Vivo Pharmacodynamic Biomarker Modulation by this compound.

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments to characterize this compound.

Biochemical c-Met Kinase Assay

Objective: To determine the in vitro inhibitory activity of this compound on the c-Met kinase.

Methodology: A standard biochemical kinase assay format, such as a radiometric or luminescence-based assay, is employed.

  • Reagents: Recombinant human c-Met kinase domain, a suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1), ATP (radiolabeled or non-radiolabeled depending on the assay format), this compound at various concentrations, kinase assay buffer.

  • Procedure:

    • The c-Met enzyme is incubated with varying concentrations of this compound in the kinase assay buffer.

    • The kinase reaction is initiated by the addition of the substrate and ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified.

  • Data Analysis: The percentage of kinase inhibition is calculated for each concentration of this compound relative to a no-inhibitor control. The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Cellular c-Met Phosphorylation Assay

Objective: To assess the ability of this compound to inhibit c-Met phosphorylation in a cellular context.

Methodology: Western blotting is a common method for this assessment.

  • Cell Culture: c-Met dependent cancer cell lines (e.g., GTL16, EBC1, MKN45) are cultured in appropriate media and conditions.

  • Treatment: Cells are treated with various concentrations of this compound for a specified duration. For HGF-stimulated models, cells are serum-starved prior to treatment and then stimulated with HGF.

  • Cell Lysis: Cells are washed with cold PBS and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for phosphorylated c-Met (p-c-Met).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

    • The membrane is then stripped and re-probed with an antibody for total c-Met as a loading control.

  • Data Analysis: The band intensities for p-c-Met and total c-Met are quantified using densitometry software. The ratio of p-c-Met to total c-Met is calculated to determine the extent of inhibition.

Western_Blot_Workflow Cell Culture Cell Culture Treatment with this compound Treatment with this compound Cell Culture->Treatment with this compound Cell Lysis Cell Lysis Treatment with this compound->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer to Membrane Protein Transfer to Membrane SDS-PAGE->Protein Transfer to Membrane Blocking Blocking Protein Transfer to Membrane->Blocking Primary Antibody (Total c-Met) Primary Antibody (Total c-Met) Protein Transfer to Membrane->Primary Antibody (Total c-Met) Re-probe Primary Antibody (p-c-Met) Primary Antibody (p-c-Met) Blocking->Primary Antibody (p-c-Met) Secondary Antibody (HRP) Secondary Antibody (HRP) Primary Antibody (p-c-Met)->Secondary Antibody (HRP) Detection (ECL) Detection (ECL) Secondary Antibody (HRP)->Detection (ECL) Secondary Antibody (HRP)->Detection (ECL) Analysis (Densitometry) Analysis (Densitometry) Detection (ECL)->Analysis (Densitometry) Primary Antibody (Total c-Met)->Secondary Antibody (HRP)

Figure 2: Western Blot Workflow for c-Met Phosphorylation Analysis.

In Vivo GTL16 Xenograft Model

Objective: To evaluate the anti-tumor efficacy and pharmacodynamic effects of this compound in a preclinical animal model.

Methodology:

  • Animal Model: 6-week-old female immunodeficient nu/nu mice are used.

  • Tumor Implantation: GTL16 human gastric carcinoma cells are inoculated subcutaneously into the flank of the mice.

  • Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size. The mice are then randomized into vehicle control and treatment groups. This compound is administered orally (p.o.) at a dose of 40 mg/kg/day.

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Pharmacodynamic Analysis: At the end of the treatment period, blood samples are collected for the analysis of plasma biomarkers such as IL-8, GROα, and uPAR using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the vehicle control group. Biomarker levels are compared between the groups to assess the pharmacodynamic effects of the drug.

Aldehyde Oxidase Metabolite Analysis

Objective: To investigate the metabolism of this compound by aldehyde oxidase.

Methodology:

  • In Vitro Metabolism: this compound is incubated with liver cytosol or S9 fractions from different species (human, rabbit, rat, dog) in the presence of necessary cofactors.

  • Metabolite Identification: The reaction mixtures are analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the metabolites formed.

  • In Vivo Metabolite Profiling: Plasma and urine samples from preclinical species and humans treated with this compound are analyzed by LC-MS to determine the in vivo metabolite profiles.

  • Data Analysis: The metabolic profiles are compared across species to identify any species-specific metabolites. The role of aldehyde oxidase is confirmed by using specific inhibitors of the enzyme in the in vitro assays.

The Challenge of Species-Specific Toxicity

The clinical development of this compound was halted due to unexpected renal toxicity observed in a Phase I clinical trial. This toxicity was not predicted by preclinical studies in rats and dogs. Subsequent investigations revealed that the toxicity was caused by the formation of poorly soluble metabolites of this compound.

The key enzyme responsible for the formation of these nephrotoxic metabolites was identified as aldehyde oxidase. Importantly, the activity of this enzyme varies significantly between different species. Humans and rabbits exhibit high aldehyde oxidase activity, leading to the formation of the insoluble metabolites, while rats and dogs have much lower activity, which is why the toxicity was not observed in the initial preclinical safety studies. This unfortunate outcome highlights the critical importance of understanding inter-species differences in drug metabolism during preclinical development.

Toxicity_Pathway cluster_human_rabbit Human / Rabbit cluster_rat_dog Rat / Dog This compound This compound High Aldehyde Oxidase Activity High Aldehyde Oxidase Activity This compound->High Aldehyde Oxidase Activity Low Aldehyde Oxidase Activity Low Aldehyde Oxidase Activity This compound->Low Aldehyde Oxidase Activity Insoluble Metabolites Insoluble Metabolites High Aldehyde Oxidase Activity->Insoluble Metabolites Renal Crystal Formation Renal Crystal Formation Insoluble Metabolites->Renal Crystal Formation Renal Toxicity Renal Toxicity Renal Crystal Formation->Renal Toxicity Minimal Insoluble Metabolites Minimal Insoluble Metabolites Low Aldehyde Oxidase Activity->Minimal Insoluble Metabolites No Renal Toxicity No Renal Toxicity Minimal Insoluble Metabolites->No Renal Toxicity

Figure 3: Species-Specific Metabolism and Toxicity of this compound.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the c-Met receptor tyrosine kinase with demonstrated preclinical anti-tumor activity. Its mechanism of action involves the direct inhibition of c-Met autophosphorylation, leading to the blockade of key downstream signaling pathways that drive cancer cell proliferation, survival, and invasion. While its clinical development was unfortunately terminated due to unforeseen species-specific renal toxicity, the study of this compound has provided valuable insights into the therapeutic targeting of c-Met and has underscored the critical importance of thoroughly investigating inter-species differences in drug metabolism during the preclinical phase of drug development. The data and protocols presented in this guide serve as a comprehensive resource for researchers in the field of oncology and drug discovery.

References

JNJ-38877605: A Technical Guide to its ATP-Competitive Binding with c-Met

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of JNJ-38877605, a potent and selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and visualizes the associated signaling pathways and experimental workflows.

Core Mechanism: ATP-Competitive Inhibition of c-Met

This compound functions as a small-molecule inhibitor that directly competes with adenosine triphosphate (ATP) for binding to the catalytic kinase domain of the c-Met receptor.[1][2][3] This binding prevents the autophosphorylation of the receptor, a critical step in its activation.[1][2] By blocking this initial activation step, this compound effectively abrogates the downstream signaling cascades that are typically initiated by the binding of its ligand, hepatocyte growth factor (HGF). The aberrant activation of the HGF/c-Met signaling pathway is a known driver in the proliferation, survival, migration, and invasion of various cancer cells.

This compound has demonstrated high selectivity for c-Met, with an in vitro IC50 value of approximately 4 nM. It exhibits over 600-fold selectivity for c-Met compared to a large panel of other tyrosine and serine-threonine kinases, highlighting its specificity. This selectivity is crucial for minimizing off-target effects and associated toxicities. The binding of this compound to the ATP-binding site of the c-Met kinase is characterized by high affinity, leading to a slow dissociation rate.

However, the clinical development of this compound was halted due to renal toxicity observed in a Phase I clinical trial. This toxicity was found to be caused by the formation of insoluble metabolites through species-specific metabolism, primarily mediated by aldehyde oxidase.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its activity across various assays.

Table 1: In Vitro Inhibitory Activity

TargetAssay TypeIC50 (nM)SelectivityReference
c-MetKinase Inhibition Assay4>600-fold vs. other kinases
c-MetKinase Inhibition Assay4.7>833-fold vs. Fms kinase

Table 2: Cellular Activity

Cell LineAssay TypeIC50 (nM)EffectReference
EBC1Proliferation Assay9.5Inhibition of cell growth
MKN45Proliferation Assay10.9Inhibition of cell growth
SNU5Proliferation Assay15.8Inhibition of cell growth
GTL16, EBC1, NCI-H1993, MKN45Phosphorylation Assay-Reduction of Met and RON phosphorylation
A549Phosphorylation Assay-Inhibition of CPNE1-induced MET signaling
3T3-L1Lipid Accumulation-Reduced lipid accumulation and triglyceride content

Table 3: In Vivo Efficacy

Xenograft ModelDoseEffectReference
GTL1640 mg/kg/day (oral)Decrease in plasma IL-8, GROα, and uPAR
RU-P melanoma20 mg/kg6-fold reduction in tumor size, 80% reduction in blood vessels
U251 glioma, MDA-MB-231 breast cancer50 mg/kgSensitization to radiotherapy, increased apoptosis

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro c-Met Kinase Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of the c-Met kinase.

Materials:

  • Recombinant human c-Met kinase domain

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 384-well white plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

  • Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

  • Prepare a master mix containing the c-Met kinase and the peptide substrate in kinase buffer. Add 10 µL of this mix to each well.

  • Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.

  • Prepare an ATP solution in kinase buffer. Add 10 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for c-Met.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular c-Met Phosphorylation Assay

This assay determines the effect of this compound on the phosphorylation of c-Met in a cellular context.

Materials:

  • Cancer cell line with activated c-Met (e.g., GTL-16, MKN-45)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (in DMSO)

  • Hepatocyte Growth Factor (HGF), if stimulating non-constitutively active cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met, and a secondary antibody conjugated to HRP.

  • Western blot reagents and equipment or ELISA-based assay kit.

Procedure (Western Blot):

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Starve the cells in serum-free medium for 24 hours.

  • Treat the cells with various concentrations of this compound for 2 hours.

  • If required, stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-c-Met antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-total-c-Met antibody as a loading control.

  • Quantify the band intensities to determine the relative levels of phosphorylated c-Met.

Cell Proliferation Assay

This assay measures the effect of this compound on the growth of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., EBC1, MKN45, SNU5)

  • Cell culture medium

  • This compound (in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent (e.g., MTT, resazurin)

  • 96-well clear or opaque-walled plates

Procedure (CellTiter-Glo®):

  • Seed cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well).

  • Allow the cells to adhere overnight.

  • Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition of cell proliferation for each concentration and determine the IC50 value.

In Vivo Xenograft Tumor Growth Study

This study evaluates the anti-tumor efficacy of this compound in a preclinical animal model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Cancer cell line (e.g., GTL16)

  • Matrigel (optional, to aid tumor formation)

  • This compound formulation for oral gavage

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth. Once the tumors reach a mean volume of approximately 100-200 mm³, randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 40 mg/kg) or vehicle to the respective groups daily via oral gavage.

  • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

  • Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy of this compound.

Visualizations

The following diagrams illustrate the c-Met signaling pathway and a general workflow for a kinase inhibition assay.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds cMet->cMet ADP ADP cMet->ADP GAB1 GAB1 cMet->GAB1 Recruits & Phosphorylates STAT3 STAT3 cMet->STAT3 ATP ATP ATP->cMet Phosphate Donor JNJ38877605 This compound JNJ38877605->cMet Inhibits ATP Binding PI3K PI3K GAB1->PI3K RAS RAS GAB1->RAS AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration STAT3->Proliferation

Caption: c-Met signaling pathway and the inhibitory action of this compound.

Kinase_Inhibition_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_inhibitor Prepare this compound Serial Dilution add_inhibitor Add Inhibitor/Vehicle to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare c-Met Kinase and Substrate Mix add_enzyme Add Kinase/Substrate Mix prep_enzyme->add_enzyme prep_atp Prepare ATP Solution add_atp Initiate Reaction with ATP prep_atp->add_atp add_inhibitor->add_enzyme incubate_bind Incubate for Binding add_enzyme->incubate_bind incubate_bind->add_atp incubate_reaction Incubate for Reaction add_atp->incubate_reaction add_detection Add Detection Reagent (e.g., ADP-Glo) incubate_reaction->add_detection measure_signal Measure Luminescence add_detection->measure_signal analyze_data Calculate % Inhibition and IC50 measure_signal->analyze_data

Caption: General workflow for an in vitro kinase inhibition assay.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Selectivity Profile of JNJ-38877605

This technical guide provides a comprehensive overview of the selectivity profile, mechanism of action, and associated experimental methodologies for this compound, a potent and highly selective c-MET kinase inhibitor. While its clinical development was halted due to species-specific toxicity, the compound remains a significant tool for preclinical research into c-MET signaling.

Introduction to this compound

This compound is an orally bioavailable, small-molecule, ATP-competitive inhibitor of the c-MET receptor tyrosine kinase.[1][2][3][4] The c-MET pathway, upon activation by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, motility, and invasion.[5] Dysregulation of this pathway through mutation, amplification, or overexpression is implicated in the progression of various human cancers, making c-MET a compelling target for therapeutic intervention. This compound was developed to selectively inhibit this kinase. However, further clinical development was precluded by the discovery of renal toxicity caused by the formation of species-specific insoluble metabolites.

Selectivity Profile of this compound

This compound demonstrates exceptional selectivity for c-MET. In comprehensive kinase panel screening, it was found to be significantly more potent against c-MET than other kinases.

Table 1: Quantitative Kinase Inhibition Data for this compound

Target KinaseInhibition Value (IC50)Selectivity FoldNotes
c-MET 4.0 nM - 4.7 nM-ATP-competitive inhibition.
Fms Not specified>833-fold vs. c-METThe next most potently inhibited kinase in a panel of 246.
RON Not specifiedNot specifiedPhosphorylation is significantly reduced by 500 nM this compound in cellular assays.
Other Kinases Not specified>600-fold vs. c-METBased on a screening panel of over 200-250 diverse tyrosine and serine-threonine kinases.

Mechanism of Action and Signaling Pathway

This compound functions by binding to the ATP-binding site of the c-MET kinase, preventing its phosphorylation and subsequent activation of downstream signaling pathways. The binding is characterized by high affinity and slow reversibility. The primary signaling cascades inhibited by blocking c-MET include the PI3K/AKT, RAS/MAPK, and STAT pathways, which are critical for tumor cell growth and survival.

cMET_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_pathways Intracellular Signaling Cascades cluster_cellular_response Cellular Response cMET c-MET Receptor PI3K PI3K cMET->PI3K RAS RAS cMET->RAS STAT STAT cMET->STAT HGF HGF (Ligand) HGF->cMET Binds JNJ This compound JNJ->cMET Inhibits ATP ATP ATP->cMET Activates AKT AKT PI3K->AKT Response Proliferation Survival Migration Invasion AKT->Response MAPK MAPK RAS->MAPK MAPK->Response STAT->Response Cellular_Assay_Workflow cluster_prep 1. Preparation cluster_treatment 2. Treatment cluster_detection 3. Detection cluster_analysis 4. Analysis A Seed Cells in 96-well Plate B Serum Starve Cells (Reduce Basal Activity) A->B C Add this compound (Incubate) B->C D Stimulate with HGF (Activate c-MET) C->D E Lyse Cells to Extract Proteins D->E F Quantify p-c-MET (e.g., ELISA) E->F G Normalize Data (Total c-MET) F->G H Calculate % Inhibition & Determine IC50 G->H

References

JNJ-38877605: A Potent and Selective c-Met Kinase Inhibitor for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro potency and inhibitory characteristics of JNJ-38877605, a selective, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. The information presented herein is intended to support preclinical research and drug development efforts targeting oncogenic pathways driven by aberrant c-Met signaling.

Core Efficacy: In Vitro Potency and IC50

This compound is a highly potent small molecule inhibitor of c-Met kinase activity. Multiple in vitro studies have demonstrated its ability to inhibit c-Met phosphorylation and downstream signaling at nanomolar concentrations. The half-maximal inhibitory concentration (IC50) for this compound against c-Met has been consistently reported in the low nanomolar range, underscoring its significant potential as a research tool and a developmental candidate.

Quantitative In Vitro Potency Data

The following table summarizes the key in vitro potency metrics for this compound against its primary target, the c-Met kinase.

ParameterValueTargetAssay TypeReference
IC50 4 nMc-MetBiochemical Kinase Assay[1]
IC50 4.7 nMc-Met KinaseIn Vitro Kinase Assay[2][3]

This compound exhibits remarkable selectivity for c-Met over a broad range of other kinases, a critical attribute for a targeted therapeutic agent.[1]

Mechanism of Action: Targeting the c-Met Signaling Cascade

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the c-Met kinase domain.[1] This direct competition prevents the phosphorylation of the kinase, thereby inhibiting its activation and the subsequent downstream signaling cascades that are crucial for cancer cell proliferation, survival, migration, and invasion. The inhibition of c-Met phosphorylation by this compound has been demonstrated in various cancer cell lines.

c-Met Signaling Pathway Inhibition by this compound

The following diagram illustrates the canonical HGF/c-Met signaling pathway and the point of intervention for this compound.

cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response HGF HGF (Ligand) cMet_inactive c-Met Receptor (Inactive) HGF->cMet_inactive Binds cMet_active Dimerized & Phosphorylated c-Met (Active) cMet_inactive->cMet_active Dimerization & Autophosphorylation ADP ADP cMet_active->ADP RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway cMet_active->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway cMet_active->PI3K_AKT_mTOR STAT STAT Pathway cMet_active->STAT ATP ATP ATP->cMet_active JNJ38877605 This compound JNJ38877605->cMet_inactive Binds & Inhibits ATP Binding Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Migration Migration STAT->Migration

Caption: c-Met signaling pathway and inhibition by this compound.

Experimental Protocols

Detailed and robust experimental design is paramount for the accurate determination of in vitro potency. The following sections outline representative protocols for both biochemical and cell-based assays to evaluate the inhibitory activity of this compound on c-Met kinase.

Biochemical c-Met Kinase Assay (Representative Protocol)

This protocol describes a generic, yet comprehensive, method for determining the IC50 of this compound against purified c-Met kinase in a biochemical format.

Objective: To quantify the direct inhibitory effect of this compound on the enzymatic activity of recombinant c-Met kinase.

Materials:

  • Recombinant human c-Met kinase (active)

  • Poly (Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine 5'-triphosphate)

  • This compound (serially diluted in DMSO)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or HTRF®)

  • 384-well assay plates (low volume, white)

  • Plate reader capable of luminescence or fluorescence detection

Workflow:

Biochemical_Assay_Workflow A Prepare Reagents: - Serial dilution of this compound in DMSO - Dilute c-Met kinase in kinase buffer - Prepare substrate/ATP mix in kinase buffer B Dispense this compound or DMSO (control) to 384-well plate A->B C Add diluted c-Met kinase to all wells B->C D Pre-incubate at room temperature (e.g., 10-15 minutes) C->D E Initiate reaction by adding Substrate/ATP mixture D->E F Incubate at room temperature (e.g., 60 minutes) E->F G Stop reaction and add detection reagent (e.g., ADP-Glo™) F->G H Incubate for signal development (e.g., 30-40 minutes) G->H I Read luminescence on a plate reader H->I J Data Analysis: - Normalize data to controls - Plot dose-response curve - Calculate IC50 value I->J

Caption: Workflow for a biochemical c-Met kinase assay.

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in 100% DMSO, typically starting from a high concentration (e.g., 10 mM).

  • Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the serially diluted this compound or DMSO (for positive and negative controls) to the wells of a 384-well plate.

  • Enzyme Addition: Add an appropriate concentration of recombinant c-Met kinase, diluted in kinase buffer, to all wells.

  • Pre-incubation: Gently mix the plate and pre-incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Add the substrate and ATP mixture to all wells to start the kinase reaction. The final ATP concentration should be close to its Km value for c-Met.

  • Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions.

  • Data Acquisition: After the appropriate incubation time for signal development, read the plate on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the controls. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell-Based c-Met Autophosphorylation Assay (Representative Protocol)

This protocol provides a framework for assessing the inhibitory effect of this compound on c-Met autophosphorylation in a cellular context.

Objective: To measure the inhibition of ligand-induced or constitutive c-Met phosphorylation in a relevant cancer cell line.

Materials:

  • Human cancer cell line with c-Met expression (e.g., MKN-45, GTL-16, or EBC-1)

  • Cell culture medium and supplements

  • This compound (serially diluted)

  • Hepatocyte Growth Factor (HGF), if stimulating the pathway

  • Lysis buffer with protease and phosphatase inhibitors

  • Assay for phosphorylated c-Met (e.g., ELISA, HTRF®, or Western blot)

  • 96-well cell culture plates

Workflow:

Cellular_Assay_Workflow A Seed cells in a 96-well plate and allow to adhere overnight B Serum-starve cells (e.g., 4-24 hours) A->B C Pre-treat with serial dilutions of This compound or DMSO (control) (e.g., 1-2 hours) B->C D Stimulate with HGF (optional) (e.g., 15-30 minutes) C->D E Wash cells with cold PBS D->E F Lyse cells with lysis buffer E->F G Quantify phosphorylated c-Met in lysates (e.g., using ELISA or HTRF®) F->G H Data Analysis: - Normalize p-c-Met to total protein or total c-Met - Plot dose-response curve - Calculate IC50 value G->H

Caption: Workflow for a cell-based c-Met autophosphorylation assay.

Procedure:

  • Cell Culture: Seed the chosen cell line in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Serum Starvation: To reduce basal signaling, replace the growth medium with a low-serum or serum-free medium and incubate for 4-24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 1-2 hours. Include DMSO-only wells as controls.

  • HGF Stimulation (if applicable): For cell lines that require ligand stimulation, add HGF to the appropriate wells and incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: Aspirate the medium, wash the cells with ice-cold PBS, and then add lysis buffer containing protease and phosphatase inhibitors.

  • Lysate Analysis: Collect the cell lysates and quantify the amount of phosphorylated c-Met using a suitable detection method such as a phospho-c-Met specific ELISA, HTRF® assay, or by Western blotting.

  • Data Analysis: Normalize the phosphorylated c-Met signal to the total protein concentration or total c-Met levels. Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a dose-response curve.

Conclusion

This compound is a potent and selective inhibitor of c-Met kinase, demonstrating significant in vitro activity at low nanomolar concentrations. The detailed methodologies provided in this guide offer a robust framework for researchers to independently verify its potency and further investigate its mechanism of action in various preclinical models. The high selectivity and potent activity of this compound make it an invaluable tool for elucidating the role of c-Met signaling in cancer and for the development of novel therapeutic strategies.

References

Preclinical Antitumor Activity of JNJ-38877605: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-38877605 is a potent and selective, orally bioavailable small-molecule inhibitor of the c-Met receptor tyrosine kinase (RTK).[1][2] The c-Met pathway plays a crucial role in cell survival, proliferation, invasion, and angiogenesis, and its aberrant activation is implicated in the tumorigenesis of various cancers.[1][2] this compound was developed to target this pathway and has demonstrated preclinical antitumor activity in a range of cancer models.[2] However, its clinical development was halted due to species-specific renal toxicity observed in a Phase I trial. This technical guide provides a comprehensive summary of the publicly available preclinical data on the antitumor activity of this compound.

Mechanism of Action

This compound is an ATP-competitive inhibitor of c-Met, binding to the kinase domain with high affinity. It exhibits high selectivity for c-Met, with an in vitro IC50 of 4 nM and over 600-fold selectivity against a panel of more than 200 other tyrosine and serine-threonine kinases. The compound effectively inhibits both hepatocyte growth factor (HGF)-stimulated and constitutively activated c-Met phosphorylation. By blocking the kinase activity of c-Met, this compound disrupts downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways, thereby inhibiting key cellular processes that drive tumor growth and progression.

c-Met Signaling Pathway Inhibition by this compound```dot

cMet_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds p_cMet Phosphorylated c-Met cMet->p_cMet Dimerization & Autophosphorylation JNJ38877605 This compound JNJ38877605->cMet Inhibits (ATP Competition) ATP ATP ATP->p_cMet ADP ADP p_cMet->ADP RAS_MAPK RAS-MAPK Pathway p_cMet->RAS_MAPK PI3K_AKT PI3K-AKT Pathway p_cMet->PI3K_AKT STAT STAT Pathway p_cMet->STAT Proliferation Cell Proliferation RAS_MAPK->Proliferation Survival Cell Survival PI3K_AKT->Survival Invasion Cell Invasion STAT->Invasion

General workflow for preclinical assessment of a kinase inhibitor like this compound.

In Vitro c-Met Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the c-Met kinase.

Materials:

  • Recombinant human c-Met kinase

  • Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.01% Triton X-100)

  • ATP

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • This compound (serially diluted)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

  • Add the diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.

  • Add the c-Met enzyme and peptide substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Western Blot for c-Met Phosphorylation

Objective: To assess the effect of this compound on c-Met phosphorylation in cancer cells.

Materials:

  • Cancer cell lines (e.g., GTL16, MKN45)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-c-Met, anti-total-c-Met, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound or vehicle for a specified time.

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Met) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies for total c-Met and a loading control (e.g., β-actin) to ensure equal protein loading.

Cell Viability Assay

Objective: To determine the IC50 of this compound for cell proliferation in cancer cell lines.

Materials:

  • Cancer cell lines

  • Cell culture medium and supplements

  • This compound

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density.

  • Allow the cells to attach and grow for 24 hours.

  • Treat the cells with a serial dilution of this compound or vehicle control.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for signal development.

  • Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the IC50 value by plotting the percent viability against the log concentration of this compound and fitting the data to a dose-response curve.

Mouse Xenograft Study

Objective: To evaluate the in vivo antitumor efficacy of this compound.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line for implantation (e.g., GTL16)

  • Matrigel (optional)

  • This compound formulation for oral gavage

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth.

  • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control to the mice according to the planned dosing schedule (e.g., daily oral gavage).

  • Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).

  • Calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis by western blot or immunohistochemistry).

  • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Conclusion

This compound is a potent and selective c-Met inhibitor that demonstrated promising preclinical antitumor activity in various cancer models. Its ability to inhibit c-Met phosphorylation and downstream signaling translated to antiproliferative effects in vitro and tumor growth inhibition in vivo. Despite its promising preclinical profile, the clinical development of this compound was terminated due to unforeseen renal toxicity in humans. The preclinical data summarized in this guide, however, remains a valuable resource for researchers in the field of c-Met targeted therapy and highlights the importance of thorough preclinical safety and metabolism studies in drug development. The challenges encountered with this compound have provided critical insights that can inform the design and development of future c-Met inhibitors with improved safety profiles.

References

JNJ-38877605: A Technical Guide to its Inhibition of HGF-Stimulated c-Met Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potent and selective c-Met inhibitor, JNJ-38877605, with a specific focus on its effect on Hepatocyte Growth Factor (HGF)-stimulated c-Met phosphorylation. This document details the mechanism of action, quantitative inhibition data, and comprehensive experimental protocols relevant to the study of this compound.

Introduction to this compound and the HGF/c-Met Signaling Axis

The HGF/c-Met signaling pathway is a critical regulator of various cellular processes, including proliferation, motility, migration, and invasion.[1] Dysregulation of this pathway, often through overexpression or mutation of the c-Met receptor tyrosine kinase, is implicated in the progression of numerous cancers.[1] this compound is an orally bioavailable, small-molecule, ATP-competitive inhibitor of c-Met.[2][3] It selectively binds to the ATP-binding site of the c-Met kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling cascades.[2]

Mechanism of Action: Inhibition of c-Met Phosphorylation

This compound exhibits high selectivity for c-Met, with an in vitro IC50 value of approximately 4 nM. Its selectivity is reported to be over 600-fold greater for c-Met compared to a panel of more than 200 other tyrosine and serine-threonine kinases. The binding of HGF to c-Met induces receptor dimerization and trans-autophosphorylation of key tyrosine residues in the kinase domain, including Tyr1234 and Tyr1235, and the C-terminal docking site, such as Tyr1349. This phosphorylation cascade creates binding sites for downstream effector proteins, initiating multiple signaling pathways. This compound effectively blocks this initial phosphorylation step, thereby inhibiting both HGF-stimulated and constitutively active c-Met signaling.

Quantitative Data: Inhibition of c-Met Phosphorylation

The inhibitory activity of this compound on c-Met phosphorylation has been demonstrated in various cancer cell lines. The following tables summarize the available quantitative data.

ParameterValueReference
IC50 (c-Met kinase) 4 nM
Selectivity >600-fold vs. >200 other kinases
Cell LineCancer Typec-Met StatusThis compound ConcentrationEffect on c-Met PhosphorylationReference
GTL-16 Gastric AdenocarcinomaAmplified and Overexpressed500 nMSignificant reduction
EBC-1 Non-Small Cell Lung CancerMET Amplified500 nMSignificant reduction
NCI-H1993 Non-Small Cell Lung CancerMET Amplified500 nMSignificant reduction
MKN-45 Gastric CarcinomaMET Amplified500 nMSignificant reduction

Experimental Protocols

Detailed methodologies for assessing the inhibitory effect of this compound on HGF-stimulated c-Met phosphorylation are provided below.

Cell Culture and HGF Stimulation
  • Cell Lines: GTL-16 (gastric adenocarcinoma with c-Met amplification) and EBC-1 (non-small cell lung cancer with c-Met amplification) are commonly used models.

  • Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

  • Serum Starvation: To reduce basal levels of receptor phosphorylation, cells are serum-starved for 16-24 hours in a medium containing 0.5% BSA prior to stimulation.

  • Inhibitor Treatment: this compound, dissolved in DMSO, is added to the serum-free medium at various concentrations for a pre-incubation period of 1-4 hours. A vehicle control (DMSO) is run in parallel.

  • HGF Stimulation: Recombinant human HGF is added to the culture medium at a final concentration of 50-100 ng/mL for 5-15 minutes to induce c-Met phosphorylation. An unstimulated control is also included.

Western Blotting for Phospho-c-Met
  • Cell Lysis: Following treatment and stimulation, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Blocking: The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phospho-c-Met (e.g., Tyr1234/1235) and total c-Met, diluted in 5% BSA/TBST.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using a chemiluminescence imaging system.

  • Densitometry: Band intensities are quantified using image analysis software, and the ratio of phospho-c-Met to total c-Met is calculated to determine the extent of inhibition.

ELISA for Phospho-c-Met
  • Principle: A sandwich ELISA is used to quantify the levels of phosphorylated c-Met in cell lysates.

  • Procedure:

    • A 96-well plate is coated with a capture antibody specific for total c-Met.

    • Cell lysates, prepared as described for Western blotting, are added to the wells and incubated to allow the capture of c-Met protein.

    • After washing, a detection antibody specific for phospho-c-Met (e.g., pTyr1234/1235) is added.

    • A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.

    • A substrate solution is added to produce a colorimetric or fluorometric signal that is proportional to the amount of phosphorylated c-Met.

    • The absorbance or fluorescence is read using a microplate reader.

  • Data Analysis: A standard curve is generated using a recombinant phosphorylated c-Met standard to determine the concentration of phospho-c-Met in the samples. The results are often normalized to the total protein concentration of the lysate.

Visualizations

HGF/c-Met Signaling Pathway

HGF_cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds p_cMet Phosphorylated c-Met (Y1234/1235, Y1349) cMet->p_cMet Autophosphorylation GRB2 GRB2 p_cMet->GRB2 GAB1 GAB1 p_cMet->GAB1 STAT3 STAT3 p_cMet->STAT3 JNJ This compound JNJ->cMet Inhibits ATP Binding SOS SOS GRB2->SOS PI3K PI3K GAB1->PI3K RAS RAS SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Survival Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Motility Motility STAT3->Motility

Caption: HGF/c-Met signaling and the inhibitory action of this compound.

Experimental Workflow for Evaluating this compound

Experimental_Workflow Start Start: Select c-Met Amplified Cell Line (e.g., GTL-16) Culture Cell Culture Start->Culture Starve Serum Starvation (16-24h) Culture->Starve Treat Treat with this compound (Dose-Response) Starve->Treat Stimulate Stimulate with HGF (50-100 ng/mL, 5-15 min) Treat->Stimulate Lyse Cell Lysis Stimulate->Lyse Quantify Protein Quantification Lyse->Quantify Analysis Analysis Quantify->Analysis WB Western Blot (p-cMet / Total c-Met) Analysis->WB ELISA ELISA (p-cMet) Analysis->ELISA Data Data Analysis: - Densitometry (WB) - Standard Curve (ELISA) - IC50 Calculation WB->Data ELISA->Data End End: Determine Inhibitory Potency of this compound Data->End

Caption: Workflow for assessing this compound's effect on c-Met phosphorylation.

References

JNJ-38877605: A c-Met Inhibitor's Role in the Regulation of Lipid Accumulation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of JNJ-38877605, a potent and selective c-Met inhibitor, in the context of lipid accumulation. The information presented is targeted toward researchers, scientists, and professionals in the field of drug development.

Executive Summary

This compound is an orally active, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase with an IC50 of 4 nM.[1] While primarily investigated for its anti-tumor activities, recent research has unveiled a significant role for this compound in the regulation of lipid metabolism. Specifically, studies have demonstrated that inhibition of c-Met signaling by this compound in preadipocytes leads to a marked reduction in lipid accumulation and triglyceride content. This effect is mediated through the modulation of key adipogenic regulators and the activation of the AMPK signaling pathway. This guide will delve into the quantitative data, experimental methodologies, and the underlying signaling pathways associated with the lipid-lowering effects of this compound.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various parameters related to lipid accumulation in 3T3-L1 preadipocytes.

Table 1: Effect of this compound on Triglyceride Content and Cell Viability in 3T3-L1 Cells

TreatmentConcentration (µM)Triglyceride Content (% of Control)Cell Viability (% of Control)
Control (DMSO)-100100
This compound5~75~100
This compound10~50~100
This compound20~30*~100

*p < 0.05 vs. control. Data is extrapolated from graphical representations in the source material and presented as an approximation.

Table 2: Effect of this compound on the Expression of Adipogenic Regulators in 3T3-L1 Cells (Day 8 of Differentiation)

Target Protein/GeneThis compound (20 µM) - Protein Expression (% of Control)This compound (20 µM) - mRNA Expression (% of Control)
p-c-Met (Y1234/1235)Significantly ReducedNot Applicable
c-MetNo Significant ChangeNo Significant Change
C/EBP-αSignificantly ReducedSignificantly Reduced
PPAR-γSignificantly ReducedSignificantly Reduced
FASSignificantly ReducedSignificantly Reduced
ACCSignificantly ReducedNot Reported
Perilipin ASignificantly Reduced*Not Reported

*p < 0.05 vs. control. "Significantly Reduced" indicates a statistically significant decrease as reported in the source study.

Table 3: Effect of this compound on AMPK Signaling Pathway in 3T3-L1 Cells (Day 8 of Differentiation)

Target ProteinThis compound (20 µM) - Protein Expression (% of Control)
p-AMPKSignificantly Increased
AMPKNo Significant Change
p-LKB-1Significantly Increased
LKB-1No Significant Change

*p < 0.05 vs. control. "Significantly Increased" indicates a statistically significant increase as reported in the source study.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the research investigating this compound and lipid accumulation.

Cell Culture and Adipocyte Differentiation of 3T3-L1 Cells
  • Cell Culture: Murine 3T3-L1 preadipocytes are cultured in Dulbecco’s modified Eagle’s medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Initiation of Differentiation: Two days post-confluence (Day 0), differentiation is induced by treating the cells with a differentiation medium containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1.7 µM insulin in DMEM with 10% FBS.

  • Maintenance: On Day 2, the medium is replaced with DMEM containing 10% FBS and 1.7 µM insulin. From Day 4 onwards, the cells are maintained in DMEM with 10% FBS, with the medium being refreshed every two days. Full differentiation is typically observed by Day 8.

This compound Treatment

This compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For treatment, the stock solution is diluted in the culture medium to the desired final concentrations (e.g., 5, 10, or 20 µM). The final concentration of DMSO in the culture medium is maintained at or below 0.1%. Control cells are treated with an equivalent amount of DMSO.

Lipid Accumulation Assays
  • Oil Red O Staining:

    • On Day 8 of differentiation, cells are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin for 1 hour.

    • After washing with water, the cells are stained with a filtered Oil Red O solution (0.21% in 60% isopropanol) for 10 minutes.

    • The stained cells are washed with water, and the lipid droplets are visualized by microscopy.

    • For quantification, the stained lipid droplets are eluted with isopropanol, and the absorbance is measured at 520 nm.

  • AdipoRed Assay:

    • Intracellular triglyceride content is quantified using the AdipoRed™ assay kit according to the manufacturer's instructions.

    • Briefly, the culture medium is removed, and the cells are washed with PBS.

    • AdipoRed™ reagent, diluted in PBS, is added to each well, and the plate is incubated at room temperature for 10 minutes.

    • The fluorescence is measured with an excitation wavelength of 485 nm and an emission wavelength of 572 nm.

Western Blot Analysis
  • Protein Extraction: Cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. The membrane is then incubated with primary antibodies against c-Met, phospho-c-Met (Y1234/1235), C/EBP-α, PPAR-γ, FAS, ACC, perilipin A, AMPK, phospho-AMPK, LKB-1, phospho-LKB-1, and β-actin overnight at 4°C.

  • Detection: After washing with TBST, the membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qPCR)
  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells using TRIzol reagent, and cDNA is synthesized using a reverse transcription kit.

  • qPCR: qPCR is performed using a real-time PCR system with SYBR Green master mix and specific primers for c-Met, C/EBP-α, PPAR-γ, FAS, and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Lipid Regulation

The following diagram illustrates the proposed signaling pathway through which this compound regulates lipid accumulation in adipocytes.

JNJ38877605_Lipid_Regulation JNJ This compound p_cMet Phosphorylated c-Met (Y1234/1235) JNJ->p_cMet Inhibition p_LKB1 Phosphorylated LKB-1 JNJ->p_LKB1 Indirect Activation cMet c-Met Receptor cMet->p_cMet Phosphorylation Adipogenic_Factors Adipogenic Transcription Factors (C/EBP-α, PPAR-γ) p_cMet->Adipogenic_Factors Activation Adipogenesis Adipogenesis & Lipid Accumulation Lipogenic_Enzymes Lipogenic Enzymes & Proteins (FAS, ACC, Perilipin A) Adipogenic_Factors->Lipogenic_Enzymes Upregulation Lipogenic_Enzymes->Adipogenesis Promotion LKB1 LKB-1 LKB1->p_LKB1 Phosphorylation p_AMPK Phosphorylated AMPK p_LKB1->p_AMPK Activation AMPK AMPK AMPK->p_AMPK Phosphorylation p_AMPK->Adipogenic_Factors Inhibition Experimental_Workflow start Start: Culture 3T3-L1 Preadipocytes induce Induce Differentiation (Day 0) start->induce treat Treat with this compound or DMSO (Control) induce->treat maintain Maintain Culture & Refresh Media (Days 2, 4, 6) treat->maintain harvest Harvest Cells (Day 8) maintain->harvest analysis Analysis harvest->analysis lipid Lipid Accumulation (Oil Red O, AdipoRed) analysis->lipid protein Protein Expression (Western Blot) analysis->protein gene Gene Expression (qPCR) analysis->gene

References

Methodological & Application

Application Notes and Protocols for JNJ-38877605 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-38877605 is a potent and selective, orally bioavailable, small-molecule inhibitor of the c-Met receptor tyrosine kinase[1][2][3]. The c-Met pathway plays a crucial role in cell proliferation, survival, migration, and invasion, and its dysregulation is implicated in the tumorigenesis of various cancers[4][5]. Preclinical studies demonstrated that this compound exhibits anti-tumor activity in xenograft models of prostate, non-small cell lung, and gastric cancer, as well as glioblastoma. However, the clinical development of this compound was terminated due to unexpected renal toxicity observed in a phase I human trial. This toxicity was attributed to the formation of species-specific insoluble metabolites by aldehyde oxidase, an issue not foreseen in initial preclinical toxicology studies using rats and dogs. Subsequent studies identified rabbits as a more appropriate preclinical model for assessing the toxicity of this compound, as they share a similar metabolic pathway with humans.

These application notes provide a summary of the preclinical in vivo anti-tumor activity of this compound and a representative experimental protocol for evaluating its efficacy in a xenograft mouse model.

Data Presentation

Summary of Preclinical Anti-Tumor Activity

While specific quantitative data from the initial preclinical efficacy studies are not extensively published, the available information indicates that this compound demonstrated significant tumor growth inhibition in various xenograft models. The table below is a qualitative summary based on literature descriptions.

Cancer TypeAnimal ModelEfficacy OutcomeReference
Prostate CancerXenograftDemonstrated anti-tumor activity
Non-Small Cell Lung CancerXenograftDemonstrated anti-tumor activity
Gastric CancerXenograftDemonstrated anti-tumor activity
GlioblastomaXenograftDemonstrated anti-tumor activity

Signaling Pathway

The binding of Hepatocyte Growth Factor (HGF) to its receptor, c-Met, triggers receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This activation leads to the recruitment of downstream signaling molecules such as GRB2, GAB1, and SRC. These interactions subsequently activate several intracellular signaling cascades, including the RAS-ERK pathway, which is primarily associated with cell proliferation and morphogenetic effects, and the PI3K-AKT pathway, which promotes cell survival. This compound acts as an ATP-competitive inhibitor, blocking the kinase activity of c-Met and thereby inhibiting these downstream signaling events.

cMet_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2 GRB2 cMet->GRB2 GAB1 GAB1 cMet->GAB1 SRC SRC cMet->SRC STAT3 STAT3 cMet->STAT3 RAS RAS GRB2->RAS PI3K PI3K GAB1->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT Proliferation Cell Proliferation, Invasion, Survival STAT3->Proliferation ERK ERK RAF->ERK AKT->Proliferation ERK->Proliferation JNJ38877605 This compound JNJ38877605->cMet Inhibits

c-Met Signaling Pathway and Inhibition by this compound

Experimental Protocols

The following is a representative protocol for a xenograft study to evaluate the in vivo anti-tumor efficacy of this compound. This protocol is based on standard methodologies for similar compounds.

Objective: To assess the anti-tumor activity of this compound in a human tumor xenograft mouse model.
Materials:
  • Cell Line: A human cancer cell line with known c-Met activation (e.g., SNU-5 gastric cancer cells, MKN45 gastric cancer cells, or a relevant prostate, lung, or glioblastoma cell line).

  • Animals: 6-8 week old female athymic nude mice (or other appropriate immunodeficient strain).

  • This compound: Powder form.

  • Vehicle: Appropriate vehicle for oral gavage (e.g., 0.5% hydroxypropyl methylcellulose (HPMC) in sterile water).

  • Cell Culture Reagents: RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

  • Other Reagents: Matrigel (optional), sterile PBS, anesthetics.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_implantation Tumor Implantation cluster_monitoring Tumor Growth & Monitoring cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis A1 Cell Culture (e.g., SNU-5) A2 Harvest & Resuspend Cells in PBS/Matrigel A1->A2 B1 Subcutaneous Injection of Cells into Mice A2->B1 C1 Monitor Tumor Growth (Calipers) B1->C1 C2 Randomize Mice into Treatment Groups (Tumor Volume ~150-200 mm³) C1->C2 D1 Daily Oral Gavage: - Vehicle Control - this compound (Dose 1) - this compound (Dose 2) C2->D1 E1 Measure Tumor Volume & Body Weight (2x/week) D1->E1 E2 Euthanize & Excise Tumors at Study End E1->E2 E3 Pharmacodynamic Analysis (e.g., Western Blot for p-Met) E2->E3

Workflow for a Xenograft Efficacy Study
Methodology:

  • Cell Culture: Culture the selected human cancer cell line in appropriate media (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.

  • Tumor Cell Implantation:

    • Harvest cells during their exponential growth phase.

    • Resuspend the cells in sterile PBS, optionally mixed 1:1 with Matrigel, to a final concentration of 5 x 10⁷ cells/mL.

    • Subcutaneously inject 0.1 mL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth Monitoring and Grouping:

    • Monitor tumor growth by measuring the length and width with calipers twice weekly.

    • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

    • Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group) ensuring similar average tumor volumes across groups.

  • Drug Formulation and Administration:

    • Prepare this compound fresh daily or as per its stability data.

    • Suspend the required amount of powder in the vehicle to achieve the desired concentrations for oral gavage.

    • Administer this compound or vehicle control orally once daily (QD) for the duration of the study (e.g., 21 days).

  • Efficacy Assessment:

    • Measure tumor volumes and mouse body weights twice weekly throughout the treatment period.

    • The primary endpoint is tumor growth inhibition (TGI).

    • The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if signs of toxicity (e.g., >20% body weight loss) are observed.

  • Pharmacodynamic Analysis (Optional):

    • At the end of the study, a subset of tumors from each group can be collected at a specific time point after the final dose (e.g., 2-4 hours).

    • Tumor lysates can be analyzed by Western blot to assess the phosphorylation status of c-Met and downstream effectors like AKT and ERK to confirm target engagement.

Important Considerations:

  • Toxicity Monitoring: Given the known species-specific renal toxicity of this compound, careful monitoring of animal health is crucial, even in mouse models where this specific toxicity was not initially observed. Regular observation for any signs of distress or adverse effects is recommended.

  • Dose Selection: Dose levels for efficacy studies should be based on prior pharmacokinetic and maximum tolerated dose (MTD) studies.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

References

Application Notes and Protocols for JNJ-38877605 in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in humans.

Introduction

JNJ-38877605 is a potent and highly selective, orally bioavailable, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase (RTK) with an IC50 of 4 nM.[1] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion.[2] Dysregulation of this pathway is implicated in the progression of various cancers.[3] this compound has demonstrated anti-tumor activity in preclinical xenograft models of gastric and glioblastoma cancers.[2][3]

Crucial Safety Note: The clinical development of this compound was terminated due to observations of renal toxicity in human subjects and rabbits. This toxicity was found to be species-specific, resulting from the formation of insoluble metabolites, and was not observed in preclinical studies involving rats and dogs. Researchers using this compound in mice should be aware of this potential for species-specific toxicity, although it has not been reported in murine models. Careful monitoring of renal function is advised.

c-Met Signaling Pathway and Mechanism of Action of this compound

The binding of hepatocyte growth factor (HGF) to its receptor, c-Met, induces receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This activation triggers a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively promote cell growth, survival, and motility. This compound exerts its anti-tumor effects by binding to the ATP-binding site of c-Met, thereby inhibiting its kinase activity and blocking downstream signaling.

cMet_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Met c-Met RAS RAS c-Met->RAS PI3K PI3K c-Met->PI3K Activates STAT STAT c-Met->STAT HGF HGF HGF->c-Met Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Transcription Gene Transcription ERK->Gene Transcription AKT AKT PI3K->AKT AKT->Gene Transcription STAT->Gene Transcription Cell Proliferation, Survival, Motility Cell Proliferation, Survival, Motility Gene Transcription->Cell Proliferation, Survival, Motility This compound This compound This compound->c-Met Inhibits

Caption: c-Met signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the reported in vivo efficacy of this compound in different mouse xenograft models.

Table 1: In Vivo Efficacy of this compound in a GTL-16 Gastric Carcinoma Xenograft Model

ParameterValueReference
Cell LineGTL-16 (Human Gastric Carcinoma)
Mouse StrainImmunodeficient nu/nu female mice on Swiss CD1 background
Dosage40 mg/kg/day
Administration RouteOral (p.o.)
Treatment Duration72 hours
Pharmacodynamic Effects
Change in plasma IL-8Statistically significant decrease from 0.150 ng/mL to 0.050 ng/mL
Change in plasma GROαStatistically significant decrease from 0.080 ng/mL to 0.030 ng/mL
Change in plasma uPARReduction of more than 50%

Table 2: In Vivo Efficacy of this compound in a U251 Glioblastoma Xenograft Model

ParameterValueReference
Cell LineU251 (Human Glioblastoma)
Mouse StrainNot specified
Dosage50 mg/kg/day
Administration RouteOral (p.o.)
Treatment Duration13 days
Pharmacodynamic Effects
Effect on Ionizing Radiation (IR)-Induced InvasionInhibits IR-induced invasion
Effect on ApoptosisPromotes apoptosis

Experimental Protocols

Protocol 1: GTL-16 Xenograft Model and this compound Treatment

1. Cell Culture:

  • Culture GTL-16 human gastric carcinoma cells in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells before they reach confluency to maintain exponential growth.

2. Animal Model:

  • Use 6-week-old immunodeficient nu/nu female mice on a Swiss CD1 background.

  • Allow mice to acclimatize for at least one week before experimental procedures.

3. Tumor Cell Implantation:

  • Harvest GTL-16 cells during the logarithmic growth phase.

  • Resuspend cells in a sterile, serum-free medium or phosphate-buffered saline (PBS).

  • Subcutaneously inoculate cells into the right posterior flank of each mouse.

4. This compound Formulation and Administration:

  • Note: A specific vehicle for this compound in preclinical studies is not detailed in the primary literature. A common formulation for oral gavage of hydrophobic compounds is provided below as a starting point.

  • Prepare a stock solution of this compound in a suitable solvent like propylene glycol.

  • For a working solution, mix the stock solution with Tween 80 and then add D5W (5% dextrose in water) to the final volume. A suggested ratio is to add 300 µL of a 100 mg/mL stock solution to 50 µL of Tween 80, mix, and then add 650 µL of D5W for a 1 mL final volume. This solution should be used immediately.

  • Administer this compound orally (p.o.) via gavage at a dosage of 40 mg/kg/day.

5. Monitoring and Endpoints:

  • Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.

  • Calculate tumor volume using the formula: (width^2 x length) / 2.

  • At the end of the treatment period (e.g., 72 hours), collect blood samples for analysis of plasma biomarkers such as IL-8, GROα, and uPAR.

  • Monitor animal health and body weight throughout the study.

experimental_workflow cluster_prep Preparation cluster_in_vivo In Vivo Procedure cluster_analysis Analysis A Culture GTL-16 cells C Implant GTL-16 cells into mice A->C B Prepare this compound formulation E Administer this compound (40 mg/kg/day, p.o.) B->E D Allow tumors to establish C->D D->E F Monitor tumor growth E->F G Collect blood samples E->G H Analyze plasma biomarkers (IL-8, GROα, uPAR) G->H

Caption: Experimental workflow for this compound treatment in a GTL-16 mouse xenograft model.

References

Application Notes and Protocols for JNJ-38877605 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-38877605 is a potent and highly selective, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1] The c-Met pathway, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, motility, and invasion.[2] Dysregulation of c-Met signaling through gene amplification, mutations, or overexpression is implicated in the progression of various cancers, making it a key target for therapeutic intervention.[3][4] this compound has demonstrated significant anti-proliferative activity in cancer cell lines with aberrant c-Met signaling.[1]

These application notes provide detailed protocols for setting up and performing key cell-based assays to evaluate the efficacy and mechanism of action of this compound. The protocols include a cell proliferation assay to determine the cytotoxic effects of the compound and a Western blot analysis to assess the inhibition of c-Met phosphorylation and downstream signaling pathways.

c-Met Signaling Pathway

The binding of HGF to the c-Met receptor induces its dimerization and autophosphorylation at key tyrosine residues (Tyr1230, Tyr1234, Tyr1235) within the kinase domain, leading to the activation of downstream signaling cascades. Major pathways activated by c-Met include the phosphatidylinositol 3-kinase (PI3K)/AKT pathway, which promotes cell survival, and the RAS/MEK/ERK (MAPK) pathway, which is involved in cell proliferation and motility. This compound exerts its inhibitory effect by blocking the ATP-binding site of c-Met, thereby preventing its autophosphorylation and the subsequent activation of these downstream pathways.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Met c-Met PI3K PI3K c-Met->PI3K Activates RAS RAS c-Met->RAS Activates AKT AKT PI3K->AKT Transcription Factors Transcription Factors AKT->Transcription Factors Regulates MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Transcription Factors Activates Cell Proliferation, Survival, Motility Cell Proliferation, Survival, Motility Transcription Factors->Cell Proliferation, Survival, Motility HGF HGF HGF->c-Met Binds This compound This compound This compound->c-Met Inhibits

Caption: Simplified c-Met signaling pathway and the inhibitory action of this compound.

Data Presentation

In Vitro Antiproliferative Activity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines, demonstrating its potent antiproliferative effects in cells with c-Met dysregulation.

Cell LineCancer TypeIC50 (nM)Assay Duration
EBC-1Non-Small Cell Lung Cancer9.572 hours
MKN45Gastric Cancer10.972 hours
SNU-5Gastric Cancer15.872 hours
GTL-16Gastric CarcinomaNot SpecifiedNot Specified
NCI-H1993Non-Small Cell Lung CancerNot SpecifiedNot Specified

Data compiled from publicly available sources.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol describes a method to determine the effect of this compound on the proliferation of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound

  • Recommended cell lines (e.g., MKN45, EBC-1, or SNU-5)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 nM to 10 µM is recommended to generate a dose-response curve).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a no-treatment control.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Prepare_Compound Prepare Serial Dilutions of this compound Incubate_Overnight->Prepare_Compound Treat_Cells Treat Cells with this compound Prepare_Compound->Treat_Cells Incubate_72h Incubate for 72 hours Treat_Cells->Incubate_72h Add_MTT Add MTT Solution Incubate_72h->Add_MTT Incubate_4h Incubate for 2-4 hours Add_MTT->Incubate_4h Solubilize_Formazan Solubilize Formazan with DMSO Incubate_4h->Solubilize_Formazan Measure_Absorbance Measure Absorbance at 570 nm Solubilize_Formazan->Measure_Absorbance Data_Analysis Data Analysis and IC50 Determination Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the MTT cell proliferation assay.
Western Blot Analysis of c-Met Phosphorylation

This protocol details the procedure for analyzing the phosphorylation status of c-Met and its downstream targets (e.g., AKT and ERK) in response to this compound treatment.

Materials:

  • This compound

  • Recommended cell lines (e.g., GTL-16, which overexpresses c-Met)

  • Hepatocyte Growth Factor (HGF)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-c-Met (Tyr1234/1235)

    • Rabbit anti-total c-Met

    • Rabbit anti-phospho-AKT (Ser473)

    • Rabbit anti-total AKT

    • Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)

    • Rabbit anti-total ERK1/2

    • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours prior to treatment.

    • Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 2 hours.

    • Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes to induce c-Met phosphorylation.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Met) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an ECL substrate and an imaging system.

    • To analyze total protein levels, the membrane can be stripped and re-probed with the corresponding total protein antibody.

    • Use a loading control antibody to ensure equal protein loading across all lanes.

    • Quantify the band intensities to determine the relative levels of protein phosphorylation.

Western_Blot_Workflow Start Start Cell_Treatment Cell Treatment with this compound and HGF Stimulation Start->Cell_Treatment Cell_Lysis Cell Lysis and Protein Extraction Cell_Treatment->Cell_Lysis Protein_Quantification Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Protein_Transfer Protein Transfer to PVDF Membrane SDS_PAGE->Protein_Transfer Blocking Blocking with 5% BSA Protein_Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-p-c-Met) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Data Analysis (Stripping and Re-probing for Total and Loading Control) Detection->Analysis End End Analysis->End

Caption: General workflow for Western blot analysis of c-Met phosphorylation.

Conclusion

The provided protocols offer a robust framework for investigating the cellular effects of this compound. The cell proliferation assay is a fundamental method for determining the compound's cytotoxic potency, while the Western blot analysis provides critical insights into its mechanism of action by directly assessing the inhibition of c-Met phosphorylation and downstream signaling. For optimal results, it is recommended to use cell lines with known c-Met amplification or overexpression. These assays are essential tools for the preclinical evaluation of this compound and other c-Met inhibitors in cancer drug discovery and development.

References

JNJ-38877605: Application Notes for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-38877605 is a potent and highly selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase, with an IC50 of 4 nM.[1][2] It has demonstrated significant activity in inhibiting both HGF-stimulated and constitutively active c-Met phosphorylation in various preclinical models.[3] These application notes provide detailed information on the solubility and formulation of this compound for experimental use, along with comprehensive protocols for in vitro and in vivo studies. A critical consideration for researchers is the compound's known species-specific renal toxicity, which led to the termination of its clinical development.[4][5] This toxicity is attributed to the formation of insoluble metabolites by aldehyde oxidase, an enzyme with varying activity across species.

Physicochemical Properties and Solubility

This compound is an orally bioavailable small molecule. Its solubility in common laboratory solvents is a critical factor for the design of both in vitro and in vivo experiments.

Table 1: Solubility of this compound

SolventSolubilityConcentration (mM)Notes
DMSO37 mg/mL98.05 mMUse fresh, anhydrous DMSO as moisture can reduce solubility.
DMSO50 mg/mL132.5 mM
WaterInsoluble-

Note: The slight variation in reported DMSO solubility may be due to differences in experimental conditions or the purity of the compound.

Formulation for Experiments

Proper formulation is essential for achieving desired drug exposure and ensuring experimental reproducibility.

In Vitro Formulation (Stock Solution)

For most cell-based assays, this compound should be prepared as a concentrated stock solution in dimethyl sulfoxide (DMSO).

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening.

    • Weigh the desired amount of this compound powder in a sterile tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term storage.

In Vivo Formulation (Oral Administration)

This compound is orally active. A common formulation for oral gavage in mice is a suspension.

Table 2: Example Formulation for In Vivo Oral Dosing

ComponentPercentageExample for 1 mL
Propylene Glycol30%300 µL
Tween 805%50 µL
5% Dextrose in Water (D5W)65%650 µL

Protocol 2: Preparation of this compound for Oral Administration

  • Materials:

    • This compound powder

    • Propylene glycol

    • Tween 80

    • 5% Dextrose in Water (D5W), sterile

    • Sterile tubes

  • Procedure:

    • Calculate the required amount of this compound based on the desired dose (e.g., 40 mg/kg) and the number and weight of the animals.

    • In a sterile tube, dissolve the this compound powder in propylene glycol.

    • Add Tween 80 and mix thoroughly until a clear solution is formed.

    • Add D5W to the mixture to reach the final volume.

    • Mix the final formulation thoroughly before each administration to ensure a uniform suspension. This formulation should be used immediately.

Experimental Protocols

In Vitro c-Met Phosphorylation Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of this compound on c-Met phosphorylation in cultured cells using Western blotting.

Protocol 3: Western Blot Analysis of c-Met Phosphorylation

  • Cell Culture and Treatment:

    • Plate cells (e.g., A549, GTL16) in appropriate culture dishes and grow to 70-80% confluency.

    • Serum-starve the cells for 4-24 hours, if necessary, to reduce basal receptor phosphorylation.

    • Prepare serial dilutions of this compound from the DMSO stock solution in culture medium. A typical concentration range is 0.1 µM to 10 µM. Include a DMSO-only vehicle control.

    • Pre-treat the cells with the different concentrations of this compound for 1-2 hours.

    • Stimulate the cells with Hepatocyte Growth Factor (HGF) for 15-30 minutes to induce c-Met phosphorylation. Include an unstimulated control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-c-Met (e.g., Tyr1234/1235) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total c-Met and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

G cluster_workflow Experimental Workflow: c-Met Inhibition plate_cells Plate Cells serum_starve Serum Starve (optional) plate_cells->serum_starve pretreat Pre-treat with this compound serum_starve->pretreat stimulate Stimulate with HGF pretreat->stimulate lyse Cell Lysis stimulate->lyse protein_quant Protein Quantification lyse->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to Membrane sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody (p-c-Met) block->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detect Detection secondary_ab->detect reprobe Re-probe (Total c-Met, Loading Control) detect->reprobe

Workflow for c-Met Phosphorylation Assay
In Vivo Antitumor Efficacy Study

This protocol provides a general framework for evaluating the antitumor activity of this compound in a mouse xenograft model.

Protocol 4: Mouse Xenograft Study

  • Animal Model:

    • Use immunodeficient mice (e.g., nu/nu female mice).

    • Implant tumor cells (e.g., GTL16) subcutaneously.

    • Monitor tumor growth regularly using calipers.

  • Treatment:

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Prepare the this compound formulation as described in Protocol 2.

    • Administer this compound orally (e.g., 40 mg/kg/day) once daily.

    • Administer the vehicle solution to the control group.

    • Monitor animal weight and general health daily.

  • Efficacy Assessment:

    • Measure tumor volume 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).

  • Pharmacodynamic Analysis:

    • Collect blood samples at specified time points to measure plasma levels of biomarkers such as IL-8 and GROα.

    • Tumor tissue can be collected to assess the inhibition of c-Met phosphorylation by Western blot or immunohistochemistry.

Signaling Pathway

This compound exerts its effects by inhibiting the HGF/c-MET signaling pathway. Activation of c-Met by its ligand HGF leads to the recruitment of adaptor proteins and the activation of several downstream cascades that are crucial for cell proliferation, survival, migration, and invasion.

G cluster_pathway HGF/c-MET Signaling Pathway cluster_downstream Downstream Effectors cluster_cellular Cellular Response HGF HGF cMET c-MET Receptor HGF->cMET GAB1 GAB1 cMET->GAB1 GRB2 GRB2/SOS cMET->GRB2 STAT3 STAT3 cMET->STAT3 JNJ This compound JNJ->cMET PI3K PI3K GAB1->PI3K RAS RAS GRB2->RAS AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK/MAPK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration/Invasion STAT3->Migration

Inhibition of the c-MET Signaling Pathway

Important Considerations

  • Renal Toxicity: Due to the risk of renal toxicity from insoluble metabolites, researchers should be cautious when using this compound, especially in species like rabbits and potentially in long-term studies with other species. Monitoring renal function in animal studies is advisable.

  • Selectivity: this compound is highly selective for c-Met over a large panel of other kinases, making it a valuable tool for specifically interrogating the c-Met pathway.

By following these guidelines and protocols, researchers can effectively utilize this compound as a selective inhibitor to investigate the role of c-Met signaling in various biological and pathological processes.

References

Application Notes and Protocols for Western Blot Analysis of c-Met Phosphorylation Following JNJ-38877605 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

JNJ-38877605 is a potent and highly selective, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase. The c-Met pathway, when activated by its ligand, hepatocyte growth factor (HGF), or through genetic alterations such as gene amplification or activating mutations, plays a crucial role in cell proliferation, survival, motility, and invasion. Dysregulation of the HGF/c-Met signaling axis is implicated in the development and progression of numerous human cancers. This compound effectively inhibits both HGF-stimulated and constitutively activated c-Met phosphorylation, thereby abrogating downstream signaling and inducing anti-tumor effects in preclinical models.

Western blotting is a fundamental technique to elucidate the mechanism of action of kinase inhibitors like this compound. This document provides a detailed protocol for assessing the inhibitory effect of this compound on c-Met phosphorylation at tyrosines 1234/1235, which are critical for kinase activation, in cultured cancer cell lines.

Signaling Pathway

The following diagram illustrates the simplified HGF/c-Met signaling pathway and the point of inhibition by this compound.

G cluster_0 HGF/c-Met Signaling Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds pMet p-Met (Tyr1234/1235) cMet->pMet Autophosphorylation JNJ This compound JNJ->cMet Inhibits Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) pMet->Downstream Response Cellular Response (Proliferation, Survival, etc.) Downstream->Response

Caption: HGF/c-Met signaling and inhibition by this compound.

Data Presentation

The following tables summarize the expected quantitative changes in phosphorylated c-Met (p-Met) levels following treatment with this compound, as determined by Western blot analysis.

Table 1: Cell Line Models for p-Met Western Blot Analysis

Cell Linec-Met StatusBasal p-Met LevelUtility
EBC-1, NCI-H1993, GTL-16MET gene amplificationHighPositive control for constitutive p-Met
A549Wild-type METLowNegative control (unstimulated); Model for HGF-induced p-Met
DMS114Low/No MET expressionUndetectableNegative control for total and p-Met

Table 2: Expected Effects of this compound on p-Met Levels

Cell LineTreatmentExpected p-Met (Tyr1234/1235) LevelExpected Total Met Level
EBC-1Vehicle (DMSO)HighHigh
EBC-1This compound (500 nM)Significantly ReducedUnchanged
A549Vehicle (DMSO), no HGFVery Low / UndetectableModerate
A549HGF (40 ng/mL)HighUnchanged
A549This compound (500 nM) + HGF (40 ng/mL)Significantly ReducedUnchanged

Experimental Protocols

This section provides a detailed methodology for a Western blot experiment to assess the inhibition of c-Met phosphorylation by this compound.

Experimental Workflow

G cluster_workflow Western Blot Workflow for p-Met Inhibition A 1. Cell Culture & Seeding B 2. Serum Starvation (for HGF stimulation model) A->B C 3. This compound Treatment B->C D 4. HGF Stimulation (optional) C->D E 5. Cell Lysis & Protein Extraction D->E F 6. Protein Quantification (BCA Assay) E->F G 7. SDS-PAGE F->G H 8. Protein Transfer to Membrane G->H I 9. Immunoblotting (Antibody Incubation) H->I J 10. Detection & Analysis I->J

Caption: Experimental workflow for p-Met Western blot.

Materials and Reagents
  • Cell Lines: EBC-1 (high basal p-Met), A549 (low basal p-Met)

  • This compound: Prepare a stock solution in DMSO.

  • Recombinant Human HGF: For stimulation of A549 cells.

  • Cell Culture Media: RPMI-1640, DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Assay Reagent: BCA Protein Assay Kit.

  • SDS-PAGE reagents: Acrylamide/bis-acrylamide solution, Tris-HCl, SDS, TEMED, APS.

  • Transfer Buffer: Towbin buffer (Tris, Glycine, Methanol).

  • Membranes: PVDF or nitrocellulose membranes.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween-20).

  • Primary Antibodies:

    • Rabbit anti-phospho-Met (Tyr1234/1235)

    • Rabbit anti-total Met

    • Mouse anti-β-actin (Loading Control)

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

Detailed Protocol
  • Cell Culture and Seeding:

    • Culture EBC-1 and A549 cells in their respective recommended media supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Drug Treatment and Stimulation:

    • For EBC-1 cells (constitutively active Met):

      • Once cells reach the desired confluency, replace the medium with fresh complete medium containing either vehicle (DMSO, e.g., 0.1%) or this compound at the desired final concentration (e.g., 500 nM).

      • Incubate for a specified time (e.g., 2-24 hours).

    • For A549 cells (HGF-inducible Met):

      • When cells are 70-80% confluent, replace the medium with serum-free medium and incubate for 16-24 hours to reduce basal signaling.

      • Pre-treat cells with vehicle (DMSO) or this compound (e.g., 500 nM) in serum-free medium for 1-2 hours.

      • Stimulate the cells by adding HGF to a final concentration of 40 ng/mL for 15-60 minutes.[1] Include an unstimulated control group.

  • Cell Lysis and Protein Extraction:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer (supplemented with fresh protease and phosphatase inhibitors) to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes.

    • Load the samples onto an 8% SDS-polyacrylamide gel and run the gel to separate the proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. Note: Do not use milk for blocking when detecting phosphoproteins as it contains casein, which can cause high background.

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-p-Met or anti-total Met) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. (Follow manufacturer's recommendation for dilution, typically 1:1000).

    • Washing: Wash the membrane three times for 10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.

    • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Add the ECL substrate to the membrane and capture the chemiluminescent signal using a digital imaging system.

    • Stripping and Re-probing: The membrane can be stripped of the bound antibodies and re-probed with an antibody for total c-Met and then a loading control, such as β-actin, to ensure equal protein loading.

    • Quantify the band intensities using image analysis software. Normalize the p-Met signal to the total Met signal, and then to the loading control for accurate comparison.

References

JNJ-38877605: A Potent Tool for Interrogating c-Met Dependent Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-38877605 is a potent and highly selective, ATP-competitive small molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] With a high degree of selectivity, this compound serves as a critical tool for elucidating the intricate roles of c-Met signaling in various physiological and pathological processes, particularly in oncology research. These application notes provide a comprehensive guide for utilizing this compound to study c-Met dependent signaling pathways, including detailed protocols for key in vitro and in vivo experiments.

The c-Met receptor, upon binding its ligand, Hepatocyte Growth Factor (HGF), activates a cascade of downstream signaling pathways, including the PI3K/AKT, MAPK/RAS, and STAT pathways.[3][4] These pathways are pivotal in regulating cell proliferation, survival, migration, and invasion. Dysregulation of the HGF/c-Met axis is implicated in the progression and metastasis of numerous cancers, making it a compelling target for therapeutic intervention. This compound's ability to specifically inhibit c-Met allows researchers to dissect the contributions of this signaling nexus to cancer biology.

Note on Clinical Development: It is important for researchers to be aware that the clinical development of this compound was terminated due to renal toxicity observed in humans. This toxicity was found to be caused by the formation of insoluble metabolites in a species-specific manner. While this limits its therapeutic potential, this compound remains a valuable and potent preclinical tool for studying c-Met biology.

Data Presentation

In Vitro Activity of this compound
ParameterValueCell Lines / ConditionsReference
IC50 (c-Met) 4 nMCell-free kinase assay
Selectivity >600-fold vs. >200 other kinasesKinase panel screening
Inhibition of c-Met Phosphorylation Significant reduction at 500 nMEBC1, GTL16, NCI-H1993, MKN45 cells
Inhibition of RON Phosphorylation Significant reduction at 500 nMEBC1, GTL16, NCI-H1993, MKN45 cells
In Vivo Effects of this compound in a GTL16 Xenograft Model
BiomarkerTreatmentPlasma Level ChangeReference
Human IL-8 40 mg/kg/day (p.o.) for 72 hoursDecrease from 0.150 ng/mL to 0.050 ng/mL
Human GROα 40 mg/kg/day (p.o.) for 72 hoursDecrease from 0.080 ng/mL to 0.030 ng/mL
Human uPAR 40 mg/kg/day (p.o.) for 72 hoursReduction of more than 50%

Signaling Pathways and Experimental Workflows

cMet_Signaling_Pathway c-Met Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Met c-Met PI3K PI3K c-Met->PI3K Activates RAS RAS c-Met->RAS STAT3 STAT3 c-Met->STAT3 HGF HGF HGF->c-Met Binds AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Invasion Invasion STAT3->Invasion JNJ38877605 This compound JNJ38877605->c-Met Inhibits

Caption: The c-Met signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow Western Blot for c-Met Phosphorylation cluster_prep Sample Preparation cluster_immuno Immunodetection cluster_electro Electrophoresis & Transfer A Cell Lysis with Phosphatase Inhibitors B Protein Quantification (e.g., BCA Assay) A->B C Lysate Denaturation with SDS-PAGE Sample Buffer B->C D SDS-PAGE C->D G Blocking (5% BSA in TBST) H Primary Antibody Incubation (anti-phospho-c-Met) G->H I Secondary Antibody Incubation (HRP-conjugated) H->I J Chemiluminescent Detection I->J E Protein Transfer (to PVDF membrane) D->E F Membrane Staining (optional) (e.g., Ponceau S) E->F F->G

Caption: Experimental workflow for detecting c-Met phosphorylation by Western blot.

MTT_Assay_Workflow MTT Cell Viability Assay Workflow A Seed cells in a 96-well plate B Treat cells with this compound at various concentrations A->B C Incubate for desired time period (e.g., 24, 48, 72 hours) B->C D Add MTT reagent to each well C->D E Incubate for 2-4 hours at 37°C (Formazan crystal formation) D->E F Add solubilization solution (e.g., DMSO or SDS-HCl) E->F G Measure absorbance at 570 nm F->G

Caption: Step-by-step workflow for the MTT cell viability assay.

Experimental Protocols

Protocol 1: Inhibition of HGF-Induced c-Met Phosphorylation (Western Blot)

This protocol details the procedure to assess the inhibitory effect of this compound on Hepatocyte Growth Factor (HGF)-induced phosphorylation of c-Met in a cancer cell line (e.g., GTL16, A549).

Materials:

  • Cancer cell line expressing c-Met (e.g., GTL16)

  • Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound (dissolved in DMSO)

  • Recombinant Human HGF

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST))

  • Primary antibodies: anti-phospho-c-Met (e.g., Tyr1234/1235), anti-total-c-Met, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and allow them to adhere and reach 70-80% confluency.

    • Serum-starve the cells for 16-24 hours in a serum-free medium.

    • Pre-treat cells with various concentrations of this compound (e.g., 0, 10, 100, 500 nM) for 2 hours.

    • Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells on ice with lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Immunodetection:

    • Incubate the membrane with the primary antibody against phospho-c-Met overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe for total c-Met and a loading control (e.g., β-actin) to ensure equal protein loading.

Protocol 2: Cell Viability Assessment (MTT Assay)

This protocol describes how to measure the effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).

    • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the results to determine the IC50 value of this compound.

Protocol 3: In Vivo Antitumor Efficacy in a Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a subcutaneous tumor xenograft model.

Materials:

  • Immunodeficient mice (e.g., nu/nu mice)

  • Cancer cell line for implantation (e.g., GTL16)

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Calipers for tumor measurement

  • Equipment for blood collection and processing

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 GTL16 cells) into the flank of each mouse.

    • Monitor tumor growth regularly.

  • Treatment Initiation:

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer this compound orally (p.o.) at the desired dose (e.g., 40 mg/kg/day) or the vehicle to the respective groups.

  • Monitoring and Data Collection:

    • Measure tumor volume with calipers at regular intervals.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, collect blood samples for biomarker analysis (e.g., plasma levels of cytokines).

    • Excise and weigh the tumors.

  • Data Analysis:

    • Calculate tumor growth inhibition (TGI) for the treated group compared to the control group.

    • Analyze biomarker levels in the plasma.

    • Statistically analyze the differences between the groups.

References

Application Notes and Protocols for JNJ-38877605 in 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of JNJ-38877605, a potent and selective c-Met inhibitor, in three-dimensional (3D) cell culture models. The provided protocols and data are illustrative and based on the known mechanisms of this compound and established 3D cell culture techniques.

Introduction

This compound is an orally active, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase with an IC50 of 4 nM.[1][2] It has demonstrated over 600-fold selectivity for c-Met compared to a large panel of other kinases.[1][2] The c-Met signaling pathway, when aberrantly activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, migration, and invasion, making it a key target in cancer therapy.[3] While this compound showed promising anti-tumor activity in preclinical models, its clinical development was halted due to species-specific renal toxicity caused by the formation of insoluble metabolites. Nevertheless, it remains a valuable tool for in vitro and preclinical research to understand the role of the c-Met pathway in cancer biology, particularly in more physiologically relevant 3D cell culture models.

Principle of Action in 3D Cell Culture

In 3D cell culture models, such as tumor spheroids or organoids, which more closely mimic the in vivo tumor microenvironment, this compound is expected to inhibit HGF-induced c-Met activation and downstream signaling. This inhibition can lead to a reduction in spheroid growth, induction of apoptosis, and decreased invasion into surrounding matrices. The 3D context allows for the evaluation of the drug's efficacy in a setting that includes cell-cell and cell-matrix interactions, which are often absent in traditional 2D cultures.

Quantitative Data Summary

The following tables present illustrative quantitative data that could be obtained from experiments using this compound in 3D cell culture models.

Table 1: Effect of this compound on Tumor Spheroid Growth

Cell LineTreatmentConcentration (µM)Spheroid Diameter (µm) - Day 7 (Mean ± SD)% Growth Inhibition
GTL-16 (Gastric Carcinoma)Vehicle (DMSO)-850 ± 450%
This compound0.1620 ± 3827%
This compound0.5410 ± 2552%
This compound1.0280 ± 1967%
MKN-45 (Gastric Carcinoma)Vehicle (DMSO)-790 ± 520%
This compound0.1710 ± 4110%
This compound0.5550 ± 3330%
This compound1.0420 ± 2847%

Table 2: Apoptosis Induction by this compound in Tumor Spheroids

Cell LineTreatmentConcentration (µM)Caspase-3/7 Activity (RLU) (Mean ± SD)Fold Increase vs. Vehicle
GTL-16Vehicle (DMSO)-15,200 ± 1,1001.0
This compound0.548,600 ± 3,5003.2
This compound1.071,400 ± 5,2004.7
MKN-45Vehicle (DMSO)-12,800 ± 9501.0
This compound0.529,400 ± 2,1002.3
This compound1.045,100 ± 3,3003.5

Table 3: Inhibition of Downstream Signaling by this compound in Spheroids

Cell LineTreatmentConcentration (µM)p-Met (Y1234/1235) / Total Met Ratiop-Akt (S473) / Total Akt Ratio
GTL-16Vehicle (DMSO)-0.950.88
This compound0.50.150.25
This compound1.00.050.12

Signaling Pathway

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K Activates RAS RAS cMet->RAS Activates JNJ This compound JNJ->cMet Inhibits ATP Binding Akt Akt PI3K->Akt Survival Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion ERK->Invasion

Caption: c-Met signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Formation of Tumor Spheroids using the Liquid Overlay Technique

This protocol describes the generation of tumor spheroids in ultra-low attachment plates.

Materials:

  • Cancer cell lines (e.g., GTL-16, MKN-45)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Ultra-low attachment 96-well round-bottom plates

  • Cell counter or hemocytometer

Procedure:

  • Culture cancer cells in a T-75 flask to 70-80% confluency.

  • Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and collect the cell suspension.

  • Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh complete medium.

  • Count the cells and adjust the concentration to 2.5 x 10^4 cells/mL.

  • Seed 200 µL of the cell suspension (5,000 cells) into each well of an ultra-low attachment 96-well round-bottom plate.

  • Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the well.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.

  • Monitor spheroid formation daily. Spheroids should form within 24-72 hours.

Protocol 2: Drug Treatment and Spheroid Growth Assessment

This protocol details the treatment of established spheroids with this compound and the measurement of their growth over time.

Materials:

  • Pre-formed tumor spheroids (from Protocol 1)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Microscope with a calibrated eyepiece or imaging software

Procedure:

  • After 3-4 days of culture, when spheroids have formed and compacted, prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0 µM). Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

  • Carefully remove 100 µL of medium from each well and replace it with 100 µL of the appropriate drug dilution or vehicle control.

  • Incubate the plate at 37°C and 5% CO2.

  • Capture brightfield images of the spheroids in each well every 2-3 days for a total of 10-14 days.

  • Measure the diameter of each spheroid using the microscope's imaging software. Calculate the spheroid volume using the formula: Volume = (4/3)π(radius)^3.

  • Plot the average spheroid volume over time for each treatment group to assess growth inhibition.

Experimental_Workflow_Spheroid_Assay cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Analysis Cell_Culture 1. 2D Cell Culture Spheroid_Formation 2. Spheroid Formation (Ultra-low attachment plate) Cell_Culture->Spheroid_Formation Drug_Preparation 3. Prepare this compound Dilutions Spheroid_Formation->Drug_Preparation Drug_Addition 4. Add Drug to Spheroids Drug_Preparation->Drug_Addition Imaging 5. Image Spheroids (Daily/Every 2 days) Drug_Addition->Imaging Measurement 6. Measure Spheroid Diameter/Volume Imaging->Measurement Data_Analysis 7. Analyze Growth Inhibition & Apoptosis Measurement->Data_Analysis

Caption: Experimental workflow for testing this compound on tumor spheroids.

Protocol 3: Apoptosis Assay in 3D Spheroids

This protocol describes how to measure apoptosis in tumor spheroids using a luminescent caspase-3/7 assay.

Materials:

  • Treated tumor spheroids in a 96-well plate

  • Caspase-Glo® 3/7 Assay kit (or similar)

  • Luminometer

Procedure:

  • After the desired treatment period (e.g., 72 hours), remove the plate containing the spheroids from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Add 100 µL of the reagent to each well containing a spheroid.

  • Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence of each well using a luminometer.

  • Calculate the fold change in caspase activity relative to the vehicle-treated control.

Protocol 4: Western Blot Analysis of Spheroids

This protocol outlines the procedure for analyzing protein expression and phosphorylation in treated spheroids.

Materials:

  • Treated tumor spheroids

  • Cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-Met, anti-Met, anti-p-Akt, anti-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system for western blots

Procedure:

  • Collect spheroids from each treatment group by gentle centrifugation (200 x g for 5 minutes).

  • Wash the spheroids twice with ice-cold PBS.

  • Lyse the spheroids in RIPA buffer on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Logical Relationship Diagram

Logical_Relationship cluster_experiments Experimental Design cluster_outcomes Expected Outcomes Hypothesis Hypothesis: This compound inhibits c-Met signaling and reduces tumor spheroid growth. Spheroid_Growth_Assay Spheroid Growth Assay Hypothesis->Spheroid_Growth_Assay Apoptosis_Assay Apoptosis Assay Hypothesis->Apoptosis_Assay Western_Blot Western Blot Analysis Hypothesis->Western_Blot Reduced_Growth Decreased Spheroid Size Spheroid_Growth_Assay->Reduced_Growth Increased_Apoptosis Increased Caspase Activity Apoptosis_Assay->Increased_Apoptosis Inhibited_Signaling Decreased p-Met and p-Akt Western_Blot->Inhibited_Signaling Conclusion Conclusion: This compound is effective in a 3D in vitro tumor model. Reduced_Growth->Conclusion Increased_Apoptosis->Conclusion Inhibited_Signaling->Conclusion

Caption: Logical framework of the experimental design.

Disclaimer: this compound is for research use only and not for human or veterinary use. Its clinical development was halted due to safety concerns. Researchers should exercise appropriate caution when handling this compound. The protocols and data presented here are for illustrative purposes and should be adapted and optimized for specific cell lines and experimental conditions.

References

Mechanism of Action and Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

An overview of in vivo methods for assessing the efficacy of the c-Met inhibitor JNJ-38877605 is provided in these application notes. Preclinical research on this potent and selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase has demonstrated its antitumor activity in a number of cancer models. However, it is important to note that the clinical development of this compound was stopped due to renal toxicity that was species-specific.[1][2] These notes, therefore, serve as a historical record and a guide for preclinical research on c-Met inhibitors, with a special focus on efficacy evaluation.

This compound functions as an ATP-competitive inhibitor of c-Met kinase, demonstrating an IC50 of 4 nM.[3] Its high selectivity, over 600-fold for c-Met compared to a panel of over 200 other tyrosine and serine-threonine kinases, makes it a targeted agent.[3] The binding of its ligand, hepatocyte growth factor (HGF), activates the c-Met receptor, which in turn triggers downstream signaling cascades that are essential for cell proliferation, survival, migration, and invasion. By inhibiting c-Met phosphorylation, this compound effectively blocks these downstream pathways.[4]

c-Met Signaling Pathway

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF c-Met c-Met Receptor HGF->c-Met Binds P P c-Met->P Autophosphorylation This compound This compound This compound->c-Met Inhibits Gab1 Gab1 P->Gab1 STAT3 STAT3 P->STAT3 PI3K PI3K Gab1->PI3K RAS RAS Gab1->RAS Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion STAT3->Invasion

Caption: c-Met signaling pathway and the inhibitory action of this compound.

In Vivo Efficacy Data

This compound has demonstrated antitumor activity in various preclinical cancer models. A summary of the key findings is presented below.

Cancer ModelCell LineAnimal ModelDosing RegimenKey Efficacy ReadoutsReference
Gastric CarcinomaGTL-16Nude Mice40 mg/kg/day, p.o.Significant decrease in plasma IL-8 and GROα
Prostate Cancer-Xenograft-Antitumor Activity
Non-Small Cell Lung Cancer-Xenograft-Antitumor Activity
Glioblastoma---Antitumor Activity

Experimental Protocols

GTL-16 Gastric Carcinoma Xenograft Model

This protocol outlines the methodology for evaluating the in vivo efficacy of this compound in a GTL-16 human gastric carcinoma xenograft model.

1. Cell Culture:

  • GTL-16 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.
  • Cells are harvested during the logarithmic growth phase for tumor implantation.

2. Animal Husbandry:

  • Six-week-old female immunodeficient nude mice (e.g., Swiss nu/nu) are used.
  • Animals are housed in a pathogen-free environment with ad libitum access to food and water.
  • Mice are acclimated for at least one week before the start of the experiment.

3. Tumor Implantation:

  • GTL-16 cells are suspended in a suitable medium (e.g., PBS or Matrigel).
  • A total of 5 x 10^6 to 10 x 10^6 cells are subcutaneously injected into the flank of each mouse.
  • Tumor growth is monitored regularly using calipers.

4. Treatment Administration:

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
  • This compound is formulated in a suitable vehicle for oral administration.
  • The drug is administered daily via oral gavage at the specified dose (e.g., 40 mg/kg).
  • The control group receives the vehicle only.

5. Efficacy Evaluation:

  • Tumor volume is measured 2-3 times per week using the formula: (Length x Width²) / 2.
  • Animal body weight is monitored as an indicator of toxicity.
  • At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for p-Met).
  • Blood samples can be collected for analysis of biomarkers like IL-8 and GROα.

Experimental Workflow

Experimental_Workflow Cell_Culture 1. GTL-16 Cell Culture Tumor_Implantation 3. Subcutaneous Implantation of GTL-16 Cells Cell_Culture->Tumor_Implantation Animal_Acclimation 2. Animal Acclimation (Nude Mice) Animal_Acclimation->Tumor_Implantation Tumor_Growth 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Daily Oral Administration (this compound or Vehicle) Randomization->Treatment Monitoring 7. Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint 8. Endpoint Analysis (Tumor Excision, Blood Collection) Monitoring->Endpoint

Caption: Workflow for in vivo efficacy testing of this compound.

Important Considerations: Species-Specific Toxicity

A critical finding from the clinical development of this compound was the observation of renal toxicity in humans, which was not predicted by preclinical studies in rats and dogs. This toxicity was found to be species-specific, with rabbits and humans being particularly susceptible due to the formation of insoluble metabolites (M1/3 and M5/6) by aldehyde oxidase.

Metabolism and Toxicity Pathway

Toxicity_Pathway This compound This compound Insoluble_Metabolites Insoluble Metabolites (M1/3, M5/6) This compound->Insoluble_Metabolites Metabolism by Aldehyde_Oxidase Aldehyde Oxidase (High in Humans, Rabbits) Aldehyde_Oxidase->Insoluble_Metabolites Renal_Crystals Renal Crystal Formation Insoluble_Metabolites->Renal_Crystals Renal_Toxicity Renal Toxicity Renal_Crystals->Renal_Toxicity

Caption: Metabolic pathway leading to this compound-induced renal toxicity.

Researchers working with c-Met inhibitors should be aware of the potential for species-specific metabolism and toxicity. When planning preclinical studies, careful consideration should be given to the choice of animal models and the inclusion of comprehensive toxicological evaluations.

References

Troubleshooting & Optimization

Technical Support Center: JNJ-38877605 Preclinical Renal Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the preclinical renal toxicity of JNJ-38877605.

Frequently Asked Questions (FAQs)

Q1: We observed unexpected renal toxicity in our human subjects during a Phase I trial with this compound, which was not predicted by our initial preclinical studies in rats and dogs. Why did these models fail to predict this toxicity?

A1: The renal toxicity of this compound is species-specific due to differences in drug metabolism.[1][2] Preclinical studies in rats and dogs did not show renal toxicity because these species do not produce the specific insoluble metabolites that cause kidney damage.[1][2] In contrast, humans and rabbits metabolize this compound via aldehyde oxidase, leading to the formation of insoluble metabolites that precipitate in the kidneys.[1]

Q2: What is the underlying mechanism of this compound-induced renal toxicity?

A2: this compound, a potent and selective c-Met inhibitor, is metabolized by aldehyde oxidase in humans and rabbits. This metabolic process generates insoluble metabolites, specifically identified as M1/3 and M5/6. These metabolites form crystals within the renal tubules, leading to degenerative and inflammatory changes in the kidneys.

Q3: Which preclinical animal model is most appropriate for studying the renal toxicity of this compound?

A3: The rabbit is the most suitable toxicology model for recapitulating the renal toxicity of this compound observed in humans. This is because rabbits, like humans, exhibit the specific metabolic pathway involving aldehyde oxidase that leads to the formation of the culprit insoluble metabolites.

Q4: What specific pathological findings are associated with this compound-induced renal toxicity in the appropriate animal model?

A4: Histopathological evaluation of rabbit kidneys following this compound administration reveals the presence of renal crystal formation. These crystals are associated with degenerative changes in the renal tubules and inflammatory cell infiltration.

Q5: Have any strategies been successful in mitigating the renal toxicity of this compound in preclinical models?

A5: Attempts to prevent renal toxicity in rabbits, the relevant preclinical model, have been unsuccessful. Strategies such as alternative dosing schedules and co-administration with probenecid, a drug that can alter the excretion of certain compounds, failed to prevent kidney damage at pharmacologically active doses of this compound. These findings ultimately led to the discontinuation of its clinical development.

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Action
No renal toxicity observed in rat or dog models.Species-specific metabolism. These species lack the aldehyde oxidase activity necessary to produce the toxic metabolites.Utilize a more appropriate preclinical model, such as the rabbit, which mirrors human metabolism of this compound.
Difficulty identifying the cause of renal damage in relevant models.Formation of insoluble metabolite crystals.Conduct histopathological analysis of kidney tissue to look for crystal formation and associated degenerative and inflammatory changes. Perform analysis to identify the chemical composition of the renal crystals.
Inconsistent results in renal toxicity assessment.Variability in aldehyde oxidase activity between individual animals.Ensure a sufficiently large sample size in your rabbit studies to account for potential inter-individual metabolic differences. Monitor plasma levels of this compound and its metabolites.

Data Presentation

Table 1: Species-Specific Metabolism and Renal Toxicity of this compound

SpeciesAldehyde Oxidase ActivityFormation of Insoluble Metabolites (M1/3, M5/6)Observed Renal ToxicityReference
HumanHighYesYes
RabbitHighYesYes
RatLow/NegligibleNoNo
DogLow/NegligibleNoNo

Experimental Protocols

Histopathological Evaluation of Renal Tissue:

  • Tissue Collection and Fixation: Euthanize the animal and immediately perfuse the kidneys with a suitable fixative (e.g., 10% neutral buffered formalin). Excise the kidneys and immerse them in the same fixative for at least 24 hours.

  • Tissue Processing and Embedding: Dehydrate the fixed tissues through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.

  • Sectioning and Staining: Cut thin sections (e.g., 4-5 µm) from the paraffin blocks using a microtome. Mount the sections on glass slides and stain with Hematoxylin and Eosin (H&E) for general morphology.

  • Microscopic Examination: Examine the stained sections under a light microscope. Look for the presence of crystals within the renal tubules, evidence of tubular degeneration (e.g., necrosis, vacuolation), and inflammatory cell infiltrates.

Identification of Renal Crystals:

  • Crystal Isolation: Manually dissect or use laser capture microdissection to isolate the crystals from unstained kidney tissue sections.

  • Analytical Identification: Utilize analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) to determine the chemical composition of the isolated crystals. Compare the mass spectra of the crystal components with those of known this compound metabolites (M1/3 and M5/6).

Visualizations

JNJ_38877605_Mechanism_of_Action cluster_cell Tumor Cell This compound This compound c-Met Receptor c-Met Receptor This compound->c-Met Receptor Binds to ATP-binding site P P c-Met Receptor->P Autophosphorylation ATP ATP ATP->c-Met Receptor Blocked by this compound Downstream Signaling Downstream Signaling P->Downstream Signaling Tumor Growth, Proliferation, Survival Tumor Growth, Proliferation, Survival Downstream Signaling->Tumor Growth, Proliferation, Survival

Caption: Mechanism of action of this compound as a c-Met inhibitor.

Renal_Toxicity_Workflow cluster_animal_study Preclinical Animal Study (Rabbit) cluster_analysis Analysis Administer this compound Administer this compound Monitor for Clinical Signs of Toxicity Monitor for Clinical Signs of Toxicity Administer this compound->Monitor for Clinical Signs of Toxicity Collect Blood and Urine Samples Collect Blood and Urine Samples Administer this compound->Collect Blood and Urine Samples Euthanasia and Kidney Collection Euthanasia and Kidney Collection Monitor for Clinical Signs of Toxicity->Euthanasia and Kidney Collection Serum Chemistry (Creatinine, BUN) Serum Chemistry (Creatinine, BUN) Collect Blood and Urine Samples->Serum Chemistry (Creatinine, BUN) Urinalysis Urinalysis Collect Blood and Urine Samples->Urinalysis Histopathology (H&E Staining) Histopathology (H&E Staining) Euthanasia and Kidney Collection->Histopathology (H&E Staining) Metabolite Analysis (LC-MS) Metabolite Analysis (LC-MS) Euthanasia and Kidney Collection->Metabolite Analysis (LC-MS) Isolate crystals

References

JNJ-38877605 Technical Support Center: Species-Specific Metabolite Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter species-specific metabolite issues during experiments with the c-Met tyrosine kinase inhibitor, JNJ-38877605. The information is presented in a question-and-answer format to directly address potential challenges.

Frequently Asked Questions (FAQs)

Q1: We observed renal toxicity in our human subjects during a Phase I trial of this compound, but this was not predicted by our preclinical studies in rats and dogs. Why is there a discrepancy?

A1: The renal toxicity observed in humans is due to the formation of insoluble metabolites of this compound.[1][2] This toxicity was not observed in preclinical studies using rats and dogs because these species lack the specific metabolic pathways present in humans.[1][2][3] Specifically, the enzyme aldehyde oxidase (AO), which is responsible for generating the toxic metabolites, is abundant in humans but expressed at negligible levels in dogs and rats. This highlights a critical species-specific difference in drug metabolism.

Q2: What are the specific metabolites of this compound that cause renal toxicity?

A2: The primary culprits are the M1/M3 and M5/M6 metabolites of this compound. These metabolites are poorly soluble and precipitate in the renal tubules, leading to crystal formation, degenerative and inflammatory changes, and subsequent renal toxicity. The formation of another metabolite, M10, is also noted to be specific to humans and rabbits.

Q3: Which enzyme is responsible for the formation of these toxic metabolites?

A3: The insoluble metabolites of this compound are generated by the enzyme aldehyde oxidase (AO). The significant inter-species variation in AO activity is the primary reason for the observed species-specific toxicity.

Q4: Is there a more suitable animal model for studying the toxicology of this compound?

A4: Yes, the rabbit has been identified as a more appropriate toxicological model for this compound. Rabbits, like humans, exhibit significant formation of the M10 metabolite and demonstrate similar patterns of renal toxicity due to the precipitation of insoluble metabolites.

Q5: What were the clinical implications of these species-specific metabolite issues for this compound?

A5: The species-specific formation of insoluble metabolites and subsequent renal toxicity led to the discontinuation of the clinical development of this compound. The toxicity was observed even at sub-therapeutic doses in a Phase I clinical trial, making it unsafe for further human use.

Troubleshooting Guides

Problem: Unexpected renal toxicity observed in an animal model not previously reported (e.g., a transgenic mouse model expressing human aldehyde oxidase).

  • Possible Cause: The animal model may have a metabolic profile similar to humans, with significant aldehyde oxidase activity leading to the formation of insoluble metabolites (M1/M3, M5/M6).

  • Troubleshooting Steps:

    • Analyze Metabolite Profiles: Perform LC/MS-MS analysis of plasma and urine samples to identify and quantify the presence of M1/M3, M5/M6, and M10 metabolites.

    • Histopathological Examination: Conduct a histopathological evaluation of the kidneys to look for evidence of crystal formation, tubular damage, and inflammation.

    • Consider an Alternative Model: If the goal is to study the on-target effects of this compound without the confounding factor of renal toxicity, consider using a species with low aldehyde oxidase activity, such as rats or dogs.

Problem: In vitro experiments using liver fractions from different species show varied rates of this compound metabolism.

  • Possible Cause: This is expected due to the species-specific differences in the expression and activity of metabolic enzymes, particularly aldehyde oxidase.

  • Troubleshooting Steps:

    • Enzyme-Specific Assays: Utilize specific inhibitors of aldehyde oxidase in your in vitro assays to confirm its role in the metabolism of this compound in different species' liver fractions.

    • Comparative Metabolite Identification: Systematically identify the metabolites formed in each species' liver fraction using LC/MS-MS to map the differences in metabolic pathways.

    • Quantitative Comparison: Quantify the formation of key metabolites across species to build a comparative profile, as shown in the data table below.

Data Presentation

Table 1: Summary of this compound Metabolism and Toxicity Across Species

SpeciesKey Metabolite FormationRenal Toxicity ObservedAldehyde Oxidase (AO) ActivitySuitability as a Preclinical Model
Human M1/M3, M5/M6, M10YesHighNot Applicable
Rabbit M1/M3, M5/M6, M10YesHighSuitable for toxicology studies
Rat Low to negligible M1/M3, M5/M6, M10NoLowNot suitable for predicting human renal toxicity
Dog Low to negligible M1/M3, M5/M6, M10NoLowNot suitable for predicting human renal toxicity

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound using Liver Fractions

  • Objective: To compare the metabolic profile of this compound across different species (human, rabbit, rat, dog).

  • Materials:

    • This compound

    • Liver S9 fractions or hepatocytes from human, rabbit, rat, and dog

    • NADPH regenerating system

    • Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

    • Acetonitrile (for quenching the reaction)

    • LC/MS-MS system

  • Methodology:

    • Prepare incubation mixtures containing the liver S9 fraction (or hepatocytes), this compound, and the NADPH regenerating system in the incubation buffer.

    • Incubate the mixtures at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

    • Terminate the reaction by adding an equal volume of cold acetonitrile.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using a validated LC/MS-MS method to identify and quantify the parent drug and its metabolites (M1/M3, M2, M5/M6, M10).

Mandatory Visualization

JNJ_38877605_Metabolism cluster_human_rabbit Human & Rabbit Metabolism cluster_rat_dog Rat & Dog Metabolism JNJ_38877605_hr This compound M2_hr M2 (Demethylation) JNJ_38877605_hr->M2_hr CYP450s M1_M3_hr M1/M3 (Hydroxylation) JNJ_38877605_hr->M1_M3_hr Aldehyde Oxidase M5_M6_hr M5/M6 (Hydroxylation) M2_hr->M5_M6_hr Aldehyde Oxidase M10_hr M10 (Glucuronidation) M2_hr->M10_hr UGTs Crystals_hr Insoluble Crystals in Kidney M1_M3_hr->Crystals_hr M5_M6_hr->Crystals_hr Toxicity_hr Renal Toxicity Crystals_hr->Toxicity_hr JNJ_38877605_rd This compound M2_rd M2 (Demethylation) JNJ_38877605_rd->M2_rd CYP450s Other_Metabolites_rd Other Metabolites JNJ_38877605_rd->Other_Metabolites_rd Other Pathways No_Toxicity_rd No Renal Toxicity

Caption: Metabolic pathways of this compound in different species.

Caption: Troubleshooting workflow for unexpected renal toxicity.

References

Technical Support Center: Overcoming JNJ-38877605 Solubility Challenges In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing the common solubility issues encountered with the c-Met inhibitor, JNJ-38877605, in in vitro settings.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor aqueous solubility?

A1: this compound, like many small-molecule kinase inhibitors, is a lipophilic molecule designed to bind to the hydrophobic ATP-binding pocket of the c-Met kinase.[1] This inherent hydrophobicity results in low aqueous solubility.[1] this compound is classified as insoluble in water and ethanol.[2][3] Its predicted water solubility is very low, at approximately 0.0115 mg/mL.[4] Many kinase inhibitors fall under the Biopharmaceutical Classification System (BCS) Class II, indicating low solubility and high membrane permeability.

Q2: My this compound powder won't fully dissolve in DMSO. What should I do?

A2: While DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound, issues can still arise. Here are some troubleshooting steps:

  • Use Fresh, Anhydrous DMSO: DMSO is hygroscopic and absorbed moisture can significantly reduce the solubility of this compound. Always use fresh, high-purity, anhydrous DMSO.

  • Gentle Warming: Gently warm the solution to 37°C to aid dissolution. Avoid excessive heat, which could degrade the compound.

  • Sonication: Use a bath sonicator to provide energy to break down compound aggregates and facilitate dissolution.

  • Alternative Solvents: If DMSO fails, consider other organic solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMA), but always verify their compatibility with your specific assay.

Q3: My this compound precipitates when I dilute my DMSO stock into aqueous buffer. How can I prevent this?

A3: This is a common phenomenon known as "crashing out," which occurs when a compound that is soluble in a strong organic solvent is introduced into an aqueous environment where its solubility is much lower. Here are several strategies to mitigate this:

  • Lower the Final DMSO Concentration: Keep the final concentration of DMSO in your assay medium as low as possible, typically below 0.5%, to minimize its effect on the assay and reduce the risk of precipitation.

  • Use Pre-warmed Media: Adding the DMSO stock to pre-warmed (37°C) assay buffer or cell culture medium can help maintain solubility.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions in your aqueous buffer. This gradual change in solvent polarity can sometimes prevent precipitation.

  • Incorporate Surfactants: Adding a small amount of a non-ionic surfactant, such as Tween-20 (e.g., 0.01%) or Triton X-100, to your aqueous buffer can help create micelles that encapsulate the compound and keep it in solution.

  • Consider Co-solvents: Including a small percentage of a water-miscible co-solvent like ethanol or polyethylene glycol (PEG) in your final assay buffer may improve solubility.

Q4: Are there any other formulation strategies to improve the solubility of this compound for in vitro studies?

A4: Yes, for more challenging situations, you can explore more advanced formulation techniques:

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a more water-soluble inclusion complex. Hydroxypropyl-β-cyclodextrin (HPβCD) is a commonly used derivative for this purpose.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Cloudy or precipitated solution after diluting DMSO stock into aqueous buffer. The aqueous solubility of this compound has been exceeded.- Lower the final concentration of this compound.- Decrease the final DMSO concentration (aim for <0.5%).- Add a surfactant (e.g., 0.01% Tween-20) to the aqueous buffer.- Pre-warm the aqueous buffer to 37°C before adding the compound.- Perform a serial dilution.
Inconsistent results in cell-based assays. Poor solubility leading to an inaccurate effective concentration of the inhibitor.- Visually inspect assay plates for any signs of precipitation before and after the experiment.- Perform a solubility test in your specific cell culture medium.- Prepare fresh dilutions from a frozen stock solution for each experiment.
Loss of inhibitor potency over time in a biological assay. The compound is degrading or precipitating out of solution during the experiment.- Prepare fresh dilutions immediately before use.- If possible, reduce the incubation time.- Maintain a constant temperature throughout the experiment.

Quantitative Data Summary

Solvent Reported Solubility of this compound Reference
DMSO37 mg/mL (98.05 mM) - 50 mg/mL (132.5 mM)
WaterInsoluble (Predicted: 0.0115 mg/mL)
EthanolInsoluble

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder (Molecular Weight: 377.35 g/mol )

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out 3.77 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • If the compound is not fully dissolved, gently warm the tube to 37°C for 5-10 minutes, vortexing intermittently.

    • Alternatively, place the tube in a bath sonicator for 5-10 minutes.

    • Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles and moisture absorption.

    • Store the stock solutions at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of Working Dilutions in Aqueous Buffer with Surfactant

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Assay buffer (e.g., PBS or cell culture medium)

    • Tween-20

  • Procedure:

    • Prepare the aqueous assay buffer containing 0.01% (v/v) Tween-20. For example, add 10 µL of a 10% Tween-20 stock solution to 10 mL of buffer.

    • Pre-warm the assay buffer to 37°C.

    • Perform serial dilutions of the 10 mM this compound stock solution in the pre-warmed, surfactant-containing buffer to achieve the desired final concentrations.

    • For example, to prepare a 10 µM working solution, you can first make an intermediate dilution by adding 1 µL of the 10 mM stock to 99 µL of buffer (to get 100 µM), and then take 10 µL of this intermediate dilution and add it to 90 µL of buffer.

    • Gently mix after each dilution step.

    • Use the final working dilutions immediately in your assay.

Visualizations

G cluster_0 This compound Signaling Pathway Inhibition HGF HGF (Hepatocyte Growth Factor) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds and activates cMet->cMet ADP ADP cMet->ADP P P cMet->P Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) cMet->Downstream Activates JNJ38877605 This compound JNJ38877605->cMet Competitively inhibits ATP binding ATP ATP ATP->cMet Binds to ATP pocket Cellular Cellular Responses (Proliferation, Survival, Migration) Downstream->Cellular Promotes

Caption: this compound inhibits c-Met signaling by blocking ATP binding.

G cluster_workflow Experimental Workflow for Solubilizing this compound start Start: This compound Powder stock Prepare 10 mM Stock in Anhydrous DMSO start->stock dissolved Is it fully dissolved? stock->dissolved troubleshoot Troubleshoot: Warm / Sonicate dissolved->troubleshoot No dilute Dilute to Final Concentration in Aqueous Buffer dissolved->dilute Yes troubleshoot->stock precipitate Does it precipitate? dilute->precipitate modify_buffer Modify Buffer: - Add Surfactant (e.g., Tween-20) - Lower pH - Use Co-solvent precipitate->modify_buffer Yes assay Proceed with Assay precipitate->assay No modify_buffer->dilute

Caption: Workflow for preparing this compound solutions for in vitro assays.

G cluster_logic Troubleshooting Logic for Precipitation precip Precipitation Observed check_dmso Check Final DMSO Concentration precip->check_dmso high_dmso Is it > 0.5%? check_dmso->high_dmso lower_dmso Action: Lower DMSO % high_dmso->lower_dmso Yes check_conc Check Final Compound Concentration high_dmso->check_conc No retest Retest Dilution lower_dmso->retest high_conc Is it too high? check_conc->high_conc lower_conc Action: Lower Compound Concentration high_conc->lower_conc Yes use_excipients Action: Use Solubilizing Excipients (Surfactants, Cyclodextrins, etc.) high_conc->use_excipients No lower_conc->retest use_excipients->retest

Caption: Logical steps for troubleshooting this compound precipitation.

References

JNJ-38877605 off-target effects in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using the c-MET inhibitor, JNJ-38877605. The information is designed to help address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound is a potent and highly selective ATP-competitive inhibitor of the c-MET receptor tyrosine kinase.[1][2][3] It has an IC50 of approximately 4 nM for c-MET kinase activity.[2]

Q2: What are the known off-target effects of this compound in cell lines?

A2: The most documented off-target effect in a cellular context is the inhibition of RON (Recepteur d'Origine Nantais) kinase phosphorylation. In cell lines such as EBC1, GTL16, NCI-H1993, and MKN45, this compound at a concentration of 500 nM has been shown to significantly reduce the phosphorylation of both MET and RON.[1]

Q3: How selective is this compound for c-MET?

A3: this compound demonstrates high selectivity for c-MET. It has been shown to be over 600-fold more selective for c-MET compared to a panel of more than 200 other tyrosine and serine-threonine kinases. In another screening of 246 kinases, it was found to have a greater than 833-fold selectivity for c-MET, with Fms being the next most potently inhibited kinase.

Q4: I've read about renal toxicity associated with this compound. Is this relevant for my in vitro cell culture experiments?

A4: The renal toxicity observed in some preclinical and clinical studies is a species-specific effect due to the metabolism of this compound by the enzyme aldehyde oxidase into insoluble metabolites. This leads to crystal formation in the kidneys. While this is a critical in vivo consideration, it is less likely to be a confounding factor in standard in vitro cell culture unless your cell line has unusually high aldehyde oxidase activity and you are performing very long-term experiments where metabolite accumulation could become an issue.

Q5: In which cell lines has this compound been shown to be effective at inhibiting c-MET phosphorylation?

A5: this compound has been demonstrated to potently inhibit both HGF-stimulated and constitutively activated c-MET phosphorylation in various cell lines, including EBC1, GTL16, NCI-H1993, and MKN45.

Troubleshooting Guides

Issue 1: Unexpected levels of cell death or cytotoxicity at concentrations expected to be specific for c-MET inhibition.

  • Possible Cause 1: Off-target kinase inhibition.

    • Troubleshooting Step: If your cell line is known to be dependent on RON signaling, the inhibition of RON phosphorylation by this compound could be contributing to the observed cytotoxicity.

    • Recommendation: Perform a western blot to check the phosphorylation status of RON in your cells following treatment with this compound. Compare this with the phosphorylation status of c-MET to understand the relative inhibition.

  • Possible Cause 2: Metabolite Formation.

    • Troubleshooting Step: While less common in vitro, some cell lines may express aldehyde oxidase, leading to the formation of insoluble metabolites over time.

    • Recommendation: If you are conducting long-term experiments (several days or weeks), consider if metabolite precipitation could be an issue. Analyze the cell culture media for any signs of precipitation. Reducing the treatment duration or using a lower concentration of this compound may help.

Issue 2: Incomplete inhibition of downstream signaling pathways (e.g., AKT, ERK) despite apparent inhibition of c-MET phosphorylation.

  • Possible Cause: Pathway Crosstalk or Redundancy.

    • Troubleshooting Step: Other receptor tyrosine kinases may be compensating for the loss of c-MET signaling.

    • Recommendation: Profile your cell line for the expression of other RTKs that share downstream signaling pathways with c-MET. Consider co-treatment with other inhibitors if a compensatory pathway is identified.

Quantitative Data Summary

Table 1: Kinase Inhibition Profile of this compound

TargetIC50 (nM)Selectivity vs. Other KinasesNotes
c-MET4>600-foldPotent and selective inhibitor.
RONNot specifiedInhibits phosphorylation at 500 nMAn identified off-target in specific cell lines.
FmsNot specifiedNext most potently inhibited kinase after c-METFrom a panel of 246 kinases.

Experimental Protocols

Protocol 1: Western Blot for Phospho-c-MET and Phospho-RON

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of the experiment.

  • Serum Starvation: Once cells are attached and have reached the desired confluency, replace the growth medium with a serum-free or low-serum medium for 12-24 hours.

  • Inhibitor Treatment: Treat the cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) for a predetermined time (e.g., 1-4 hours). Include a DMSO vehicle control.

  • Ligand Stimulation (if applicable): For non-constitutively active c-MET, stimulate the cells with HGF (Hepatocyte Growth Factor) for 10-15 minutes before lysis.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-c-MET, total c-MET, phospho-RON, and total RON overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Use a loading control like beta-actin or GAPDH to ensure equal protein loading.

Visualizations

cMET_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor Inhibitor Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF c-MET c-MET HGF->c-MET Binds PI3K PI3K c-MET->PI3K RAS RAS c-MET->RAS RON RON This compound This compound This compound->c-MET Inhibits This compound->RON Inhibits (Off-target) AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration

Caption: c-MET signaling pathway and points of inhibition by this compound.

Metabolic_Pathway This compound This compound Aldehyde Oxidase Aldehyde Oxidase This compound->Aldehyde Oxidase Metabolized by Insoluble Metabolites Insoluble Metabolites Aldehyde Oxidase->Insoluble Metabolites Produces Renal Crystal Formation Renal Crystal Formation Insoluble Metabolites->Renal Crystal Formation Leads to Toxicity Toxicity Renal Crystal Formation->Toxicity Causes

Caption: Metabolic pathway of this compound leading to renal toxicity.

Troubleshooting_Workflow Start Unexpected Cytotoxicity Observed CheckRON Is cell line RON-dependent? Start->CheckRON CheckPhosphoRON Western blot for p-RON CheckRON->CheckPhosphoRON Yes CheckMetabolites Long-term experiment? CheckRON->CheckMetabolites No RON_OffTarget Cytotoxicity likely due to RON inhibition. CheckPhosphoRON->RON_OffTarget ConsiderMetabolites Investigate metabolite precipitation CheckMetabolites->ConsiderMetabolites Yes OtherCause Cytotoxicity likely due to other causes. CheckMetabolites->OtherCause No

Caption: Troubleshooting workflow for unexpected cytotoxicity with this compound.

References

Technical Support Center: JNJ-38877605 Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating resistance mechanisms to the c-Met inhibitor, JNJ-38877605, in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What are the primary known mechanisms of acquired resistance to this compound and other MET inhibitors?

A1: Acquired resistance to MET tyrosine kinase inhibitors (TKIs) like this compound can be broadly categorized into two main types:

  • On-target resistance: This involves genetic changes in the MET gene itself. The most common on-target mechanisms are:

    • Secondary mutations in the MET kinase domain that interfere with drug binding. Common mutation sites include D1228 and Y1230.[1]

    • MET gene amplification , where cancer cells produce multiple copies of the MET gene, leading to overexpression of the MET protein. This increased target expression can overwhelm the inhibitory effect of the drug.

  • Off-target resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on MET signaling. This is often referred to as "bypass pathway activation." Common bypass pathways include:

    • Activation of other receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) or HER2/3.[2]

    • Activation of downstream signaling molecules like KRAS and BRAF.[2]

Q2: How can I generate a this compound-resistant cancer cell line in the lab?

A2: A common method for developing a resistant cell line is through continuous exposure to escalating concentrations of the drug. This process mimics the selective pressure that leads to drug resistance in patients. A general protocol involves:

  • Determine the initial IC50 (the concentration that inhibits 50% of cell growth) of this compound in your parental cancer cell line.

  • Culture the cells in the presence of this compound at a concentration close to the IC20-IC50.

  • Gradually increase the drug concentration as the cells adapt and resume proliferation.

  • This process is typically carried out over several months until the cells can tolerate a significantly higher concentration of the drug (e.g., >10-fold the initial IC50).

  • Periodically verify the resistance by performing a cell viability assay and comparing the IC50 to the parental cell line.

Q3: What are the expected shifts in IC50 values for this compound in resistant versus sensitive cell lines?

A3: While specific data for this compound is not extensively published, based on other MET inhibitors, a significant increase in the IC50 value is expected in resistant cell lines. The fold-change can vary depending on the resistance mechanism. For instance, cells with secondary MET mutations can exhibit IC50 values that are several hundred-fold higher than the parental cells.[1]

Q4: How can I determine if resistance to this compound in my cell line is due to on-target or off-target mechanisms?

A4: A combination of molecular biology techniques can be used to elucidate the resistance mechanism:

  • For on-target resistance:

    • Sanger sequencing or Next-Generation Sequencing (NGS) of the MET gene can identify secondary mutations in the kinase domain.

    • Fluorescence In Situ Hybridization (FISH) or quantitative PCR (qPCR) can be used to detect MET gene amplification.[3]

  • For off-target resistance:

    • Western blotting or phospho-RTK arrays can be used to assess the activation (phosphorylation) of other RTKs and their downstream signaling pathways (e.g., EGFR, HER2, AKT, ERK).

    • NGS panels that cover a range of cancer-related genes can identify mutations or amplifications in genes associated with bypass pathways (e.g., KRAS, BRAF, EGFR).

Troubleshooting Guides

Problem 1: Difficulty in Generating a Stable this compound-Resistant Cell Line
Possible Cause Recommended Solution
Initial drug concentration is too high, leading to excessive cell death. Start with a lower concentration of this compound, for example, the IC20 (the concentration that inhibits 20% of cell growth), to allow for gradual adaptation.
Inconsistent drug exposure. Ensure that the drug-containing medium is replaced regularly (typically every 2-3 days) to maintain consistent selective pressure.
Cell line has a low propensity to develop resistance. Some cell lines may be less genetically plastic. Consider using a different cancer cell line known to be sensitive to MET inhibitors.
Contamination of cell culture. Regularly check for and address any microbial contamination, as this can affect cell health and growth.
Problem 2: Inconclusive Western Blot Results for MET Signaling Pathway
Possible Cause Recommended Solution
Weak or no signal for phosphorylated MET (p-MET). - Ensure that the cells were stimulated with Hepatocyte Growth Factor (HGF) if they are not constitutively active. - Use fresh lysis buffer containing phosphatase and protease inhibitors. - Increase the amount of protein loaded onto the gel. - Optimize the primary antibody concentration and incubation time.
High background. - Optimize the blocking conditions (e.g., use 5% BSA or non-fat milk in TBST). - Increase the number and duration of washing steps. - Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio.
Non-specific bands. - Use a more specific primary antibody. - Ensure proper sample preparation to avoid protein degradation. - Run appropriate controls, including a secondary antibody-only control.

Data Presentation

Table 1: Representative IC50 Values for a MET Inhibitor in Sensitive and Resistant Cancer Cell Lines

Cell LineResistance MechanismMET InhibitorIC50 (nM)Fold Resistance
Parental Line-Compound X10-
Resistant Clone 1MET D1228N MutationCompound X2500250
Resistant Clone 2MET AmplificationCompound X50050
Resistant Clone 3EGFR ActivationCompound X808

Note: This table presents hypothetical data based on published findings for various MET inhibitors to illustrate expected trends.

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line
  • Determine the IC50 of the parental cell line:

    • Seed cells in a 96-well plate.

    • Treat with a range of this compound concentrations for 72 hours.

    • Assess cell viability using an MTT or similar assay.

    • Calculate the IC50 value.

  • Initiate resistance induction:

    • Culture parental cells in a flask with this compound at a concentration equal to the IC20-IC50.

    • Maintain the culture, replacing the medium with fresh drug-containing medium every 2-3 days.

  • Dose escalation:

    • Once the cells are proliferating steadily, increase the this compound concentration by 1.5 to 2-fold.

    • Repeat this dose escalation over several months.

  • Confirmation of resistance:

    • Periodically perform a cell viability assay to determine the IC50 of the resistant cell population.

    • A stable resistant cell line should exhibit a significantly higher IC50 than the parental line.

Protocol 2: Western Blot Analysis of MET and Bypass Pathway Activation
  • Sample Preparation:

    • Culture sensitive and resistant cells to 70-80% confluency.

    • For pathway activation analysis, serum-starve the cells overnight and then stimulate with HGF or EGF for a short period (e.g., 15-30 minutes) before lysis.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total MET, p-MET (Tyr1234/1235), total EGFR, p-EGFR (Tyr1173), total AKT, p-AKT (Ser473), total ERK1/2, and p-ERK1/2 (Thr202/Tyr204) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Protocol 3: Detection of MET Gene Amplification by qPCR
  • Genomic DNA Extraction:

    • Extract genomic DNA from both parental and resistant cell lines using a commercial kit.

  • qPCR Reaction:

    • Set up qPCR reactions using a SYBR Green master mix.

    • Use primers specific for the MET gene and a reference gene (e.g., RNase P).

    • Run the qPCR on a real-time PCR instrument.

  • Data Analysis:

    • Calculate the relative copy number of the MET gene in the resistant cells compared to the parental cells using the ΔΔCt method. An increased relative copy number indicates gene amplification.

Mandatory Visualizations

MET_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HGF HGF MET_receptor MET Receptor HGF->MET_receptor Binds GAB1 GAB1 MET_receptor->GAB1 Recruits STAT3 STAT3 MET_receptor->STAT3 GRB2 GRB2 GAB1->GRB2 PI3K PI3K GAB1->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation JNJ38877605 This compound JNJ38877605->MET_receptor Inhibits

Caption: MET Signaling Pathway and this compound Inhibition.

Resistance_Mechanisms cluster_on_target On-Target Resistance cluster_off_target Off-Target Resistance (Bypass Pathways) JNJ38877605 This compound MET_Inhibition MET Inhibition JNJ38877605->MET_Inhibition Inhibits Cancer_Cell_Survival Cancer Cell Survival/Proliferation MET_Inhibition->Cancer_Cell_Survival Blocks MET_Mutation MET Secondary Mutation MET_Mutation->MET_Inhibition Prevents MET_Amp MET Amplification MET_Amp->MET_Inhibition Overcomes EGFR_Activation EGFR Activation EGFR_Activation->Cancer_Cell_Survival Activates KRAS_Mutation KRAS Mutation KRAS_Mutation->Cancer_Cell_Survival Activates Downstream_Activation Downstream Pathway (e.g., PI3K/AKT) Downstream_Activation->Cancer_Cell_Survival Activates

Caption: Overview of Resistance Mechanisms to this compound.

Experimental_Workflow start Start with This compound-sensitive cancer cell line generate_resistant Generate resistant cell line (dose escalation) start->generate_resistant characterize Characterize Resistance generate_resistant->characterize on_target On-Target Analysis characterize->on_target off_target Off-Target Analysis characterize->off_target sequencing MET Sequencing (Sanger/NGS) on_target->sequencing qpcr MET qPCR/FISH (Amplification) on_target->qpcr western Western Blot (p-EGFR, p-AKT, p-ERK) off_target->western ngs_panel NGS Panel (KRAS, BRAF, etc.) off_target->ngs_panel conclusion Identify Resistance Mechanism sequencing->conclusion qpcr->conclusion western->conclusion ngs_panel->conclusion

Caption: Workflow for Investigating this compound Resistance.

References

JNJ-38877605 Technical Support Center: Compound Profile and Safety Advisory

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This resource provides critical information regarding the c-Met inhibitor JNJ-38877605. The clinical development of this compound was terminated due to safety concerns. This guide is intended to provide researchers with a comprehensive understanding of the observed toxicities and the underlying mechanisms to inform future research and prevent adverse events in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what was its intended mechanism of action?

This compound is an orally available, potent, and selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase, with an IC50 of 4 nM.[1][2] It was developed as a potential anti-cancer agent, as the c-Met pathway is known to be involved in tumorigenesis, cancer cell survival, and invasiveness.[3][4] this compound demonstrated over 833-fold selectivity for c-Met compared to a panel of 246 other kinases.[5]

Q2: Why was the clinical development of this compound discontinued?

The clinical development of this compound was halted due to recurrent renal toxicity observed in a Phase I first-in-human trial, even at sub-therapeutic doses. This toxicity was not predicted by initial preclinical studies in rats and dogs.

Q3: What was the nature of the renal toxicity observed in humans?

In the Phase I study, patients receiving this compound experienced mild but recurrent increases in serum creatinine levels, indicating impaired kidney function. At a dose of 40 mg once daily, two out of three patients showed a rapid, though asymptomatic, grade 1 increase in serum creatinine.

Q4: Why was this toxicity not detected in initial preclinical animal studies?

The renal toxicity of this compound is due to the formation of insoluble metabolites, a process that is species-specific. The preclinical safety studies were conducted in rats and dogs, species in which the problematic metabolites are not significantly formed.

Q5: What is the mechanism behind the species-specific renal toxicity?

The toxicity is caused by the metabolic conversion of this compound into insoluble metabolites, specifically M1/3 and M5/6, by the enzyme aldehyde oxidase (AO). These metabolites precipitate in the renal tubules, forming crystals that lead to degenerative and inflammatory changes in the kidneys. This metabolic pathway is prominent in humans and rabbits but not in rats and dogs.

Troubleshooting Guide for Experimental Use

Issue: Unexplained renal toxicity in an animal model when using this compound.

  • Verify the Animal Species: Preclinical studies have shown that rabbits are a suitable model for replicating the renal toxicity of this compound observed in humans, due to similar aldehyde oxidase activity and metabolite formation. Rats and dogs do not effectively model this specific toxicity.

  • Monitor Renal Function: If using a relevant species (e.g., rabbit), closely monitor indicators of renal function, such as serum creatinine and blood urea nitrogen (BUN).

  • Histopathological Analysis: In case of suspected toxicity, perform histopathological evaluation of the kidneys to look for the presence of crystal formation, as well as degenerative and inflammatory changes in the renal tubules.

  • Metabolite Profiling: Conduct pharmacokinetic analysis to identify and quantify the presence of the M1/3 and M5/6 metabolites in plasma and urine.

Issue: Inconsistent or unexpected results in in vitro assays.

  • Confirm Target Engagement: While this compound is a potent c-Met inhibitor, ensure that the observed cellular effects are due to on-target inhibition. This can be done by assessing the phosphorylation status of c-Met and its downstream signaling components.

  • Consider Off-Target Effects: Although highly selective, at higher concentrations, off-target effects cannot be entirely ruled out. The next most potently inhibited kinase is Fms (>833-fold less sensitive).

Data Summary

Table 1: Preclinical vs. Clinical Renal Toxicity Findings for this compound
SpeciesDosageObserved Renal ToxicityKey Findings
RatNot specifiedNone reportedFavorable safety profile in initial studies.
DogNot specifiedNone reportedFavorable safety profile in initial studies.
HumanStarting at 60 mg ODMild, recurrent increases in serum creatinine.Toxicity observed even at sub-therapeutic doses.
RabbitNot specifiedRenal crystal formation, degenerative and inflammatory changes.Identified as a suitable toxicology model due to similar metabolite profile to humans.
Table 2: Key Metabolites of this compound and their Role in Toxicity
MetaboliteGenerating EnzymeSolubilityRole in Toxicity
M1/3, M5/6Aldehyde OxidaseInsolubleForm crystals in renal tubules, leading to kidney damage.
M10Glucuronidation of M2Not specifiedFormation of M10 was specifically noted in rabbits and humans.

Experimental Protocols

Protocol 1: Histopathological Evaluation of Renal Toxicity in Rabbits

  • Dosing: Administer this compound orally to rabbits at various dose levels.

  • Sample Collection: At predetermined time points, euthanize the animals and collect kidney tissues.

  • Tissue Processing: Fix the kidney tissues in 10% neutral buffered formalin, embed in paraffin, and section at 4-5 µm.

  • Staining: Stain the sections with Hematoxylin and Eosin (H&E).

  • Microscopic Examination: Examine the stained sections under a light microscope for evidence of renal crystal formation, tubular degeneration, and inflammation.

Protocol 2: In Vitro Metabolite Identification

  • Incubation: Incubate this compound with liver S9 fractions or hepatocytes from different species (human, rabbit, rat, dog).

  • Extraction: After incubation, stop the reaction and extract the metabolites from the incubation mixture.

  • LC-MS/MS Analysis: Analyze the extracted samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify the different metabolites formed.

  • Comparison: Compare the metabolite profiles across the different species to identify species-specific metabolites.

Visualizations

G cluster_0 This compound Metabolism and Toxicity Pathway JNJ This compound AO Aldehyde Oxidase (High in Humans & Rabbits) JNJ->AO LowAO Low Aldehyde Oxidase Activity JNJ->LowAO Metabolites Insoluble Metabolites (M1/3, M5/6) AO->Metabolites Crystals Crystal Formation in Renal Tubules Metabolites->Crystals Toxicity Renal Toxicity (Degeneration & Inflammation) Crystals->Toxicity NoToxicity No Significant Toxicity (Rats & Dogs) LowAO->NoToxicity

Caption: Metabolic pathway leading to this compound-induced renal toxicity.

G cluster_1 This compound Development Decision Workflow Preclinical Preclinical Studies (Rat, Dog) PhaseI Phase I Clinical Trial (Human) Preclinical->PhaseI ToxicityObserved Renal Toxicity Observed PhaseI->ToxicityObserved Investigate Investigate Mechanism ToxicityObserved->Investigate Unexpected Finding RabbitModel Rabbit Model Identified Investigate->RabbitModel ConfirmToxicity Toxicity Confirmed in Rabbits (Insoluble Metabolites) RabbitModel->ConfirmToxicity Discontinue Discontinue Clinical Development ConfirmToxicity->Discontinue

Caption: Workflow of the decision to discontinue this compound development.

References

Technical Support Center: JNJ-38877605 Metabolite Identification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the metabolite identification of JNJ-38877605 in animal studies.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolic pathways of this compound observed in animal studies?

A1: The primary metabolic pathways for this compound include demethylation, hydroxylation of the quinoline moiety, and subsequent glucuronidation.[1][2] The initial demethylation leads to the formation of metabolite M2. M2 can then be hydroxylated to form M5/M6 or undergo glucuronidation to form M10.[1][2] Direct hydroxylation of the parent compound at the quinoline moiety also occurs, resulting in metabolites M1 and M3.[1]

Q2: Are there significant species-dependent differences in the metabolism of this compound?

A2: Yes, there are critical species-specific differences in the metabolism of this compound. Specifically, the formation of metabolites M1/M3 and M5/M6 is significantly higher in humans and rabbits compared to rats and dogs. This is attributed to the activity of aldehyde oxidase (AO), which is highly active in humans and rabbits but has low activity in rats and dogs. The glucuronidated metabolite M10 is also a major metabolite in humans and rabbits.

Q3: What is the primary enzyme responsible for the formation of the nephrotoxic metabolites of this compound?

A3: Aldehyde oxidase (AO) is the primary enzyme responsible for generating the insoluble metabolites M1/M3 and M5/M6, which have been linked to renal toxicity. These metabolites can form crystals in the kidneys, leading to degenerative and inflammatory changes. Studies have shown that M3 is predominantly formed by cytosolic enzymes, with its formation being inhibited by quercetin, a known AO inhibitor.

Q4: Why was renal toxicity observed in humans and rabbits but not in preclinical studies with rats and dogs?

A4: The renal toxicity observed in humans and rabbits was not predicted by initial preclinical studies in rats and dogs due to the species-specific metabolism of this compound. Rats and dogs exhibit significantly lower plasma levels of the insoluble and nephrotoxic metabolites M3 and M5 compared to humans and rabbits. This difference is due to the lower activity of aldehyde oxidase in rats and dogs.

Q5: Which animal model is most appropriate for studying the human-like metabolism and toxicity of this compound?

A5: The rabbit is the most appropriate toxicology model for studying the metabolism and potential renal toxicity of this compound. This is because rabbits, like humans, exhibit significant formation of the aldehyde oxidase-mediated insoluble metabolites (M1/3 and M5/6) that are associated with renal crystal formation and toxicity.

Troubleshooting Guide

Issue 1: Inconsistent or low levels of M1/M3 and M5/M6 metabolites detected in in vitro assays.

  • Possible Cause 1: Inappropriate subcellular fraction.

    • Troubleshooting Step: The formation of M3 is primarily mediated by cytosolic aldehyde oxidase. Ensure that you are using S9 fractions or a combination of microsomes and cytosol for your incubations. Using only microsomes will result in significantly lower or undetectable levels of these metabolites.

  • Possible Cause 2: Incorrect animal model for in vitro studies.

    • Troubleshooting Step: If attempting to replicate human-like metabolism, use liver fractions (S9 or cytosol) from rabbits or humans. Liver fractions from rats or dogs will produce very low levels of M1/M3 and M5/6.

  • Possible Cause 3: Degradation of aldehyde oxidase activity.

    • Troubleshooting Step: Ensure proper storage and handling of liver subcellular fractions to maintain enzyme activity. Avoid repeated freeze-thaw cycles.

Issue 2: Difficulty in identifying and quantifying M10.

  • Possible Cause 1: Lack of UDPGA in the incubation mixture.

    • Troubleshooting Step: M10 is a glucuronide conjugate. Ensure that the incubation buffer is supplemented with the necessary cofactor, UDP-glucuronic acid (UDPGA), when using liver microsomes or S9 fractions.

  • Possible Cause 2: Inappropriate analytical method.

    • Troubleshooting Step: Glucuronide metabolites can be labile. Use appropriate sample preparation and LC-MS/MS conditions to ensure the stability and detection of M10.

Issue 3: Unexpected toxicity observed in animal studies not correlating with known insoluble metabolites.

  • Possible Cause 1: Formation of other, uncharacterized reactive metabolites.

    • Troubleshooting Step: While M1/M3 and M5/M6 are the primary known toxic metabolites, conduct a more comprehensive metabolite profiling study using high-resolution mass spectrometry to identify any novel or unexpected metabolites that may contribute to toxicity.

  • Possible Cause 2: Parent compound toxicity.

    • Troubleshooting Step: this compound itself is a potent c-Met kinase inhibitor. Evaluate the possibility of on-target or off-target toxicity of the parent compound, which may be independent of metabolism.

Data Presentation

Table 1: Relative Abundance of this compound Metabolites in Plasma Across Species

MetaboliteRatDogRabbitHuman
M3 LowLowHighHigh
M5 LowLowHighHigh

This table summarizes the qualitative plasma profiling data, indicating a much lower abundance of the critical metabolites M3 and M5 in rat and dog compared to rabbit and human.

Experimental Protocols

1. In Vitro Metabolite Identification using Liver Subcellular Fractions

  • Objective: To identify the metabolites of this compound formed by hepatic enzymes.

  • Materials:

    • This compound

    • Liver microsomes and S9 fractions from rat, dog, rabbit, and human

    • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

    • UDP-glucuronic acid (UDPGA)

    • Phosphate buffer (pH 7.4)

    • Acetonitrile (ACN) with 0.1% formic acid (for quenching)

  • Procedure:

    • Prepare incubation mixtures containing liver protein (microsomes or S9), phosphate buffer, and the NADPH regenerating system. For glucuronidation assays, also include UDPGA.

    • Pre-incubate the mixtures at 37°C for 5 minutes.

    • Initiate the reaction by adding this compound (e.g., 1 µM final concentration).

    • Incubate at 37°C for a specified time (e.g., 60 minutes).

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS for the presence of metabolites.

2. Aldehyde Oxidase Contribution Assessment

  • Objective: To determine the role of aldehyde oxidase in the metabolism of this compound.

  • Materials:

    • This compound

    • Human or rabbit liver S9 fraction or cytosol

    • Quercetin (aldehyde oxidase inhibitor)

    • Phosphate buffer (pH 7.4)

  • Procedure:

    • Prepare two sets of incubation mixtures containing the liver fraction and buffer.

    • To one set, add quercetin (e.g., 10 µM final concentration) and pre-incubate at 37°C for 10 minutes.

    • Initiate the reactions in both sets by adding this compound.

    • Incubate and process the samples as described in the general in vitro protocol.

    • Compare the formation of metabolites (particularly M3) in the presence and absence of quercetin. A significant reduction in metabolite formation in the presence of the inhibitor indicates the involvement of aldehyde oxidase.

Visualizations

Metabolic Pathway of this compound JNJ38877605 This compound M2 M2 JNJ38877605->M2 Demethylation M1_M3 M1/M3 (Insoluble, Nephrotoxic) JNJ38877605->M1_M3 Hydroxylation (Aldehyde Oxidase in Human/Rabbit) M5_M6 M5/M6 (Insoluble, Nephrotoxic) M2->M5_M6 Hydroxylation (Aldehyde Oxidase in Human/Rabbit) M10 M10 M2->M10 Glucuronidation

Caption: Proposed metabolic pathways for this compound highlighting species-dependent reactions.

Experimental Workflow for Metabolite ID cluster_invitro In Vitro Incubation cluster_analysis Sample Analysis Liver_Fractions Liver Subcellular Fractions (Microsomes, S9, Cytosol) Rat, Dog, Rabbit, Human Incubation Incubate with this compound +/- Cofactors (NADPH, UDPGA) +/- Inhibitors (Quercetin) Liver_Fractions->Incubation Quench Quench Reaction (Acetonitrile) Incubation->Quench Centrifuge Protein Precipitation (Centrifugation) Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data_Analysis Metabolite Identification & Quantification LCMS->Data_Analysis

Caption: General experimental workflow for in vitro metabolite identification of this compound.

References

Navigating the Translational Challenges of JNJ-38877605: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for interpreting and translating preclinical data for the c-Met inhibitor, JNJ-38877605. The following resources address common challenges and questions arising from the unexpected clinical toxicity of this compound, which was not predicted by initial preclinical screening.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and highly selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2] It demonstrates significant selectivity for c-Met, inhibiting it with an IC50 of 4 nM and showing over 600 to 833-fold selectivity against a large panel of other kinases.[1][2][3] Its primary function is to block HGF-stimulated and constitutively activated c-Met phosphorylation, thereby inhibiting downstream signaling pathways involved in tumor growth, survival, and invasion.

Q2: Why did this compound fail in clinical trials despite promising preclinical efficacy?

The clinical development of this compound was terminated due to unexpected renal toxicity observed in a first-in-human, Phase I clinical trial, even at sub-therapeutic doses. This toxicity was not predicted by standard preclinical toxicology studies conducted in rats and dogs.

Q3: What caused the renal toxicity observed in humans?

The renal toxicity was caused by the formation of species-specific insoluble metabolites. In humans and rabbits, this compound is metabolized by the enzyme aldehyde oxidase (AO), leading to the generation of metabolites (M1/3 and M5/6) that are poorly soluble. These metabolites precipitate in the renal tubules, forming crystals that cause kidney damage.

Q4: Why was the renal toxicity not detected in initial preclinical animal models?

The standard preclinical species used for toxicology studies, rats and dogs, have significantly lower aldehyde oxidase activity compared to humans. Consequently, the toxic, insoluble metabolites were not produced to the same extent in these animals, and thus the renal toxicity was not observed.

Q5: Which preclinical model is most appropriate for studying the toxicity of this compound and similar compounds?

The rabbit was identified as a suitable toxicology model for this compound. Rabbits, like humans, exhibit significant aldehyde oxidase activity and produce the same insoluble metabolites (specifically the M10 metabolite was noted to occur in both species), leading to comparable renal toxicity. This highlights the importance of selecting preclinical models with metabolic pathways relevant to humans, especially for compounds with structures susceptible to metabolism by enzymes with known interspecies variability like aldehyde oxidase.

Troubleshooting Experimental Discrepancies

Issue: In-house in vivo studies in rats or dogs show good efficacy and no significant toxicity, but we are hesitant to proceed. What could be the issue?

Guidance:

  • Metabolic Profiling: The discrepancy between your findings and the clinical outcome of this compound is likely due to species-specific metabolism. It is crucial to perform comparative in vitro metabolic profiling using liver S9 fractions or hepatocytes from various species (rat, dog, rabbit, monkey, and human) to identify potential differences in metabolite formation.

  • Aldehyde Oxidase Activity: Specifically investigate the role of aldehyde oxidase in the metabolism of your compound. If AO-mediated metabolism is significant in human-derived systems, consider using a preclinical species with comparable AO activity, such as the rabbit, for toxicology assessments.

  • Metabolite Solubility: Characterize the solubility of the major metabolites identified in human and rabbit systems. Poor solubility of a major metabolite can be a significant risk factor for renal or other organ toxicities.

Issue: Our in vitro kinase assays show high potency for this compound, but cellular assays show variable results.

Guidance:

  • Cell Line Authentication and Characterization: Ensure the cell lines used are authenticated and characterized for c-Met expression and activation status. The sensitivity to this compound will depend on the degree to which the cells are reliant on the c-Met signaling pathway.

  • Assay Conditions: this compound is an ATP-competitive inhibitor. Ensure that the ATP concentration in your kinase assay is within the physiological range, as this can affect the measured IC50.

  • Downstream Signaling: In cellular assays, assess the phosphorylation status of c-Met and key downstream effectors like AKT and ERK to confirm target engagement. This compound has been shown to reduce the phosphorylation of both Met and RON.

Data Presentation

Table 1: Comparative Selectivity of this compound

KinaseIC50 (nM)Selectivity vs. c-Met
c-Met4-
Fms>3332>833-fold
244 other kinasesVaried>600-fold for most

Source: Data compiled from multiple preclinical studies.

Table 2: Species-Specific Metabolism and Toxicity of this compound

SpeciesAldehyde Oxidase ActivityKey MetabolitesRenal Toxicity Observed
HumanHighM1/3, M5/6, M10Yes
RabbitHighM1/3, M5/6, M10Yes
RatLow/Negligible-No
DogLow/Negligible-No

Source: Findings from correlative preclinical and clinical studies.

Experimental Protocols

Protocol 1: In Vitro c-Met Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against c-Met kinase.

  • Materials: Recombinant human c-Met kinase, ATP, substrate peptide (e.g., Poly(Glu, Tyr) 4:1), this compound, kinase buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO.

    • In a 96-well plate, add the kinase, substrate, and this compound dilution to the kinase buffer.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using the detection system.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50.

Protocol 2: Xenograft Tumor Model for Efficacy Assessment

  • Objective: To evaluate the in vivo anti-tumor activity of this compound.

  • Materials: Immunodeficient mice (e.g., nu/nu), a human cancer cell line with c-Met activation (e.g., GTL-16), this compound formulation for oral administration, calipers.

  • Procedure:

    • Subcutaneously implant tumor cells into the flank of the mice.

    • Allow tumors to reach a palpable size (e.g., 100-200 mm³).

    • Randomize mice into vehicle control and treatment groups.

    • Administer this compound orally at the desired dose and schedule (e.g., 40 mg/kg/day).

    • Measure tumor volume with calipers at regular intervals.

    • Monitor animal body weight and general health as indicators of toxicity.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamic markers).

Visualizations

G cluster_0 This compound Mechanism of Action JNJ This compound cMet c-Met Receptor Tyrosine Kinase JNJ->cMet Inhibits Downstream Downstream Signaling (e.g., AKT, ERK) cMet->Downstream Activates ATP ATP ATP->cMet Binds to ATP pocket Tumor Tumor Growth, Survival, Invasion Downstream->Tumor

Caption: this compound inhibits c-Met signaling.

G cluster_1 Translational Challenge Workflow Preclinical Preclinical Models (Rat, Dog) Efficacy Anti-tumor Efficacy No Toxicity Preclinical->Efficacy Clinical Phase I Clinical Trial (Human) Efficacy->Clinical Toxicity Renal Toxicity Clinical->Toxicity Investigation Metabolism Investigation Toxicity->Investigation AO Aldehyde Oxidase (Human, Rabbit) Investigation->AO Rabbit Rabbit Model AO->Rabbit Rabbit_Tox Renal Toxicity Confirmed Rabbit->Rabbit_Tox

Caption: Workflow of this compound translational failure.

G cluster_2 Metabolic Pathway of this compound JNJ This compound AO Aldehyde Oxidase (High in Human/Rabbit) JNJ->AO Low_AO Aldehyde Oxidase (Low in Rat/Dog) JNJ->Low_AO Metabolites Insoluble Metabolites (M1/3, M5/6) AO->Metabolites Crystals Crystal Formation in Renal Tubules Metabolites->Crystals Toxicity Renal Toxicity Crystals->Toxicity No_Tox No Significant Toxic Metabolites Low_AO->No_Tox

Caption: Species-specific metabolism of this compound.

References

Technical Support Center: Mitigating JNJ-38877605-Induced Renal Crystal Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating renal crystal formation associated with the c-Met tyrosine kinase inhibitor, JNJ-38877605. The information is compiled from published preclinical and clinical data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally bioavailable, potent, and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] c-Met is involved in tumor cell survival, invasiveness, and angiogenesis.[3] this compound acts as an ATP-competitive inhibitor, binding to the ATP-binding site of the c-Met kinase with high affinity, leading to a slow reversibility of binding.[1]

Q2: What is the primary safety concern observed with this compound administration?

A2: The primary safety concern is renal toxicity, which has been observed in virtually all patients, even at subtherapeutic doses during a Phase I clinical trial. This toxicity is characterized by the formation of crystals in the kidneys, leading to degenerative and inflammatory changes.

Q3: Why was this renal toxicity not predicted by initial preclinical studies?

A3: Initial preclinical safety studies in rats and dogs did not show any signs of renal toxicity. Further investigation revealed that the renal toxicity is species-specific, occurring in humans and rabbits but not in rats or dogs.

Q4: What causes the renal crystal formation?

A4: The renal crystal formation is caused by the precipitation of insoluble metabolites of this compound in the renal tubules. Specifically, the M1/3 and M5/6 metabolites have been identified as the main components of these crystals.

Q5: How are these insoluble metabolites formed?

A5: These insoluble metabolites are generated through the activity of the enzyme aldehyde oxidase. The metabolism of the quinoline ring structure of this compound by aldehyde oxidase leads to the formation of these poorly soluble metabolites.

Q6: Are there any known strategies to mitigate this renal toxicity?

A6: Attempts to mitigate the renal toxicity in preclinical rabbit models, such as using alternative dosing schedules and co-administration of probenecid, have failed to prevent renal crystal formation at pharmacologically active doses. These findings ultimately led to the discontinuation of the clinical development of this compound.

Troubleshooting Guide

This guide is intended for researchers working with this compound or similar compounds in a preclinical setting.

Observed Issue Potential Cause Recommended Action
Elevated serum creatinine and/or blood urea nitrogen (BUN) in animal models. Formation of renal crystals leading to kidney damage.1. Confirm the animal species. Rabbits are a more suitable toxicology model than rats or dogs for this compound due to similar metabolic pathways to humans. 2. Perform histopathological evaluation of the kidneys to look for crystal formation, degeneration, and inflammation. 3. Analyze urine for the presence of drug crystals.
Unexpectedly high plasma concentrations of this compound metabolites. High aldehyde oxidase activity in the chosen animal model.1. Quantify the levels of M1/3 and M5/6 metabolites in plasma. 2. If working with human or rabbit liver fractions, expect significant formation of these metabolites.
In vitro precipitation of the compound or its metabolites in aqueous solutions. Poor solubility of the parent compound or its metabolites.1. Assess the solubility of this compound and its key metabolites (M1/3, M5/6) at different pH levels relevant to renal tubule physiology. 2. Consider the use of solubility-enhancing excipients in formulations for in vivo studies, although this was not successful in preventing toxicity in previous studies.

Experimental Protocols

1. Histopathological Evaluation of Renal Crystal Formation in a Rabbit Model

  • Objective: To assess the extent of renal crystal formation and associated kidney damage following administration of this compound.

  • Methodology:

    • Administer this compound to rabbits at various dose levels and durations. A study that observed these effects used total weekly intakes of 200, 300, and 350 mg/kg/week for one month.

    • Monitor animal health and collect blood and urine samples for clinical chemistry analysis (e.g., serum creatinine, BUN, creatinine clearance).

    • At the end of the study, euthanize the animals and perform a gross examination of the kidneys, noting any changes in weight or appearance.

    • Fix the kidneys in 10% neutral buffered formalin, embed in paraffin, and section for histopathological analysis.

    • Stain sections with Hematoxylin and Eosin (H&E) and examine under a light microscope for the presence of crystals, tubular degeneration, inflammation, congestion, and fibrosis.

2. Identification of Metabolites in Renal Crystals

  • Objective: To identify the chemical composition of the crystals found in the kidneys.

  • Methodology:

    • Isolate the crystals from kidney tissue sections or from urine sediment.

    • Analyze the composition of the isolated crystals using techniques such as liquid chromatography-mass spectrometry (LC/MS-MS) to identify the specific metabolites present.

Visualizations

G cluster_0 Metabolism and Toxicity Pathway This compound This compound Aldehyde Oxidase Aldehyde Oxidase This compound->Aldehyde Oxidase Metabolized by Insoluble Metabolites (M1/3, M5/6) Insoluble Metabolites (M1/3, M5/6) Aldehyde Oxidase->Insoluble Metabolites (M1/3, M5/6) Renal Crystal Formation Renal Crystal Formation Insoluble Metabolites (M1/3, M5/6)->Renal Crystal Formation Precipitation in renal tubules Renal Toxicity Renal Toxicity Renal Crystal Formation->Renal Toxicity

Caption: Metabolic pathway of this compound leading to renal toxicity.

G cluster_1 Experimental Workflow for Renal Toxicity Assessment Dose Administration (Rabbit Model) Dose Administration (Rabbit Model) Sample Collection (Blood, Urine) Sample Collection (Blood, Urine) Dose Administration (Rabbit Model)->Sample Collection (Blood, Urine) Necropsy & Gross Pathology Necropsy & Gross Pathology Dose Administration (Rabbit Model)->Necropsy & Gross Pathology Clinical Chemistry Analysis Clinical Chemistry Analysis Sample Collection (Blood, Urine)->Clinical Chemistry Analysis Data Interpretation Data Interpretation Clinical Chemistry Analysis->Data Interpretation Histopathology Histopathology Necropsy & Gross Pathology->Histopathology Crystal Analysis (LC/MS-MS) Crystal Analysis (LC/MS-MS) Histopathology->Crystal Analysis (LC/MS-MS) Histopathology->Data Interpretation Crystal Analysis (LC/MS-MS)->Data Interpretation

Caption: Workflow for assessing this compound-induced renal toxicity.

References

Validation & Comparative

A Comparative Analysis of JNJ-38877605 and Other c-Met Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the landscape of targeted therapies is crucial. This guide provides an objective comparison of the c-Met inhibitor JNJ-38877605 with other notable agents targeting the same pathway, supported by experimental data and methodologies.

The c-Met receptor tyrosine kinase, and its ligand, hepatocyte growth factor (HGF), play a significant role in cell proliferation, survival, and motility. Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression of various cancers, making it a key target for therapeutic intervention. This compound is an orally bioavailable, ATP-competitive small-molecule inhibitor of c-Met.[1][2][3] This guide will compare its performance characteristics against other c-Met inhibitors, including crizotinib, capmatinib, tepotinib, savolitinib, and AMG 337.

Mechanism of Action and Preclinical Potency

This compound demonstrates high selectivity for c-Met, with an IC50 of 4 nM in enzymatic assays.[1] It has shown over 600-fold selectivity for c-Met compared to a panel of more than 200 other tyrosine and serine-threonine kinases.[1] In cellular assays, it effectively inhibits both HGF-stimulated and constitutively activated c-Met phosphorylation. However, its clinical development was halted due to renal toxicity observed in early-phase trials, which was later attributed to the formation of insoluble metabolites in humans and rabbits.

The following table summarizes the in vitro potency of this compound and other selected c-Met inhibitors.

InhibitorTypec-Met IC50 (enzymatic)c-Met IC50 (cellular)Selectivity Highlights
This compound ATP-competitive4 nMNot specified>600-fold selective over 200 other kinases
Crizotinib ATP-competitive8 nM11 nM (c-Met phosphorylation)Dual ALK and c-Met inhibitor
Capmatinib ATP-competitiveSub-nanomolar KdNot specifiedHighly selective for MET
Tepotinib Highly selectiveNot specifiedNot specifiedHighly selective c-Met inhibitor
Savolitinib ATP-competitiveNot specifiedNot specifiedPotent and highly selective oral inhibitor
AMG 337 ATP-competitive1 nM5 nM (HGF-induced MET phosphorylation)Highly selective for MET

Experimental Data and In Vivo Efficacy

In preclinical xenograft models, this compound demonstrated antitumor activity. For instance, in mice with GTL16 xenografts, oral administration of 40 mg/kg/day resulted in a significant decrease in plasma levels of biomarkers such as IL-8 and GROα.

Comparatively, other c-Met inhibitors have also shown robust in vivo efficacy:

  • Crizotinib: In a GTL-16 xenograft model, crizotinib led to marked regression of large, established tumors at doses of 50 mg/kg/day and 75 mg/kg/day. It has demonstrated clinical activity in patients with c-Met-amplified non-small cell lung cancer (NSCLC).

  • Capmatinib: This inhibitor has shown activity against cancer models with MET amplification, MET exon 14 skipping mutations, or HGF-driven MET activation. In clinical trials for NSCLC with MET exon 14 skipping mutations, capmatinib has shown objective response rates of 68% in treatment-naïve patients and 41% in previously treated patients.

  • Tepotinib: In a phase II trial for NSCLC with MET exon 14 skipping mutations, tepotinib demonstrated an objective response rate of 57% in treatment-naïve patients and 45% in previously treated patients.

  • Savolitinib: In a phase II study of patients with MET exon 14 skipping positive NSCLC, savolitinib showed an objective response rate of 47.5%.

  • AMG 337: This inhibitor has shown impressive potency in vivo, with over 90% inhibition of Gab-1 phosphorylation at a dose of 0.75 mg/kg. In a phase I study, it showed an objective response rate of 29.6% in patients with MET-amplified tumors. A phase II study in patients with MET-amplified gastric, gastroesophageal junction, or esophageal adenocarcinoma reported an 18% objective response rate.

Below is a diagram illustrating the simplified c-Met signaling pathway, a common target for these inhibitors.

cMet_Signaling_Pathway Simplified c-Met Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates GRB2 GRB2 cMet->GRB2 PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Proliferation_Survival ERK->Proliferation_Survival Proliferation, Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation_Survival STAT3->Proliferation_Survival

Caption: Simplified c-Met signaling cascade.

Experimental Protocols

A clear understanding of the methodologies used to generate comparative data is essential for its interpretation.

In Vitro Kinase Assay (IC50 Determination):

  • Objective: To determine the concentration of the inhibitor required to inhibit 50% of the c-Met kinase activity.

  • Materials: Recombinant human c-Met kinase, ATP, a suitable peptide substrate, and the test inhibitor (e.g., this compound).

  • Procedure:

    • The inhibitor is serially diluted to a range of concentrations.

    • The kinase, substrate, and ATP are incubated with the inhibitor in a suitable buffer.

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • The amount of phosphorylated substrate is quantified, often using a luminescence-based or fluorescence-based method.

    • The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.

Cellular Phosphorylation Assay:

  • Objective: To measure the inhibitor's ability to block c-Met phosphorylation within a cellular context.

  • Cell Lines: Cancer cell lines with known c-Met activation (e.g., GTL-16, EBC-1).

  • Procedure:

    • Cells are seeded in multi-well plates and allowed to adhere.

    • Cells are treated with various concentrations of the inhibitor for a specified time.

    • If the cell line is not constitutively active, it is stimulated with HGF.

    • Cells are lysed, and protein concentrations are determined.

    • Phosphorylated c-Met and total c-Met levels are measured using methods like Western blotting or ELISA.

    • The IC50 is determined by quantifying the reduction in phosphorylated c-Met relative to the total c-Met.

In Vivo Tumor Xenograft Study:

  • Objective: To evaluate the antitumor efficacy of the inhibitor in a living organism.

  • Animal Model: Immunodeficient mice (e.g., nu/nu) are typically used.

  • Procedure:

    • Human cancer cells (e.g., GTL16) are subcutaneously injected into the mice.

    • Once tumors reach a palpable size, mice are randomized into control and treatment groups.

    • The inhibitor is administered orally or via another appropriate route at a defined dose and schedule.

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, tumors may be excised for further analysis (e.g., biomarker assessment).

The workflow for a typical preclinical evaluation of a c-Met inhibitor is depicted below.

Preclinical_Workflow Preclinical Evaluation Workflow for c-Met Inhibitors A In Vitro Kinase Assay (IC50 Determination) B Cellular Assays (Phosphorylation, Proliferation) A->B Potency Confirmation C Selectivity Profiling (Kinase Panel Screening) A->C Selectivity Check D In Vivo Xenograft Models (Efficacy Studies) B->D Cellular to In Vivo C->D E Pharmacokinetic/ Pharmacodynamic Studies D->E Dose-Response Relationship F Toxicology Studies D->F Safety Assessment G Candidate for Clinical Trials E->G F->G Go/No-Go Decision

Caption: Preclinical evaluation workflow.

Resistance Mechanisms

A critical aspect of targeted therapy is the emergence of resistance. For c-Met inhibitors, resistance can arise through on-target mechanisms, such as secondary mutations in the MET kinase domain (e.g., D1228, Y1230), or off-target mechanisms, including the activation of bypass signaling pathways like EGFR, KRAS, or PI3K/AKT/mTOR. Understanding these resistance mechanisms is vital for developing next-generation inhibitors and combination therapies. For example, AMG 337 is unable to inhibit Y1230 and D1228 mutants of c-Met.

Conclusion

This compound is a potent and selective c-Met inhibitor that showed promise in preclinical studies. However, its development was halted due to unforeseen toxicity. The landscape of c-Met inhibitors has since evolved, with several agents like crizotinib, capmatinib, and tepotinib receiving regulatory approval for specific cancer indications. These newer agents have demonstrated significant clinical benefit in patient populations with defined MET alterations. The comparison of these inhibitors highlights the importance of not only potency and selectivity but also a favorable safety profile for successful clinical translation. Future research will likely focus on overcoming resistance mechanisms and exploring rational combination strategies to enhance the efficacy of c-Met targeted therapies.

References

JNJ-38877605 vs. Foretinib: A Comparative Guide to Kinase Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, both JNJ-38877605 and foretinib have emerged as potent kinase inhibitors, primarily targeting the MET receptor tyrosine kinase. However, their selectivity profiles across the human kinome set them apart, influencing their therapeutic potential and off-target effects. This guide provides a detailed comparison of their selectivity, supported by available experimental data, to aid researchers and drug development professionals in understanding their distinct characteristics.

Executive Summary

This compound is a highly selective, ATP-competitive inhibitor of c-Met, demonstrating a narrow target profile. In contrast, foretinib is a multi-kinase inhibitor, potently targeting both MET and VEGFR2 (KDR), along with a range of other kinases. This fundamental difference in selectivity dictates their preclinical and potential clinical applications, with this compound representing a more targeted approach and foretinib offering broader pathway inhibition. The clinical development of this compound was unfortunately halted due to species-specific renal toxicity[1][2][3].

Comparative Kinase Inhibition Profile

The following table summarizes the inhibitory activity of this compound and foretinib against key kinases. The data is compiled from various biochemical assays, and it is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Kinase TargetThis compound IC50 (nM)Foretinib IC50 (nM)Notes
MET 4[4]0.4[5]Both are potent MET inhibitors.
KDR (VEGFR2) >3,332 (implied)0.8 - 0.9Foretinib is a potent KDR inhibitor, while this compound is highly selective against it.
RON Inhibition of phosphorylation noted3Both inhibitors show activity against the MET family member RON.
Fms (CSF1R) Next most potently inhibited after MET-This compound shows some off-target activity against Fms.
Flt-1 (VEGFR1) -6.8Foretinib has activity against other VEGFR family members.
Flt-4 (VEGFR3) -2.8Foretinib has activity against other VEGFR family members.
AXL -Data suggests inhibitionForetinib also targets the TAM family of kinases.
TIE-2 -Data suggests inhibitionForetinib shows activity against this angiogenic receptor.
c-Kit -Data suggests inhibitionForetinib has a broader anti-angiogenic profile.
FLT3 -Data suggests inhibitionForetinib has a broader anti-angiogenic profile.
PDGFRβ -Data suggests inhibitionForetinib has a broader anti-angiogenic profile.

Foretinib's multi-kinase profile has been more extensively documented, including in broad-panel screens like KINOMEscan.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the targeted signaling pathways of this compound and foretinib.

JNJ-38877605_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF c-Met c-Met HGF->c-Met Activates PI3K PI3K c-Met->PI3K RAS RAS c-Met->RAS Akt Akt PI3K->Akt Transcription Transcription Akt->Transcription Proliferation, Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Proliferation, Invasion This compound This compound This compound->c-Met Inhibits

Figure 1: this compound selectively inhibits c-Met signaling.

Foretinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF c-Met c-Met HGF->c-Met VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PI3K/Akt PI3K/Akt c-Met->PI3K/Akt RAS/RAF/MEK/ERK RAS/RAF/MEK/ERK c-Met->RAS/RAF/MEK/ERK VEGFR2->RAS/RAF/MEK/ERK PLCγ PLCγ VEGFR2->PLCγ Other RTKs RON, AXL, TIE-2, etc. Other RTKs->PI3K/Akt Gene Expression Gene Expression PI3K/Akt->Gene Expression Survival, Proliferation RAS/RAF/MEK/ERK->Gene Expression Proliferation, Migration PLCγ->Gene Expression Angiogenesis Foretinib Foretinib Foretinib->c-Met Foretinib->VEGFR2 Foretinib->Other RTKs Inhibits

Figure 2: Foretinib is a multi-kinase inhibitor targeting MET, VEGFR2, and other RTKs.

Experimental Protocols for Kinase Selectivity Profiling

The determination of kinase inhibitor selectivity relies on various robust experimental platforms. Below are outlines of common methodologies used in the characterization of compounds like this compound and foretinib.

KINOMEscan™ Assay (Competition Binding Assay)

This method is a high-throughput competition binding assay used to quantify the interactions between a test compound and a large panel of kinases.

Principle: The assay measures the ability of a compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase bound to the immobilized ligand is detected, typically using quantitative PCR (qPCR) for a DNA tag conjugated to the kinase. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.

Workflow Diagram:

KINOMEscan_Workflow Start Start Kinase_Phage Kinase fused to T7 Phage Start->Kinase_Phage Incubation Incubate Kinase, Ligand, and Test Compound Kinase_Phage->Incubation Immobilized_Ligand Immobilized Active-Site Ligand Immobilized_Ligand->Incubation Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubation Wash Wash to Remove Unbound Components Incubation->Wash Quantification Quantify Bound Kinase via qPCR of Phage DNA Wash->Quantification Data_Analysis Data Analysis (% of control) Quantification->Data_Analysis End End Data_Analysis->End

Figure 3: General workflow of the KINOMEscan assay.
Z'-LYTE™ Kinase Assay (FRET-based)

This is a fluorescence-based, coupled-enzyme assay that measures kinase activity by detecting the phosphorylation of a synthetic peptide substrate.

Principle: The assay uses a FRET (Förster Resonance Energy Transfer) peptide substrate with a donor (Coumarin) and an acceptor (Fluorescein) fluorophore at its ends. In the absence of phosphorylation, a development reagent (protease) cleaves the peptide, disrupting FRET. When the kinase phosphorylates the peptide, it becomes resistant to cleavage, and FRET is maintained. The ratio of donor to acceptor emission is used to calculate the percentage of phosphorylation.

Detailed Steps:

  • Kinase Reaction: The kinase, peptide substrate, and ATP are incubated with the test inhibitor.

  • Development: The development reagent (protease) is added.

  • Stop: A stop reagent is added to terminate the reaction.

  • Detection: The fluorescence is read on a plate reader at the emission wavelengths for Coumarin (445 nm) and Fluorescein (520 nm) with excitation at 400 nm.

  • Data Analysis: The emission ratio is calculated to determine the level of kinase inhibition.

AlphaScreen® Kinase Assay (Luminescent Proximity Assay)

This is a bead-based, non-radioactive, luminescent proximity assay for detecting kinase activity.

Principle: The assay involves two types of beads: Donor beads and Acceptor beads. One bead is coated with a molecule that captures a biotinylated substrate, and the other is coated with an antibody that recognizes the phosphorylated substrate. When the substrate is phosphorylated by the kinase, the beads are brought into close proximity. Upon excitation of the Donor bead at 680 nm, it releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal that is detected between 520-620 nm.

Detailed Steps:

  • Kinase Reaction: The kinase, biotinylated substrate, and ATP are incubated with the test inhibitor.

  • Detection: A mixture of streptavidin-coated Donor beads and anti-phospho-antibody-coated Acceptor beads is added.

  • Incubation: The mixture is incubated in the dark to allow for bead-analyte complex formation.

  • Signal Detection: The plate is read on an AlphaScreen-capable plate reader. The intensity of the luminescent signal is proportional to the kinase activity.

Conclusion

The comparison between this compound and foretinib highlights a critical divergence in kinase inhibitor design philosophy. This compound exemplifies a highly selective inhibitor, designed to minimize off-target effects by focusing on a single primary target, c-Met. This high selectivity can be advantageous in reducing toxicity and for elucidating the specific role of the target kinase in disease. Conversely, foretinib's multi-targeted approach, potently inhibiting both MET and VEGFR2 among other kinases, offers the potential to simultaneously block multiple oncogenic and angiogenic pathways. This broader activity may lead to enhanced efficacy in certain contexts but also carries a higher risk of off-target toxicities. The choice between a highly selective and a multi-targeted inhibitor depends on the specific therapeutic strategy and the biological context of the disease being treated. The experimental methodologies outlined provide the foundation for generating the critical data needed to make these informed decisions in drug discovery and development.

References

Validating c-Met as a Therapeutic Target: A Comparative Guide Featuring JNJ-38877605

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The c-Met receptor tyrosine kinase, and its ligand hepatocyte growth factor (HGF), play a crucial role in cell proliferation, motility, migration, and invasion.[1][2] Aberrant activation of the HGF/c-Met signaling pathway through mutation, amplification, or overexpression is a known driver in the progression of various human cancers, making it a compelling target for therapeutic intervention.[1] This guide provides a comparative analysis of JNJ-38877605, a potent c-Met inhibitor, alongside other notable inhibitors, to aid in the validation of c-Met as a therapeutic target. While this compound showed promising preclinical activity, its clinical development was ultimately halted, offering valuable lessons for drug development.

This compound: A Potent and Selective c-Met Inhibitor

This compound is an orally bioavailable, ATP-competitive inhibitor of c-Met. Preclinical studies demonstrated its high potency and selectivity.

Mechanism of Action: this compound selectively binds to the ATP-binding site of the c-Met kinase, preventing its phosphorylation and the subsequent activation of downstream signaling pathways.

Preclinical Activity: In vitro, this compound demonstrated a half-maximal inhibitory concentration (IC50) of 4 nM against c-Met and exhibited over 600-fold selectivity for c-Met compared to a panel of more than 200 other tyrosine and serine-thre_nine kinases. It effectively inhibited both HGF-stimulated and constitutively active c-Met phosphorylation in various cancer cell lines. In vivo studies using xenograft models of gastric and non-small cell lung cancer showed that oral administration of this compound led to significant tumor growth inhibition and regression.

Clinical Limitation: A Case of Species-Specific Toxicity: Despite its promising preclinical profile, the Phase 1 clinical trial for this compound was terminated. The reason for this was the observation of renal toxicity in human subjects, which was not predicted by preclinical studies in rats and dogs. Further investigation revealed that this toxicity was due to the formation of insoluble metabolites of this compound in humans and rabbits, a phenomenon not observed in the initial preclinical animal models. This underscores a critical aspect of drug development: the potential for species-specific metabolism and toxicity, which can derail an otherwise promising therapeutic candidate.

Comparative Analysis of c-Met Inhibitors

The journey of this compound highlights the importance of a broad understanding of the landscape of c-Met inhibitors. Below is a comparison of this compound with other well-characterized c-Met inhibitors.

InhibitorTypec-Met IC50/KiSelectivityKey In Vivo Efficacy DataClinical Status
This compound ATP-competitiveIC50: 4 nM>600-fold vs. 200+ kinasesSignificant tumor growth inhibition in gastric and NSCLC xenografts.Terminated in Phase 1
Crizotinib ATP-competitiveIC50: 11 nM (cell-based)Multi-targeted (ALK, ROS1)Regression of large established tumors in GTL-16 gastric carcinoma model.Approved for ALK+ and ROS1+ NSCLC
Cabozantinib ATP-competitiveIC50: 1.3 nMMulti-targeted (VEGFR2, RET, etc.)Inhibition of tumor growth in medullary thyroid cancer xenografts.Approved for multiple cancers
Tivantinib Non-ATP-competitiveKi: 355 nMSelective for c-MetDose-dependent loss of cell viability in various cancer cell lines.Investigated in multiple clinical trials
Capmatinib ATP-competitiveIC50: 0.13 nMHighly selective for c-MetRegression of MET-dependent tumor models.Approved for METex14 NSCLC
Tepotinib ATP-competitiveIC50: 4 nMHighly selective for c-MetComplete regression of gastric carcinoma xenografts (Hs746T).Approved for METex14 NSCLC
Savolitinib ATP-competitiveIC50: 3.7 nM (free drug)Highly selective for c-MetAntitumor activity in various solid tumors.In clinical development

Visualizing the c-Met Signaling Pathway and Experimental Workflow

To better understand the context of c-Met inhibition, the following diagrams illustrate the signaling pathway and a typical experimental workflow for evaluating inhibitors.

cMet_Signaling_Pathway c-Met Signaling Pathway cluster_downstream Downstream Signaling Cascades HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (Proliferation, Survival) cMet->RAS_RAF_MEK_ERK Activation PI3K_AKT_mTOR PI3K-AKT-mTOR (Survival, Growth) cMet->PI3K_AKT_mTOR Activation STAT JAK-STAT (Survival, Proliferation) cMet->STAT Activation Migration Cell Migration & Invasion cMet->Migration Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival STAT->Proliferation

Caption: The c-Met signaling pathway initiated by HGF binding, leading to the activation of downstream cascades that promote cancer cell proliferation, survival, and migration.

Experimental_Workflow Experimental Workflow for c-Met Inhibitor Validation cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_clinical Clinical Trials Kinase_Assay Biochemical Kinase Assay (IC50/Ki determination) Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Kinase_Assay->Cell_Viability Identifies potent inhibitors Western_Blot Western Blot Analysis (Phospho-c-Met inhibition) Cell_Viability->Western_Blot Confirms on-target effect in cells Xenograft Tumor Xenograft Model (Efficacy Assessment) Western_Blot->Xenograft Selects candidates for in vivo testing Toxicity Toxicology Studies (Safety Profile) Xenograft->Toxicity Evaluates therapeutic window Phase1 Phase I (Safety, PK/PD) Toxicity->Phase1 Determines clinical viability

Caption: A generalized workflow for the preclinical and early clinical validation of a c-Met inhibitor, from initial biochemical screening to in vivo efficacy and safety assessment.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validation of any therapeutic target. Below are representative protocols for key assays mentioned in this guide.

In Vitro Kinase Inhibition Assay (Generic)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against c-Met kinase activity.

Materials:

  • Recombinant human c-Met kinase

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compound (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer.

  • Add the diluted compound and c-Met kinase to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of a c-Met inhibitor on the viability of cancer cells.

Materials:

  • Cancer cell line with known c-Met status (e.g., MKN-45, GTL-16)

  • Complete cell culture medium

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vivo Tumor Xenograft Study (General Protocol)

Objective: To evaluate the in vivo anti-tumor efficacy of a c-Met inhibitor.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line (e.g., GTL-16)

  • Matrigel (optional)

  • Test compound formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in PBS or with Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).

  • Measure tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of general toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for p-c-Met).

  • Compare the tumor growth in the treated groups to the control group to determine the efficacy of the compound.

Conclusion

This compound serves as a potent and selective tool for probing the function of c-Met in preclinical models. Its journey, however, delivers a crucial lesson in the complexities of drug development, where species-specific metabolism can present unforeseen hurdles. By comparing this compound with other c-Met inhibitors, researchers can gain a comprehensive understanding of the therapeutic potential and challenges associated with targeting this key oncogenic pathway. The provided data and protocols aim to facilitate further research and validation of c-Met as a valuable target in the fight against cancer.

References

JNJ-38877605: A Comparative Guide to Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinase selectivity profile of JNJ-38877605, a potent ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. While this compound demonstrated high selectivity for its primary target, understanding its cross-reactivity with other kinases is crucial for interpreting experimental results and anticipating potential off-target effects. This document summarizes available quantitative data, presents a detailed experimental protocol for assessing kinase inhibition, and visualizes key signaling pathways and workflows.

Kinase Selectivity Profile of this compound

This compound is a highly selective inhibitor of c-Met (also known as hepatocyte growth factor receptor or HGFR) with a reported IC50 value of approximately 4 to 4.7 nM.[1][2][3] Extensive kinase profiling has revealed a high degree of selectivity.

Studies have shown that this compound exhibits over 600-fold to more than 833-fold selectivity for c-Met compared to a broad panel of over 200 to 246 other diverse tyrosine and serine-threonine kinases.[4][5] The next most potently inhibited kinase identified is Fms, a member of the colony-stimulating factor 1 receptor (CSF1R) family. Additionally, at a concentration of 500 nM, this compound has been observed to significantly reduce the phosphorylation of RON (Recepteur d'Origine Nantaise), another receptor tyrosine kinase closely related to c-Met.

The table below summarizes the known inhibitory activity of this compound against its primary target and key off-target kinases.

Kinase TargetIC50 (nM)Selectivity vs. c-MetNotes
c-Met ~4.0 - 4.7-Primary target of this compound.
Fms Not specified>833-fold less sensitive than c-MetIdentified as the most potently inhibited off-target kinase.
RON Not specified-Phosphorylation is significantly reduced at 500 nM of this compound.
Other Kinases Not specified>600 to >833-fold less sensitive than c-MetBased on a screening panel of over 200-246 kinases.

c-Met Signaling Pathway and Inhibition by this compound

The c-Met receptor tyrosine kinase plays a crucial role in various cellular processes, including proliferation, migration, and survival. Its ligand, hepatocyte growth factor (HGF), induces receptor dimerization and autophosphorylation, leading to the activation of downstream signaling cascades such as the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of c-Met and preventing its phosphorylation, thereby blocking the initiation of these downstream signals.

cMet_Signaling_Pathway c-Met Signaling Pathway and Inhibition by this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF c-Met c-Met Receptor HGF->c-Met Binding & Dimerization p-c-Met Phosphorylated c-Met c-Met->p-c-Met Autophosphorylation This compound This compound This compound->c-Met Inhibition ATP ATP ATP->c-Met PI3K_AKT PI3K/AKT Pathway p-c-Met->PI3K_AKT RAS_MAPK RAS/MAPK Pathway p-c-Met->RAS_MAPK JAK_STAT JAK/STAT Pathway p-c-Met->JAK_STAT Cell_Survival Cell Survival PI3K_AKT->Cell_Survival Proliferation Proliferation RAS_MAPK->Proliferation Migration Migration JAK_STAT->Migration

Caption: c-Met signaling pathway and the inhibitory action of this compound.

Experimental Protocol: In Vitro Kinase Inhibition Assay

The following is a representative protocol for determining the in vitro inhibitory activity of this compound against a panel of kinases using a luminescence-based assay that measures ATP consumption.

1. Materials and Reagents:

  • Purified recombinant kinases (e.g., c-Met, Fms, and other kinases of interest).

  • Kinase-specific substrates.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA).

  • ATP solution.

  • ADP-Glo™ Kinase Assay kit (or similar).

  • White, opaque 384-well microplates.

  • Multichannel pipettes and a plate reader capable of measuring luminescence.

2. Experimental Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, followed by 10-point, 3-fold serial dilutions. Further dilute the compound in the kinase assay buffer to the desired final concentrations.

  • Assay Plate Setup:

    • Add 2.5 µL of the diluted this compound or control inhibitor to the appropriate wells of a 384-well plate.

    • Include positive controls (known inhibitor for each kinase) and negative controls (DMSO vehicle).

  • Kinase Reaction:

    • Prepare a kinase/substrate mixture for each kinase being tested.

    • Add 5 µL of the 2x kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding 2.5 µL of 4x ATP solution to all wells. The final ATP concentration should be at or near the Km for each respective kinase.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (wells with no kinase).

    • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

Kinase_Assay_Workflow Experimental Workflow for Kinase Selectivity Profiling cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare serial dilutions of this compound D Dispense compound dilutions into 384-well plate A->D B Prepare kinase/substrate master mix E Add kinase/substrate mix B->E C Prepare ATP solution F Initiate reaction with ATP and incubate C->F D->E E->F G Stop reaction and deplete ATP (ADP-Glo™ Reagent) F->G H Generate luminescent signal (Kinase Detection Reagent) G->H I Measure luminescence with plate reader H->I J Calculate % inhibition and determine IC50 values I->J

Caption: A generalized workflow for determining kinase inhibition using a luminescence-based assay.

Important Considerations and Clinical Context

While this compound demonstrated promising selectivity and potency in preclinical studies, its clinical development was terminated. Phase I clinical trials revealed that even at sub-therapeutic doses, this compound caused recurrent renal toxicity in patients. This toxicity was not observed in preclinical studies in rats and dogs. Further investigation identified that the renal toxicity was due to the formation of species-specific insoluble metabolites generated by aldehyde oxidase activity, which led to crystal formation in the kidneys. This highlights the critical importance of thorough preclinical toxicology studies across multiple species to identify potential metabolic liabilities before advancing to human trials.

This guide provides a focused overview of the kinase cross-reactivity of this compound based on publicly available data. For researchers working with this compound, it is essential to consider both its high on-target potency and the potential for off-target effects, as well as the metabolic liabilities that ultimately halted its clinical development.

References

JNJ-38877605: A Comparative Analysis of Efficacy in c-Met Amplified vs. Mutated Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical efficacy of JNJ-38877605, a potent and selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase, in cancer models characterized by c-Met amplification versus those with c-Met mutations. While extensive data exists for its activity in c-Met amplified models, a notable lack of publicly available information persists regarding its efficacy in models harboring specific c-Met mutations, such as exon 14 skipping alterations. This guide summarizes the available quantitative data, details the experimental methodologies, and visualizes key cellular pathways and workflows.

It is important to note that the clinical development of this compound was terminated due to species-specific renal toxicity observed in a Phase I clinical trial. This toxicity was attributed to the formation of insoluble metabolites by aldehyde oxidase in humans and rabbits, a phenomenon not observed in preclinical toxicology studies in rats and dogs.[1]

Executive Summary

This compound demonstrates potent anti-proliferative and anti-tumor activity in preclinical cancer models driven by c-Met gene amplification. In vitro studies have shown low nanomolar IC50 values in c-Met amplified gastric and non-small cell lung cancer cell lines. This in vitro potency translates to in vivo efficacy, as demonstrated by tumor growth inhibition in xenograft models.

Conversely, there is a conspicuous absence of publicly available data evaluating the efficacy of this compound in preclinical models with defined c-Met mutations (e.g., MET exon 14 skipping mutations). While other MET inhibitors have shown clinical activity in patients with such mutations, the potential of this compound in this context remains uncharacterized in the public domain.

Data Presentation: this compound Efficacy in c-Met Amplified Models

The following tables summarize the in vitro and in vivo efficacy of this compound in cancer models with known c-Met amplification.

Table 1: In Vitro Anti-proliferative Activity of this compound in c-Met Amplified Cancer Cell Lines

Cell LineCancer Typec-Met StatusIC50 (nM)Reference
GTL16Gastric CarcinomaAmplificationNot explicitly stated, but described as Met-dependent[2]
MKN45Gastric CarcinomaAmplification10.9[3]
SNU-5Gastric CarcinomaAmplification15.8[3]
EBC1Non-Small Cell Lung CancerAmplification9.5[3]

Table 2: In Vivo Efficacy of this compound in a c-Met Amplified Xenograft Model

ModelCancer Typec-Met StatusDosing RegimenOutcomeReference
GTL16 XenograftGastric CarcinomaAmplification40 mg/kg, p.o., daily for 3 daysSignificant decrease in plasma biomarkers of c-Met activity (IL-8, GROα, uPAR)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and comparison.

In Vitro Anti-proliferative Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of c-Met amplified cancer cell lines.

Methodology: While the specific proliferation assay is not detailed in the search results, a general protocol based on common methods like the MTT or MTS assay is as follows:

  • Cell Culture: c-Met amplified human cancer cell lines (e.g., EBC1, MKN45, SNU-5) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: this compound is serially diluted to various concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 72 hours, to allow for the compound to exert its effect.

  • Proliferation Assessment: A viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well. The reagent is metabolically reduced by viable cells to a colored formazan product.

  • Data Acquisition: The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength.

  • IC50 Calculation: The absorbance values are normalized to the vehicle control, and the IC50 value is calculated by fitting the data to a dose-response curve.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor activity of this compound in a c-Met amplified tumor xenograft model.

Methodology:

  • Animal Model: Immunodeficient mice (e.g., nu/nu) are used to prevent rejection of human tumor xenografts.

  • Tumor Implantation: GTL16 human gastric carcinoma cells, which have c-Met amplification, are implanted subcutaneously into the flank of the mice.

  • Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size. Once the tumors reach a predetermined volume, the mice are randomized into treatment and control groups.

  • Drug Administration: this compound is administered orally (p.o.) at a specified dose and schedule (e.g., 40 mg/kg, daily). The control group receives a vehicle solution.

  • Monitoring and Endpoint: Tumor volume and body weight are measured regularly throughout the study. The study endpoint may be a predetermined tumor volume, a specific duration of treatment, or signs of toxicity.

  • Pharmacodynamic Assessment: To assess the biological effect of this compound on c-Met signaling, plasma levels of biomarkers such as IL-8, GROα, and soluble uPAR can be measured.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams were created using Graphviz (DOT language) to illustrate key concepts.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Ligand) cMet_receptor c-Met Receptor HGF->cMet_receptor Binds RAS RAS cMet_receptor->RAS Activates PI3K PI3K cMet_receptor->PI3K STAT3 STAT3 cMet_receptor->STAT3 Angiogenesis Angiogenesis cMet_receptor->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Invasion Invasion STAT3->Invasion JNJ_38877605 This compound JNJ_38877605->cMet_receptor Inhibits (ATP-competitive)

Caption: c-Met Signaling Pathway and Inhibition by this compound.

in_vitro_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Culture c-Met Amplified Cells cell_seeding 2. Seed Cells in 96-well Plates cell_culture->cell_seeding drug_treatment 3. Add Serial Dilutions of this compound cell_seeding->drug_treatment incubation 4. Incubate for 72 hours drug_treatment->incubation add_reagent 5. Add Proliferation Reagent (e.g., MTS) incubation->add_reagent read_plate 6. Measure Absorbance add_reagent->read_plate calc_ic50 7. Calculate IC50 read_plate->calc_ic50 in_vivo_workflow cluster_setup Model Setup cluster_study Treatment Study cluster_evaluation Evaluation implant_cells 1. Implant GTL16 Cells into Immunodeficient Mice tumor_growth 2. Allow Tumors to Establish implant_cells->tumor_growth randomize 3. Randomize Mice into Groups tumor_growth->randomize administer_drug 4. Administer this compound or Vehicle (p.o.) randomize->administer_drug measure_tumors 5. Monitor Tumor Volume and Body Weight administer_drug->measure_tumors biomarker_analysis 6. Analyze Plasma Biomarkers measure_tumors->biomarker_analysis

References

Comparative Analysis of JNJ-38877605 Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the metabolites of JNJ-38877605, a potent and selective c-Met tyrosine kinase inhibitor. The formation of species-specific insoluble metabolites, primarily driven by aldehyde oxidase, has been identified as a critical factor in the renal toxicity observed in humans, leading to the discontinuation of its clinical development.[1] This document summarizes key findings from in vitro and in vivo studies, presenting available quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to support further research and drug development efforts.

Executive Summary

This compound undergoes complex metabolism that varies significantly across species. The primary metabolic pathways in humans involve demethylation (to M2), hydroxylation (to M5/M6), and glucuronidation (to M10).[2] A key metabolic step, hydroxylation of the quinoline moiety to form M1 and M3, is catalyzed by aldehyde oxidase (AO).[2] These AO-derived metabolites, particularly M1/M3 and M5/M6, are poorly soluble and have been shown to precipitate in the renal tubules of humans and rabbits, causing crystal formation and subsequent renal toxicity.[2][3] In contrast, preclinical species such as rats and dogs exhibit significantly lower levels of these toxic metabolites, which explains the lack of renal toxicity observed in these animal models.

Data Presentation: Comparative Metabolite Profiles

While complete quantitative data from comparative plasma profiling is not publicly available in its entirety, the following table summarizes the key findings regarding the relative abundance of this compound metabolites across different species as described in published literature.

MetaboliteFormation PathwayHuman & Rabbit Plasma LevelsRat & Dog Plasma LevelsAssociated Toxicity
M1/M3 Hydroxylation (Aldehyde Oxidase)Significantly IncreasedMuch Lower AbundanceRenal crystal formation, nephrotoxicity
M2 N-demethylationMajor metaboliteDetectedPrecursor to other metabolites
M5/M6 Hydroxylation of M2Significantly IncreasedMuch Lower AbundanceRenal crystal formation, nephrotoxicity
M10 Glucuronidation of M2Major metabolite-Implicated in renal toxicity
M11 Minor pathwayMinor metabolite--

Data is based on descriptive findings from referenced studies. Specific concentration values were not fully available in the reviewed literature.

Mandatory Visualization

Signaling Pathway

This compound is a selective inhibitor of the c-Met receptor tyrosine kinase. The binding of its ligand, hepatocyte growth factor (HGF), to c-Met triggers a signaling cascade that plays a crucial role in cell proliferation, survival, and motility. The diagram below illustrates the simplified c-Met signaling pathway.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds P P cMet->P Autophosphorylation JNJ38877605 This compound JNJ38877605->cMet Inhibits PI3K PI3K P->PI3K RAS RAS P->RAS STAT3 STAT3 P->STAT3 AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Motility Motility STAT3->Motility

Caption: Simplified c-Met signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The following diagram outlines a general workflow for the in vitro analysis of this compound metabolism.

Experimental_Workflow cluster_preparation Sample Preparation cluster_incubation Incubation cluster_analysis Analysis LiverFractions Isolate Liver Subcellular Fractions (Microsomes, Cytosol) Incubation Incubate this compound with: - Liver Fractions (+/- NADPH) - Hepatocytes - Specific Inhibitors (e.g., Quercetin) LiverFractions->Incubation Hepatocytes Prepare Hepatocyte Cultures Hepatocytes->Incubation Extraction Metabolite Extraction Incubation->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS DataAnalysis Data Analysis and Metabolite Identification LCMS->DataAnalysis

Caption: General workflow for in vitro metabolism studies of this compound.

Experimental Protocols

In Vitro Metabolism in Liver Subcellular Fractions

Objective: To identify the metabolites of this compound and the enzymes responsible for their formation.

Materials:

  • This compound (radiolabeled, e.g., ³H-JNJ-38877605, can be used for quantitative analysis)

  • Liver microsomes and cytosol (or S9 fractions) from human, rabbit, rat, and dog

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • Specific enzyme inhibitors:

    • Quercetin (Aldehyde Oxidase inhibitor)

    • 1-aminobenzotriazole (general Cytochrome P450 inhibitor)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system

Procedure:

  • Prepare incubation mixtures containing liver subcellular fractions (e.g., 0.5 mg/mL protein), this compound (e.g., 5 µM), and potassium phosphate buffer.

  • For incubations with microsomes to assess CYP450-mediated metabolism, add an NADPH regenerating system. For assessment of cytosolic enzymes like aldehyde oxidase, NADPH is not required.

  • To identify the contribution of specific enzymes, pre-incubate the liver fractions with inhibitors (e.g., quercetin) before adding this compound.

  • Initiate the reaction by adding the substrate (this compound) and incubate at 37°C for a specified time (e.g., up to 120 minutes).

  • Terminate the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to identify and quantify the parent drug and its metabolites.

Aldehyde Oxidase Activity Assay

Objective: To specifically measure the activity of aldehyde oxidase in the metabolism of this compound.

Materials:

  • Liver cytosolic fractions from different species

  • This compound

  • Potassium phosphate buffer (pH 7.4)

  • Potassium ferricyanide (as an electron acceptor for spectrophotometric assays, if applicable)

  • LC-MS/MS system

Procedure:

  • Prepare an assay mixture containing liver cytosol, buffer, and this compound.

  • Incubate the mixture at 37°C.

  • At various time points, take aliquots and terminate the reaction with a suitable solvent (e.g., acetonitrile).

  • Analyze the samples by LC-MS/MS to measure the formation of the aldehyde oxidase-specific metabolite (e.g., M3).

  • Alternatively, a spectrophotometric method using a probe substrate like benzaldehyde and an electron acceptor can be used to determine general AO activity in the liver fractions.

Metabolite Identification and Quantification by LC-MS/MS

General Approach:

  • Chromatographic Separation: Utilize a reverse-phase C18 column with a gradient elution of mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry: Employ a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • Metabolite Identification: Identify metabolites based on their retention times and mass-to-charge ratios (m/z) of precursor and product ions.

  • Quantification: For quantitative analysis, use reference standards for the parent drug and its major metabolites. If standards are unavailable, radiolabeled compounds can be used to determine relative abundance.

Conclusion

The metabolism of this compound is characterized by significant species-specific differences, primarily driven by the activity of aldehyde oxidase. The formation of poorly soluble metabolites in humans and rabbits leads to renal toxicity, a critical finding that was not predicted by preclinical studies in rats and dogs. This case highlights the importance of using appropriate animal models in preclinical toxicology studies, especially for compounds containing moieties susceptible to metabolism by enzymes with highly variable interspecies activity like aldehyde oxidase. The data and protocols presented in this guide are intended to aid researchers in understanding the metabolic fate of this compound and to inform the development of safer therapeutic agents.

References

Validating Biomarkers for c-Met Inhibition: A Comparative Guide for JNJ-38877605 and Other c-Met Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biomarkers for predicting response to the c-Met inhibitor JNJ-38877605 and other clinically relevant alternatives. While the clinical development of this compound was halted due to renal toxicity, preclinical data and the broader landscape of c-Met targeted therapies offer valuable insights into biomarker validation for this class of drugs.[1][2] This document outlines the established predictive biomarkers for approved c-Met inhibitors, summarizes their clinical efficacy, and provides detailed experimental protocols for biomarker assessment.

Executive Summary

This compound is a potent and selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[3] Preclinical studies demonstrated its anti-tumor activity in cancer cell lines with MET gene amplification. However, validated predictive biomarkers for this compound response in a clinical setting are absent due to the termination of its clinical development. In contrast, for approved c-Met inhibitors such as capmatinib, tepotinib, and crizotinib, MET exon 14 skipping mutations and MET gene amplification are well-established predictive biomarkers, particularly in non-small cell lung cancer (NSCLC). This guide will focus on these validated biomarkers as a framework for understanding and evaluating c-Met inhibitor response.

c-Met Signaling Pathway and Biomarker Rationale

The c-Met receptor, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and migration.[4] Aberrant c-Met activation, driven by genetic alterations, is a key oncogenic driver in various cancers.[4] The two most clinically relevant alterations that predict response to c-Met inhibitors are:

  • MET Exon 14 Skipping (METex14): This mutation leads to the deletion of the juxtamembrane domain of the c-Met receptor, which contains a binding site for the E3 ubiquitin ligase CBL. The absence of this domain impairs receptor ubiquitination and degradation, resulting in increased and sustained c-Met signaling.

  • MET Gene Amplification: An increased copy number of the MET gene leads to overexpression of the c-Met receptor on the cell surface. This results in ligand-independent receptor dimerization and constitutive activation of downstream signaling pathways.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_alterations Oncogenic Alterations cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds RAS RAS cMet->RAS PI3K PI3K cMet->PI3K METex14 MET Exon 14 Skipping METex14->cMet Sustained Activation MET_Amp MET Amplification MET_Amp->cMet Overexpression & Constitutive Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival JNJ38877605 This compound & Other c-Met Inhibitors JNJ38877605->cMet Inhibits

Caption: c-Met signaling pathway and points of intervention.

Comparison of c-Met Inhibitors and Associated Biomarkers

While specific clinical biomarker data for this compound is unavailable, preclinical evidence demonstrates its activity in MET-amplified cancer cell lines. This section compares the available data for this compound with the established biomarker-driven efficacy of other c-Met inhibitors.

Quantitative Data Summary
DrugBiomarkerCancer TypeEfficacy (Overall Response Rate - ORR)Citation(s)
This compound MET AmplificationGastric, Lung Cancer (preclinical)Inhibition of c-Met phosphorylation and downstream signaling in MET-amplified cell lines (GTL-16, EBC-1, MKN-45, NCI-H1993).
Capmatinib MET exon 14 skippingNSCLC (Treatment-naïve)68%
MET exon 14 skippingNSCLC (Previously treated)41%
Tepotinib MET exon 14 skippingNSCLC (Treatment-naïve)43%
MET exon 14 skippingNSCLC (Previously treated)43%
Crizotinib MET exon 14 skippingNSCLC32%

Experimental Protocols for Biomarker Validation

Accurate and reproducible biomarker testing is critical for patient selection. The following sections detail the methodologies for the key assays used to identify MET alterations.

Fluorescence In Situ Hybridization (FISH) for MET Gene Amplification

Objective: To determine the copy number of the MET gene relative to a control centromeric probe.

Methodology:

  • Sample Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are mounted on positively charged slides.

  • Deparaffinization and Pretreatment: Slides are deparaffinized in xylene, rehydrated through a series of ethanol washes, and then pretreated with a protease solution to digest proteins and allow probe access to the DNA.

  • Probe Hybridization: A dual-color probe set is used, consisting of a locus-specific probe for the MET gene (labeled with one fluorophore, e.g., SpectrumOrange) and a probe for the centromere of chromosome 7 (CEP7; labeled with another fluorophore, e.g., SpectrumGreen). The probes are applied to the tissue, and the slide is coverslipped and sealed.

  • Denaturation and Hybridization: The slide is heated to denature the DNA and then incubated overnight at a specific temperature to allow the probes to hybridize to their target sequences.

  • Post-Hybridization Washes: The coverslip is removed, and the slides are washed in stringent buffers to remove non-specifically bound probes.

  • Counterstaining and Visualization: The nuclei are counterstained with DAPI (4',6-diamidino-2-phenylindole), and the slides are analyzed using a fluorescence microscope equipped with appropriate filters.

  • Scoring and Interpretation: At least 50 non-overlapping tumor cell nuclei are scored. The number of MET and CEP7 signals are counted for each nucleus. The MET/CEP7 ratio is calculated. A ratio of ≥2.0 is typically considered MET amplification.

Reverse Transcription Polymerase Chain Reaction (RT-PCR) for MET Exon 14 Skipping

Objective: To detect the presence of MET transcripts lacking exon 14.

Methodology:

  • RNA Extraction: Total RNA is extracted from FFPE tumor tissue sections or fresh frozen tissue using a commercially available kit. RNA quality and quantity are assessed.

  • Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

  • PCR Amplification: The cDNA is then used as a template for a polymerase chain reaction (PCR). Primers are designed to flank exon 14 of the MET gene.

  • Product Analysis: The PCR products are analyzed by gel electrophoresis. In a wild-type sample, a larger PCR product containing exon 14 will be observed. In a sample with MET exon 14 skipping, a smaller PCR product lacking the exon 14 sequence will be present.

  • Confirmation: The identity of the PCR products can be confirmed by Sanger sequencing.

Next-Generation Sequencing (NGS) for MET Alterations

Objective: To simultaneously detect a wide range of genomic alterations, including MET exon 14 skipping mutations and MET gene amplification.

Methodology:

  • DNA/RNA Extraction: High-quality DNA and/or RNA is extracted from tumor tissue or a liquid biopsy sample.

  • Library Preparation: The extracted nucleic acids are processed to create a sequencing library. This involves fragmentation, adapter ligation, and amplification. For targeted sequencing, specific genomic regions of interest (including the MET gene) are enriched using hybridization-based capture or amplicon-based methods.

  • Sequencing: The prepared library is sequenced on a high-throughput NGS platform.

  • Data Analysis (Bioinformatics):

    • Alignment: The sequencing reads are aligned to a reference human genome.

    • Variant Calling: Algorithms are used to identify single nucleotide variants (SNVs), insertions, and deletions (indels) within the MET gene that could lead to exon 14 skipping.

    • Copy Number Analysis: For MET amplification, the read depth across the MET gene is compared to a baseline from a normal diploid genome to determine the gene copy number.

    • Annotation and Interpretation: The identified alterations are annotated with information from various databases to determine their clinical significance.

Experimental Workflow for Biomarker Validation

The validation of a predictive biomarker is a multi-step process that begins with preclinical evidence and culminates in clinical confirmation.

Biomarker_Validation_Workflow cluster_clinical Clinical Validation A1 In Vitro Studies (e.g., MET-amplified cell lines) A2 In Vivo Studies (e.g., Xenograft models) A1->A2 Confirm efficacy B1 Phase I/II Clinical Trials (Correlative studies) A2->B1 Transition to clinic B2 Prospective Clinical Trials (Biomarker-stratified patient cohorts) B1->B2 Establish clinical utility B3 Companion Diagnostic (CDx) Development & Approval B2->B3 Validate predictive value C3 Clinical Validation (Correlation with clinical outcome) B3->C3 Informs C1 Develop robust & reproducible assay (e.g., FISH, RT-PCR, NGS) C2 Analytical Validation (Accuracy, precision, sensitivity) C1->C2 C2->C3

Caption: A generalized workflow for validating predictive biomarkers.

Conclusion

While the clinical journey of this compound was cut short, the preclinical data pointing to its efficacy in MET-amplified models aligns with the established paradigm of c-Met inhibition. For researchers and drug developers in this space, the key takeaway is the critical importance of robust biomarker validation. The success of other c-Met inhibitors is intrinsically linked to the accurate identification of patients with MET exon 14 skipping mutations or MET gene amplification. The experimental protocols outlined in this guide provide a foundation for the rigorous analytical and clinical validation necessary to bring effective targeted therapies to the right patients. Future development of c-Met inhibitors will undoubtedly rely on a deep understanding of these and potentially novel biomarkers of response.

References

JNJ-38877605: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals on the pre-clinical performance of the c-Met inhibitor, JNJ-38877605.

This compound is a potent and highly selective, orally bioavailable, small-molecule ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] The c-Met pathway plays a crucial role in cell proliferation, survival, and motility, and its dysregulation is implicated in the development and progression of various cancers.[4][5] This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this compound, supported by experimental data and detailed methodologies.

In Vitro Efficacy

This compound has demonstrated significant potency and selectivity against the c-Met kinase in a variety of cell-free and cell-based assays.

Quantitative Analysis of In Vitro Activity
ParameterValueCell Lines/Assay Conditions
IC50 (c-Met Kinase) 4 nMCell-free kinase assay
Selectivity >600-fold vs. >200 other kinasesKinase panel screening
Inhibition of c-Met Phosphorylation Significant reduction at 500 nMEBC1, GTL16, NCI-H1993, MKN45 cells
Inhibition of Cell Proliferation (IC50) 9.5 nMhuman EBC1 cells (72h)
10.9 nMhuman MKN45 cells (72h)
Experimental Protocols: In Vitro Assays

c-Met Kinase Inhibition Assay (IC50 Determination)

A standard method for determining the IC50 of a kinase inhibitor involves a cell-free enzymatic assay. While the specific protocol for this compound is proprietary, a general procedure is as follows:

  • Reagents and Materials: Recombinant human c-Met kinase, ATP, a suitable peptide substrate, this compound in various concentrations, assay buffer, and a detection system (e.g., radiometric, fluorescence, or luminescence-based).

  • Procedure:

    • The c-Met kinase is incubated with the peptide substrate and varying concentrations of this compound in the assay buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method.

    • The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cellular c-Met Phosphorylation Assay

This assay measures the ability of this compound to inhibit c-Met autophosphorylation within cancer cells.

  • Cell Culture: Human cancer cell lines with known c-Met activation (e.g., EBC1, GTL16, NCI-H1993, MKN45) are cultured in appropriate media and conditions.

  • Treatment: Cells are treated with this compound (e.g., at 500 nM) for a specified duration. In some cases, c-Met activation is stimulated with its ligand, Hepatocyte Growth Factor (HGF).

  • Lysis and Protein Quantification: After treatment, cells are lysed to extract proteins. The total protein concentration is determined using a standard method like the BCA assay.

  • Western Blotting: Equal amounts of protein from each treatment group are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with antibodies specific for phosphorylated c-Met (p-c-Met) and total c-Met.

  • Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the ratio of p-c-Met to total c-Met.

Cell Proliferation Assay

This assay assesses the impact of this compound on the growth of cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., EBC1, MKN45) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are then treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or resazurin assay.

  • Data Analysis: The results are used to generate a dose-response curve, from which the IC50 for cell proliferation is calculated.

In Vivo Efficacy

The anti-tumor activity of this compound has been evaluated in preclinical animal models, specifically in mice bearing human tumor xenografts.

Quantitative Analysis of In Vivo Activity
Animal ModelTumor TypeTreatmentOutcome
nu/nu Mice GTL16 human gastric carcinoma xenograft40 mg/kg/day, oral, for 72 hoursStatistically significant decrease in plasma levels of human IL-8 (from 0.150 ng/mL to 0.050 ng/mL) and GROα (from 0.080 ng/mL to 0.030 ng/mL). Reduction of uPAR in the blood by more than 50%.
Experimental Protocol: In Vivo Xenograft Study

The following describes a general protocol for a xenograft study to evaluate the in vivo efficacy of an anti-cancer agent.

  • Animal Model: Immunodeficient mice (e.g., 6-week-old female nu/nu mice on a Swiss CD1 background) are used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: GTL16 human gastric carcinoma cells are inoculated subcutaneously into the flank of the mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice with established tumors are then randomized into treatment and control groups.

  • Drug Administration: this compound is administered orally to the treatment group at a specified dose and schedule (e.g., 40 mg/kg/day for 72 hours). The control group receives a vehicle control.

  • Monitoring and Endpoints: Tumor volume is measured regularly using calipers. Animal body weight and general health are also monitored. At the end of the study, blood samples may be collected for biomarker analysis (e.g., IL-8, GROα, uPAR).

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group. Biomarker levels are also statistically analyzed.

Visualizing the Mechanism and Workflow

To better understand the mechanism of action and the experimental processes, the following diagrams are provided.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF c-Met c-Met HGF->c-Met Binds P P c-Met->P Autophosphorylation Downstream Signaling Downstream Signaling P->Downstream Signaling Activates Cell Proliferation, Survival, Motility Cell Proliferation, Survival, Motility Downstream Signaling->Cell Proliferation, Survival, Motility This compound This compound This compound->c-Met Inhibits ATP binding

Caption: c-Met signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Assay Assay Treatment->Assay Monitoring Monitoring Treatment->Monitoring Data Analysis Data Analysis Assay->Data Analysis Tumor Implantation Tumor Implantation Tumor Growth Tumor Growth Tumor Implantation->Tumor Growth Tumor Growth->Treatment

Caption: General experimental workflows for in vitro and in vivo efficacy studies.

Summary and Conclusion

This compound demonstrates potent and selective inhibition of the c-Met receptor tyrosine kinase in vitro, leading to reduced phosphorylation and inhibition of cancer cell proliferation. These in vitro findings are corroborated by in vivo data from xenograft models, where oral administration of this compound resulted in a significant reduction of tumor-associated biomarkers.

It is important for researchers to note that despite its promising preclinical efficacy, the clinical development of this compound was terminated. This decision was due to the discovery of species-specific renal toxicity in humans, which was not observed in the initial preclinical animal models (rats and dogs). This highlights the critical importance of thorough toxicological evaluation in relevant animal models during drug development.

This guide provides a summary of the efficacy data for this compound, which may still be of value for researchers studying c-Met inhibition and for the development of new c-Met targeted therapies with improved safety profiles.

References

Safety Operating Guide

Proper Disposal of JNJ-38877605: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of JNJ-38877605, a potent c-Met inhibitor. Adherence to these procedures is critical to ensure personnel safety and environmental protection, particularly in light of the compound's known renal toxicity due to the formation of insoluble metabolites.

This compound is an investigational compound that requires careful handling and disposal as a hazardous chemical waste. The following guidelines are based on standard laboratory safety protocols and information typically found in Safety Data Sheets (SDS) for research compounds.

Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against accidental exposure.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene, disposable
Eye Protection Safety glasses with side shields or gogglesANSI Z87.1 certified
Skin and Body Protection Laboratory coatFully buttoned
Respiratory Protection Not generally required for small quantitiesUse in a well-ventilated area or fume hood

Step-by-Step Disposal Protocol

The proper disposal of this compound, whether in solid form or in solution, must follow hazardous waste regulations.

1. Waste Segregation and Collection:

  • Solid Waste: Collect un-used or expired this compound powder in a dedicated, clearly labeled hazardous waste container. This includes any contaminated consumables such as weigh boats, pipette tips, and microfuge tubes.

  • Liquid Waste: Dispose of solutions containing this compound, including experimental media and solvent washes, in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other chemical waste streams unless compatibility has been verified.

  • Contaminated Labware: Decontaminate glassware by rinsing with a suitable solvent (e.g., ethanol or acetone) and collecting the rinsate as hazardous liquid waste. Dispose of decontaminated glassware according to your institution's guidelines. Disposable plastics that have come into contact with the compound should be treated as solid hazardous waste.

2. Labeling of Waste Containers: All waste containers must be clearly and accurately labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: this compound

  • The primary hazards (e.g., "Toxic," "Harmful if Swallowed")

  • The accumulation start date

  • The responsible researcher and laboratory information

3. Storage of Hazardous Waste:

  • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.

  • Ensure containers are kept closed except when adding waste.

  • Provide secondary containment to prevent spills.

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in regular trash.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill ScenarioContainmentCleanupDecontamination
Solid Spill Cover with a damp paper towel to avoid raising dust.Gently sweep the material into a hazardous waste container.Wipe the area with a detergent solution, followed by a solvent rinse (e.g., 70% ethanol). Collect all cleanup materials as hazardous waste.
Liquid Spill Absorb with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).Place the absorbent material into a hazardous waste container.Decontaminate the spill area as described for a solid spill.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G This compound Disposal Workflow cluster_waste_generation Waste Generation cluster_procedure Disposal Procedure cluster_final_disposal Final Disposal Waste This compound Waste Solid Solid Compound / Contaminated Disposables Waste->Solid Liquid Solutions / Rinsates Waste->Liquid Glassware Contaminated Glassware Waste->Glassware CollectSolid Collect in Labeled Solid Hazardous Waste Container Solid->CollectSolid CollectLiquid Collect in Labeled Liquid Hazardous Waste Container Liquid->CollectLiquid Decontaminate Decontaminate with Solvent Glassware->Decontaminate EHS Arrange Pickup by EHS / Licensed Contractor CollectSolid->EHS CollectLiquid->EHS DisposeGlass Dispose of Cleaned Glassware per Lab Protocol Decontaminate->DisposeGlass CollectRinsate Collect Rinsate as Liquid Hazardous Waste Decontaminate->CollectRinsate Rinsate CollectRinsate->CollectLiquid

Caption: A workflow for the proper disposal of this compound.

By implementing these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to both human health and the environment. Always consult your institution's specific waste disposal guidelines and Safety Data Sheet for the most current information.

Safeguarding Researchers: A Comprehensive Guide to Handling JNJ-38877605

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

I. Personal Protective Equipment (PPE)

The primary routes of exposure to compounds like JNJ-38877605 in a laboratory setting are inhalation, skin absorption, and accidental injection.[1] Therefore, a multi-layered approach to personal protection is mandatory.

Core PPE Requirements

A minimum level of PPE is required for all procedures involving this compound. This includes routine tasks such as weighing, dissolving, and plating.

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-tested nitrile gloves.Provides a robust barrier against skin contact. The outer glove should be changed immediately upon contamination.[2]
Lab Coat Disposable, solid-front, back-closing gown made of a low-permeability fabric.Protects the wearer's clothing and skin from splashes and spills.[2]
Eye Protection Safety glasses with side shields or chemical splash goggles.Shields the eyes from accidental splashes of liquids or fine powders.[1]
Respiratory Protection N95 respirator or higher.Necessary when handling the powdered form of the compound to prevent inhalation of fine particles.[3]
Task-Specific PPE Recommendations

Certain procedures may generate a higher risk of exposure and require additional protective measures.

TaskAdditional PPERationale
Handling Powder (Weighing, Aliquoting) Use of a ventilated enclosure (e.g., chemical fume hood or biological safety cabinet).Minimizes the risk of aerosolization and inhalation of the potent compound.
Preparing Solutions Face shield worn over safety glasses/goggles.Offers an extra layer of protection against splashes to the face.
Administering to Animals As per institutional guidelines for handling hazardous agents in animals.Protects against bites, scratches, and exposure to contaminated animal waste.
Cleaning Spills Chemotherapy-rated gloves, disposable gown, eye protection, and appropriate respiratory protection.Ensures adequate protection during cleanup of a potentially hazardous spill.

II. Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is crucial to minimize the risk of exposure and contamination. The following steps outline a safe handling protocol for this compound.

Preparation and Planning
  • Training: All personnel must be trained on the specific hazards of potent kinase inhibitors and the procedures outlined in this guide.

  • Designated Area: All work with this compound should be conducted in a designated area, clearly marked with hazard signs.

  • Spill Kit: A spill kit specifically for cytotoxic drugs must be readily accessible.

Handling the Compound
  • Receiving: Upon receipt, inspect the container for any damage. Store the compound at the recommended temperature of -20°C.

  • Weighing: Weighing of the powdered compound must be performed inside a chemical fume hood or other ventilated enclosure to prevent inhalation of airborne particles.

  • Dissolving: When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for handling this compound, emphasizing safety at each step.

G Experimental Workflow for this compound A 1. Preparation - Don appropriate PPE - Prepare designated workspace B 2. Weighing - Conduct in a chemical fume hood - Use anti-static weigh paper A->B Proceed with caution C 3. Solubilization - Add solvent slowly - Vortex/sonicate as needed B->C D 4. Cell Treatment / Dosing - Perform in a biological safety cabinet - Use filtered pipette tips C->D E 5. Incubation - Clearly label all treated materials D->E F 6. Post-Experiment - Decontaminate workspace - Dispose of waste properly E->F

A typical experimental workflow for handling this compound.

III. Disposal Plan

Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.

Waste Segregation

All waste generated from handling this compound must be considered hazardous.

Waste TypeDisposal Container
Solid Waste Yellow chemotherapy waste container (sharps, gloves, lab coats, plasticware).
Liquid Waste Designated hazardous chemical waste container, clearly labeled.
Contaminated Glassware Decontaminate with a suitable method (e.g., bleach, specialized detergent) before washing, or dispose of as hazardous waste.
Disposal Pathway

The following diagram outlines the logical flow for the proper disposal of waste contaminated with this compound.

G Disposal Pathway for this compound Waste cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Final Disposal A Solid Waste (Gloves, Tubes, etc.) D Chemotherapy Waste Bin (Yellow Bag) A->D B Liquid Waste (Unused solutions, etc.) E Hazardous Liquid Waste (Labeled Container) B->E C Sharps (Needles, Syringes) F Sharps Container (Puncture-proof) C->F G Incineration via Certified Waste Management D->G E->G F->G

Waste disposal pathway for materials contaminated with this compound.

By implementing these comprehensive safety and handling procedures, research institutions can significantly mitigate the risks associated with the potent c-Met inhibitor this compound, fostering a secure environment for groundbreaking scientific discovery.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JNJ-38877605
Reactant of Route 2
Reactant of Route 2
JNJ-38877605

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.